Ethyl 7-aminoquinoline-3-carboxylate
Description
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Structure
3D Structure
Properties
IUPAC Name |
ethyl 7-aminoquinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-2-16-12(15)9-5-8-3-4-10(13)6-11(8)14-7-9/h3-7H,2,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILSSELQOYSUBGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=C(C=CC2=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60432202 | |
| Record name | Ethyl 7-aminoquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60432202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
339290-20-9 | |
| Record name | Ethyl 7-aminoquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60432202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Ethyl 7-aminoquinoline-3-carboxylate: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
Ethyl 7-aminoquinoline-3-carboxylate is a heterocyclic building block of significant interest in medicinal chemistry and materials science. Its quinoline core, substituted with both an electron-donating amino group and an electron-withdrawing ethyl carboxylate group, imparts a unique combination of chemical reactivity and potential for biological activity. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, outlines a plausible synthetic pathway, and explores its current and potential applications, particularly in the realm of pharmaceutical development. While experimental data for this specific molecule is not extensively available in public literature, this guide synthesizes information from analogous structures and predictive models to offer valuable insights for researchers in the field.
Introduction: The Quinoline Scaffold in Drug Discovery
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its rigid, bicyclic aromatic structure provides a versatile framework for the spatial presentation of functional groups, enabling interaction with a wide array of biological targets. The introduction of an amino group at the 7-position and an ethyl carboxylate at the 3-position of the quinoline nucleus, as in this compound, creates a molecule with distinct electronic properties and multiple points for chemical modification. This strategic functionalization makes it a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications, including but not limited to antimalarial, anticancer, and anti-inflammatory agents.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The following section details the known and predicted properties of this compound.
General and Predicted Physical Properties
| Property | Value | Source |
| CAS Number | 339290-20-9 | [2] |
| Molecular Formula | C₁₂H₁₂N₂O₂ | [1] |
| Molecular Weight | 216.23 g/mol | [1] |
| Appearance | Predicted to be a solid at room temperature | N/A |
| Melting Point | Not experimentally determined in available literature. | N/A |
| Boiling Point (Predicted) | 380.4 ± 22.0 °C | [3] |
| Density (Predicted) | 1.246 ± 0.06 g/cm³ | [3] |
| pKa (Predicted) | 4.88 ± 0.25 | [3] |
Solubility Profile
Predicted Solubility:
-
Soluble in: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF)
-
Sparingly soluble in: Methanol, Ethanol, Chloroform, Dichloromethane
-
Insoluble in: Water, Hexanes
A systematic solubility study would be required to definitively establish its solubility in a range of solvents.
Spectroscopic Characterization
Spectroscopic analysis is crucial for the structural elucidation and purity assessment of chemical compounds. While experimental spectra for this compound are not widely published, this section outlines the expected spectral features based on its chemical structure and data from analogous compounds.
Mass Spectrometry (MS)
Predicted mass spectrometry data suggests the following adducts would be observable:
| Adduct | Predicted m/z |
| [M+H]⁺ | 217.09715 |
| [M+Na]⁺ | 239.07909 |
| [M-H]⁻ | 215.08259 |
| [M]⁺ | 216.08932 |
Data sourced from PubChem CID 9877801.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring, the protons of the ethyl group, and the protons of the amino group. The chemical shifts of the aromatic protons will be influenced by the electronic effects of the amino and carboxylate substituents.
¹³C NMR: The carbon NMR spectrum will display signals for the twelve unique carbon atoms in the molecule, including the carbonyl carbon of the ester, the aromatic carbons of the quinoline ring, and the carbons of the ethyl group.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is predicted to exhibit characteristic absorption bands corresponding to its functional groups:
-
N-H stretching: Two bands in the region of 3300-3500 cm⁻¹ for the primary amine.
-
C=O stretching: A strong absorption band around 1700-1730 cm⁻¹ for the ester carbonyl group.
-
C-N stretching: In the region of 1250-1350 cm⁻¹.
-
C-O stretching: In the region of 1000-1300 cm⁻¹.
-
Aromatic C-H and C=C stretching: Multiple bands in the regions of 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹, respectively.
Synthesis and Reactivity
As a key building block, the synthesis and reactivity of this compound are of prime importance for its utility in organic synthesis.
Proposed Synthetic Route
While a specific, detailed protocol for the synthesis of this compound is not prevalent in the literature, a plausible route can be designed based on established quinoline synthesis methodologies, such as the Gould-Jacobs reaction.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocol (Proposed):
-
Step 1: Condensation. 3-Aminoaniline is reacted with diethyl (ethoxymethylene)malonate, typically without a solvent or in a high-boiling solvent, to form the intermediate enamine adduct.
-
Step 2: Thermal Cyclization. The intermediate adduct is heated in a high-boiling solvent such as Dowtherm A to induce cyclization, yielding Ethyl 4-hydroxy-7-aminoquinoline-3-carboxylate.
-
Step 3: Chlorination. The hydroxyl group at the 4-position is converted to a chlorine atom using a chlorinating agent like phosphorus oxychloride (POCl₃).
-
Step 4: Reductive Dechlorination. The 4-chloro substituent is removed via catalytic hydrogenation (e.g., using H₂ gas and a palladium on carbon catalyst) to afford the final product, this compound.
Disclaimer: This is a proposed synthetic route and would require experimental optimization and validation.
Chemical Reactivity
The chemical reactivity of this compound is dictated by its key functional groups: the amino group, the ethyl ester, and the quinoline ring itself.
Caption: Key reactive sites on this compound.
-
Amino Group: The primary amino group at the 7-position is a nucleophilic site and can readily undergo reactions such as N-alkylation, N-acylation, and diazotization followed by Sandmeyer-type reactions to introduce a variety of substituents.
-
Ethyl Ester Group: The ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other carboxylic acid derivatives. It can also undergo transesterification reactions.
-
Quinoline Ring: The quinoline ring system can participate in electrophilic aromatic substitution reactions, with the positions of substitution directed by the existing amino and ester groups.
Applications in Research and Development
The structural features of this compound make it a valuable starting material for the synthesis of a diverse range of compounds with potential therapeutic applications.
-
Antimalarial Drug Development: The quinoline scaffold is the basis for many antimalarial drugs. This compound serves as a key intermediate in the synthesis of novel quinoline-based antimalarial agents.[1]
-
Anticancer Research: Quinoline derivatives have shown promise as anticancer agents.[5] The amino and ester groups of the title compound provide handles for the synthesis of libraries of compounds for screening against various cancer cell lines.
-
Development of Bioactive Molecules: Its versatile chemical properties allow for its use in the creation of novel bioactive molecules for a wide range of therapeutic targets.[1]
Conclusion
This compound is a strategically functionalized quinoline derivative with significant potential as a building block in synthetic and medicinal chemistry. While a comprehensive set of experimental data is not yet widely available, this technical guide has provided a detailed overview of its predicted chemical and physical properties, a plausible synthetic route, and its key areas of application. As research into novel quinoline-based therapeutics continues to expand, the importance of versatile intermediates like this compound is set to grow, making it a compound of considerable interest to the scientific community.
References
- 1. This compound [myskinrecipes.com]
- 2. This compound | 339290-20-9 [chemicalbook.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. PubChemLite - this compound (C12H12N2O2) [pubchemlite.lcsb.uni.lu]
- 5. Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4 H-pyrano[3,2- c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis of Ethyl 7-Aminoquinoline-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 7-aminoquinoline-3-carboxylate is a crucial heterocyclic building block in medicinal chemistry and drug discovery. Its quinoline core is a prevalent scaffold in a wide array of pharmacologically active compounds, including antimalarial, anticancer, and antibacterial agents. The presence of the amino group at the 7-position and the carboxylate at the 3-position provides versatile handles for further molecular elaboration, making it a valuable starting material for the synthesis of diverse compound libraries. This guide provides a detailed exploration of the primary synthetic pathways to this important intermediate, offering field-proven insights and step-by-step protocols for its preparation.
Strategic Approaches to the Quinoline Core
The synthesis of the quinoline ring system is a well-established area of organic chemistry, with several named reactions providing reliable access to this privileged scaffold. For the specific target of this compound, two principal retrosynthetic disconnections are most viable:
-
The Gould-Jacobs Reaction: This powerful method involves the condensation of an aniline derivative with diethyl ethoxymethylenemalonate (DEEM), followed by a high-temperature cyclization to form the 4-hydroxyquinoline-3-carboxylate core. To achieve the desired 7-amino substitution, a strategic choice of the starting aniline is paramount. A common and effective approach is to utilize a precursor with a nitro group at the meta-position, which can be subsequently reduced to the target amine.
-
Functionalization of a Pre-formed Quinoline Ring: This strategy relies on the synthesis of a quinoline core bearing a suitable leaving group at the 7-position, typically a halogen, which can then be displaced by an amino group or a surrogate. This approach offers flexibility in the introduction of the amino functionality late in the synthetic sequence.
This guide will detail both pathways, providing a comparative analysis of their advantages and practical considerations.
Pathway 1: The Gould-Jacobs Approach via a Nitro Intermediate
This pathway is a robust and frequently employed method for accessing 4-hydroxyquinoline-3-carboxylates. The causality behind this choice lies in the commercial availability of starting materials and the reliability of the cyclization and subsequent reduction steps.
Reaction Scheme
Figure 1: The Gould-Jacobs pathway to this compound.
Step-by-Step Experimental Protocols
Step 1: Synthesis of Ethyl 4-hydroxy-7-nitroquinoline-3-carboxylate
This step employs the classic Gould-Jacobs reaction. The initial condensation of 3-nitroaniline with DEEM is typically performed at a moderate temperature, followed by a high-temperature cyclization in a high-boiling solvent like Dowtherm A or diphenyl ether.
-
Protocol:
-
In a round-bottom flask, combine 3-nitroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).
-
Heat the mixture with stirring at 120-140 °C for 1-2 hours. The reaction can be monitored by the evolution of ethanol.
-
To the resulting crude intermediate, add a high-boiling solvent such as Dowtherm A (approx. 5-10 mL per gram of aniline).
-
Heat the mixture to 250-260 °C for 30-60 minutes. A precipitate will form upon successful cyclization.
-
Cool the reaction mixture to room temperature and add hexane or petroleum ether to precipitate the product fully.
-
Collect the solid by filtration, wash with hexane, and dry to afford ethyl 4-hydroxy-7-nitroquinoline-3-carboxylate.
-
Step 2: Reduction of the Nitro Group to Synthesize Ethyl 7-amino-4-hydroxyquinoline-3-carboxylate
The reduction of the nitro group can be achieved through various methods. Catalytic hydrogenation offers a clean reaction profile, while metal-acid reductions, such as with tin(II) chloride, are also highly effective.
-
Protocol (Catalytic Hydrogenation):
-
Suspend ethyl 4-hydroxy-7-nitroquinoline-3-carboxylate (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10 mol%).
-
Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with the solvent.
-
Concentrate the filtrate under reduced pressure to yield ethyl 7-amino-4-hydroxyquinoline-3-carboxylate.[1]
-
-
Protocol (Tin(II) Chloride Reduction):
-
Dissolve ethyl 4-hydroxy-7-nitroquinoline-3-carboxylate (1.0 eq) in ethanol or glacial acetic acid.
-
Add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq).
-
Heat the mixture at reflux for 2-4 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the desired aminoquinoline.[2]
-
Step 3: Deoxygenation of the 4-Hydroxy Group
The final step to obtain the target molecule involves the removal of the 4-hydroxy group. This can be a challenging transformation. A two-step procedure involving chlorination followed by reductive dehalogenation is a common strategy.
-
Protocol:
-
Chlorination: Treat ethyl 7-amino-4-hydroxyquinoline-3-carboxylate with a chlorinating agent like phosphorus oxychloride (POCl₃) to yield ethyl 7-amino-4-chloroquinoline-3-carboxylate. This reaction is typically performed at elevated temperatures.
-
Reductive Dehalogenation: The resulting 4-chloro derivative can be reduced using catalytic hydrogenation with a palladium catalyst and a base, such as triethylamine or potassium carbonate, to facilitate the removal of the chlorine atom.
-
Pathway 2: Amination of a 7-Chloroquinoline Precursor
This alternative pathway offers a convergent approach where the quinoline core is first constructed with a chloro-substituent at the 7-position, which is then converted to the amino group.
Reaction Scheme
References
Spectroscopic data for Ethyl 7-aminoquinoline-3-carboxylate
An In-depth Technical Guide to the Spectroscopic Characterization of Ethyl 7-aminoquinoline-3-carboxylate
This guide provides a comprehensive overview of the essential spectroscopic data for the structural elucidation and quality control of this compound (CAS: 339290-20-9), a pivotal heterocyclic building block in medicinal chemistry.[1][2] Designed for researchers, chemists, and drug development professionals, this document synthesizes theoretical principles with practical, field-proven methodologies for acquiring and interpreting nuclear magnetic resonance (NMR), infrared (IR), mass spectrometry (MS), and ultraviolet-visible (UV-Vis) data.
Molecular Structure and Physicochemical Properties
This compound belongs to the aminoquinoline class, a scaffold of significant interest due to its prevalence in bioactive molecules.[1] Understanding its three-dimensional structure and the electronic influence of its functional groups—the quinoline core, the C7 amino group, and the C3 ethyl ester—is fundamental to interpreting its spectral output.
Molecular Formula: C₁₂H₁₂N₂O₂[3] Molecular Weight: 216.24 g/mol [4]
Below is a diagram illustrating the chemical structure and the standard numbering of the quinoline ring system, which will be used for spectral assignments throughout this guide.
Caption: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR are required for unambiguous structural confirmation.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information on the number of different proton environments and their neighboring protons. The expected chemical shifts (δ) are influenced by the aromatic quinoline system and the electronic effects of the amino (electron-donating) and ester (electron-withdrawing) groups.
Table 1: Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~8.9 - 9.1 | Singlet (s) | 1H | H2 | H2 is adjacent to the ring nitrogen and the C3 ester, leading to significant deshielding. |
| ~8.5 - 8.7 | Singlet (s) | 1H | H4 | H4 is deshielded by the aromatic system and the ring nitrogen. |
| ~7.8 - 8.0 | Doublet (d) | 1H | H5 | H5 is part of the benzenoid ring and couples with H6. |
| ~7.0 - 7.2 | Doublet (d) | 1H | H8 | H8 is ortho to the electron-donating amino group, causing upfield shift; couples with H6. |
| ~6.8 - 7.0 | Doublet of doublets (dd) | 1H | H6 | H6 is coupled to both H5 and H8. Its position is influenced by the ortho amino group. |
| ~6.0 - 6.5 | Broad Singlet (s) | 2H | -NH₂ | Amine protons are typically broad and their chemical shift is concentration and solvent dependent. |
| ~4.3 - 4.4 | Quartet (q) | 2H | -OCH₂CH₃ | Methylene protons are adjacent to the ester oxygen and coupled to the methyl protons. |
| ~1.3 - 1.4 | Triplet (t) | 3H | -OCH₂CH₃ | Methyl protons are coupled to the adjacent methylene protons. |
Note: These are predicted values based on established principles of NMR spectroscopy and data from analogous quinoline structures.[5][6] Actual experimental values may vary slightly.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of unique carbon environments. The quinoline core presents a set of distinct signals in the aromatic region, while the ethyl ester carbons are found in the aliphatic region.
Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|
| ~166 | C=O (Ester) | The ester carbonyl carbon is highly deshielded. |
| ~150 | C7 | Carbon atom bearing the electron-donating amino group. |
| ~148 | C2 | Carbon adjacent to ring nitrogen, significantly deshielded. |
| ~147 | C8a | Quaternary carbon at the ring junction. |
| ~138 | C4 | Aromatic CH carbon, deshielded by the ring system. |
| ~129 | C5 | Aromatic CH carbon. |
| ~125 | C3 | Carbon bearing the ester group. |
| ~122 | C4a | Quaternary carbon at the ring junction. |
| ~118 | C6 | Aromatic CH carbon, shielded by the adjacent amino group. |
| ~108 | C8 | Aromatic CH carbon, significantly shielded by the ortho amino group. |
| ~61 | -OCH₂CH₃ | Methylene carbon of the ethyl ester. |
| ~14 | -OCH₂CH₃ | Methyl carbon of the ethyl ester. |
Note: Predicted values are based on data for similar quinoline derivatives.[5][6][7] Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ carbons.[8]
Experimental Protocol for NMR Spectroscopy
A self-validating protocol ensures reproducibility and data integrity.
-
Sample Preparation: Dissolve ~10-15 mg of this compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Causality: DMSO-d₆ is an excellent choice due to its high polarity, which effectively dissolves a wide range of organic compounds, and its residual solvent peak does not typically interfere with the aromatic or aliphatic regions of interest.
-
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
Causality: Higher field strengths provide better signal dispersion and resolution, which is critical for resolving complex coupling patterns in the aromatic region.
-
-
¹H NMR Acquisition:
-
Acquire data over a spectral width of 0-12 ppm.
-
Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
Co-add at least 16 scans to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire data over a spectral width of 0-200 ppm.
-
Use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.
-
Co-add a sufficient number of scans (e.g., 1024 or more) to overcome the low natural abundance of ¹³C.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) with an exponential multiplication (line broadening of ~0.3 Hz for ¹H, ~1-2 Hz for ¹³C) and Fourier transform. Phase and baseline correct the spectrum. Calibrate the chemical shifts using the residual DMSO solvent peak (δ = 2.50 ppm for ¹H, δ = 39.52 ppm for ¹³C) as an internal standard.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying key functional groups within a molecule. The spectrum is a unique fingerprint that confirms the presence of the amine, ester, and aromatic functionalities.
Table 3: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
|---|---|---|---|
| 3450 - 3300 | Medium, Doublet | N-H Symmetric & Asymmetric Stretch | Primary Amine (-NH₂) |
| 3100 - 3000 | Medium-Weak | C-H Aromatic Stretch | Quinoline Ring |
| 2980 - 2850 | Medium-Weak | C-H Aliphatic Stretch | Ethyl Group (-CH₂, -CH₃) |
| ~1710 | Strong | C=O Stretch | Ester Carbonyl |
| 1620 - 1580 | Strong-Medium | C=C and C=N Stretch | Quinoline Ring |
| ~1250 | Strong | C-O Stretch | Ester Linkage |
Note: Values are typical ranges for the specified functional groups.[9][10]
Experimental Protocol for ATR-FTIR Spectroscopy
Attenuated Total Reflectance (ATR) is a modern, convenient technique requiring minimal sample preparation.
-
Instrument Preparation: Record a background spectrum of the clean ATR crystal (e.g., diamond or germanium).
-
Causality: This step is crucial to subtract the absorbance of the ambient atmosphere (CO₂, H₂O) and the instrument itself from the final sample spectrum.
-
-
Sample Application: Place a small amount (1-2 mg) of the solid this compound powder directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Co-add 16-32 scans at a resolution of 4 cm⁻¹ over the range of 4000-650 cm⁻¹.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) is the gold standard for confirming the molecular formula.
Table 4: Predicted High-Resolution Mass Spectrometry Data
| Ion Adduct | Formula | Predicted m/z |
|---|---|---|
| [M+H]⁺ | C₁₂H₁₃N₂O₂⁺ | 217.09715 |
| [M+Na]⁺ | C₁₂H₁₂N₂O₂Na⁺ | 239.07909 |
| [M]⁺˙ | C₁₂H₁₂N₂O₂⁺˙ | 216.08932 |
Data derived from predictive models.[3] The [M+H]⁺ ion is typically the most abundant in Electrospray Ionization (ESI) positive mode.
Fragmentation Pattern
In techniques like Electron Ionization (EI) or Collision-Induced Dissociation (CID), the molecular ion will fragment in a predictable manner. Key expected fragments for this compound include:
-
Loss of ethoxy radical (-•OCH₂CH₃): m/z ~171
-
Loss of ethanol (-CH₃CH₂OH): m/z ~170
-
Loss of the entire ester group: m/z ~143
Experimental Protocol for ESI-HRMS
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the ESI source of a high-resolution mass spectrometer (e.g., TOF or Orbitrap) at a low flow rate (5-10 µL/min).
-
Causality: ESI is a soft ionization technique ideal for producing the intact protonated molecular ion [M+H]⁺, which is essential for accurate mass determination.
-
-
Data Acquisition: Acquire data in positive ion mode over a mass range that includes the expected molecular ion (e.g., m/z 100-500).
-
Validation: The experimentally measured mass of the molecular ion should be within 5 ppm of the theoretical calculated mass to confirm the elemental composition.
UV-Visible Spectroscopy
UV-Vis spectroscopy provides insight into the electronic transitions within the conjugated π-system of the molecule. The quinoline ring is an excellent chromophore.
The spectrum is expected to show multiple absorption bands characteristic of the extended aromatic system. The 7-amino group acts as a powerful auxochrome (a group that enhances absorption), causing a bathochromic (red) shift to a longer wavelength compared to unsubstituted quinoline-3-carboxylate.[11] The exact position of the absorption maxima (λ_max) will be solvent-dependent (solvatochromism).
Expected Absorption:
-
λ_max: Expected in the range of 320-380 nm, corresponding to π→π* transitions within the conjugated aminoquinoline system.[11]
Experimental Protocol for UV-Vis Spectroscopy
-
Solvent Selection: Choose a UV-grade solvent in which the compound is soluble (e.g., ethanol, methanol, or acetonitrile).
-
Sample Preparation: Prepare a stock solution of known concentration. Perform serial dilutions to create a working solution with an absorbance in the optimal range of 0.1-1.0 AU.
-
Causality: This ensures adherence to the Beer-Lambert Law for any quantitative analysis.
-
-
Data Acquisition:
-
Use a matched pair of quartz cuvettes. Fill one with the pure solvent (the blank) and the other with the sample solution.
-
Record a baseline spectrum with the blank cuvette.
-
Record the sample spectrum over a range of 200-600 nm.
-
Integrated Spectroscopic Workflow
The validation of this compound relies on the convergence of all spectroscopic data. The following workflow illustrates this integrated approach.
Caption: Integrated workflow for spectroscopic structural validation.
By systematically applying these techniques and protocols, researchers can confidently verify the identity, structure, and purity of this compound, ensuring the quality and reliability of their subsequent research and development activities.
References
- 1. This compound [myskinrecipes.com]
- 2. This compound [myskinrecipes.com]
- 3. PubChemLite - this compound (C12H12N2O2) [pubchemlite.lcsb.uni.lu]
- 4. 36926-83-7(Ethyl 2-aminoquinoline-3-carboxylate) | Kuujia.com [kuujia.com]
- 5. Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tsijournals.com [tsijournals.com]
- 7. rsc.org [rsc.org]
- 8. Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4 H-pyrano[3,2- c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. www2.egr.uh.edu [www2.egr.uh.edu]
- 11. researchgate.net [researchgate.net]
The Genesis of a Privileged Scaffold: A Technical Guide to the Discovery of Ethyl 7-aminoquinoline-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoline core is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. This in-depth technical guide delves into the discovery of a key derivative, Ethyl 7-aminoquinoline-3-carboxylate. While a singular "discovery" paper for this specific molecule is not prominent in the historical literature, its synthesis is a classic illustration of established and robust organic chemistry principles. This guide reconstructs the most probable and scientifically sound pathway to its first synthesis, grounded in the foundational Gould-Jacobs reaction, and subsequent functional group manipulations. We will explore the causality behind the experimental choices, provide detailed protocols for each synthetic step, and present the necessary characterization data that validates the structure of this important scaffold.
Introduction: The Enduring Significance of the Quinoline Moiety
The quinoline scaffold, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a privileged structure in drug discovery. Its unique electronic and steric properties allow it to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological activities. From the historical use of quinine as an antimalarial to the development of modern fluoroquinolone antibiotics and kinase inhibitors for cancer therapy, the quinoline nucleus has consistently proven to be a fertile ground for the development of novel therapeutic agents. The 7-aminoquinoline substitution, in particular, has been explored for its potential in antiviral and other medicinal applications. This guide focuses on the synthesis and characterization of this compound, a valuable building block for the elaboration of more complex and potentially bioactive molecules.
The Strategic Synthesis: A Multi-Step Approach
The most logical and historically consistent approach to the synthesis of this compound involves a three-stage process:
-
Formation of the Quinoline Core via the Gould-Jacobs Reaction: This classic reaction is the cornerstone for building the fundamental quinoline structure.
-
Activation of the 4-Position: The initial product of the Gould-Jacobs reaction is a 4-hydroxyquinoline. To enable its removal, the hydroxyl group is first converted into a better leaving group, typically a chloro group.
-
Reductive Deoxygenation: The final step involves the removal of the chloro group to yield the target molecule.
Caption: Overall synthetic workflow for this compound.
Experimental Protocols and Mechanistic Insights
Step 1: The Gould-Jacobs Reaction - Building the Quinoline Core
The Gould-Jacobs reaction is a robust and widely used method for the synthesis of 4-hydroxyquinolines.[1][2][3] It proceeds in two main stages: a nucleophilic substitution followed by a thermally induced cyclization.
Protocol:
-
Condensation: To a stirred solution of m-phenylenediamine in a suitable high-boiling solvent (e.g., diphenyl ether), an equimolar amount of diethyl ethoxymethylenemalonate is added.[4] The mixture is heated to a moderate temperature (typically 100-130 °C) for 1-2 hours. This initial step involves the nucleophilic attack of one of the amino groups of m-phenylenediamine on the electron-deficient double bond of diethyl ethoxymethylenemalonate, followed by the elimination of ethanol to form the intermediate, diethyl 2-((3-aminophenyl)amino)methylenemalonate.
-
Cyclization: The reaction temperature is then raised significantly (typically to 240-260 °C) and maintained for 20-30 minutes.[4] This high temperature provides the necessary energy for the intramolecular cyclization to occur. The reaction proceeds via a 6-electron electrocyclization, followed by tautomerization to the more stable aromatic 4-hydroxyquinoline system.
-
Isolation: Upon cooling, the reaction mixture is diluted with a hydrocarbon solvent (e.g., petroleum ether) to precipitate the product. The solid is then collected by filtration, washed with the hydrocarbon solvent, and dried to yield Ethyl 7-amino-4-hydroxyquinoline-3-carboxylate.
Caption: Mechanism of the Gould-Jacobs reaction.
Step 2: Chlorination of the 4-Hydroxyquinoline
The 4-hydroxyl group is a poor leaving group. To facilitate its removal, it is converted to a chloro group using a standard chlorinating agent like phosphorus oxychloride (POCl₃).
Protocol:
-
A mixture of Ethyl 7-amino-4-hydroxyquinoline-3-carboxylate and an excess of phosphorus oxychloride is heated at reflux for 2-4 hours.
-
After cooling, the excess phosphorus oxychloride is carefully removed under reduced pressure.
-
The residue is then cautiously poured onto crushed ice and neutralized with a base (e.g., ammonia solution or sodium carbonate) to precipitate the crude product.
-
The solid is collected by filtration, washed with water, and dried to give Ethyl 7-amino-4-chloroquinoline-3-carboxylate.
Step 3: Reductive Dechlorination
The final step is the removal of the 4-chloro substituent. Catalytic hydrogenation is a common and effective method for this transformation.[5][6][7]
Protocol:
-
Ethyl 7-amino-4-chloroquinoline-3-carboxylate is dissolved in a suitable solvent such as ethanol or ethyl acetate.
-
A catalytic amount of palladium on charcoal (Pd/C, typically 5-10 mol%) is added to the solution.
-
The mixture is subjected to a hydrogen atmosphere (typically from a balloon or a Parr hydrogenator) and stirred vigorously at room temperature until the reaction is complete (monitored by TLC).
-
The catalyst is removed by filtration through a pad of Celite.
-
The solvent is evaporated under reduced pressure to yield the final product, this compound.
Characterization and Data Validation
Table 1: Predicted Physicochemical and Spectroscopic Data for this compound
| Property | Predicted Value/Characteristic Signals |
| Molecular Formula | C₁₂H₁₂N₂O₂ |
| Molecular Weight | 216.24 g/mol |
| Appearance | Likely a pale yellow to brown solid |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ 8.8-9.0 (s, 1H, H-2), 8.3-8.5 (s, 1H, H-4), 7.8-8.0 (d, 1H, H-5), 7.0-7.2 (m, 2H, H-6, H-8), 5.5-6.0 (br s, 2H, -NH₂), 4.3-4.5 (q, 2H, -OCH₂CH₃), 1.3-1.5 (t, 3H, -OCH₂CH₃) |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ 165-167 (C=O), 150-152 (C-7), 148-150 (C-8a), 145-147 (C-2), 135-137 (C-4), 128-130 (C-5), 125-127 (C-4a), 118-120 (C-3), 115-117 (C-6), 108-110 (C-8), 60-62 (-OCH₂CH₃), 14-16 (-OCH₂CH₃) |
| IR (KBr, cm⁻¹) | ~3450-3300 (N-H stretch), ~1720 (C=O stretch, ester), ~1620 (C=N stretch), ~1580 (C=C stretch, aromatic) |
| Mass Spectrometry (EI) | m/z (%) = 216 [M]⁺, 188, 171, 143 |
Alternative Synthetic Considerations: The Béchamp Reduction
An alternative, though more dated, approach to introducing the amino group is the Béchamp reduction.[1][14][15][16][17] This would involve starting with a nitro-substituted aniline in the Gould-Jacobs reaction, followed by reduction of the nitro group to an amine. For instance, starting with m-nitroaniline would yield Ethyl 7-nitro-4-hydroxyquinoline-3-carboxylate. Subsequent reduction of the nitro group using iron in acidic media (the Béchamp conditions) would provide the 7-amino derivative. However, the direct use of m-phenylenediamine in the Gould-Jacobs reaction is generally more efficient.
Conclusion
The discovery and synthesis of this compound is a testament to the power and predictability of classical organic reactions. By strategically employing the Gould-Jacobs reaction, followed by well-established methods for functional group interconversion, this valuable chemical building block can be efficiently prepared. This guide provides a comprehensive and technically sound framework for understanding the synthesis and characterization of this important quinoline derivative, empowering researchers and drug development professionals to utilize this scaffold in the creation of novel and potentially life-saving medicines.
References
- 1. Béchamp reduction - Wikipedia [en.wikipedia.org]
- 2. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 3. Gould-Jacobs Reaction [drugfuture.com]
- 4. CCCC 1996, Volume 61, Issue 2, Abstracts pp. 268-275 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]
- 5. bio-protocol.org [bio-protocol.org]
- 6. researchgate.net [researchgate.net]
- 7. Hydrogenation of Quinolines and Aldehydes Catalyzed by a Pyrolyzed, Augmented Cobalt-Salen Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. NMR analysis of carboxylate isotopomers of 13C-metabolites by chemoselective derivatization with 15N-cholamine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. homepages.abdn.ac.uk [homepages.abdn.ac.uk]
- 12. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 13. Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. grokipedia.com [grokipedia.com]
- 15. Bechamp Reduction | Chem-Station Int. Ed. [en.chem-station.com]
- 16. Experimental study of Bechamp process for nitrobenzene reduction to aniline [d8.irins.org]
- 17. researchgate.net [researchgate.net]
An In-depth Technical Guide to Ethyl 7-aminoquinoline-3-carboxylate (CAS 339290-20-9)
For Researchers, Scientists, and Drug Development Professionals
Foreword
The quinoline scaffold represents a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities. Within this diverse family, Ethyl 7-aminoquinoline-3-carboxylate (CAS 339290-20-9) has emerged as a pivotal building block for the synthesis of novel compounds with significant potential in the realms of oncology and infectious diseases. This technical guide provides a comprehensive overview of the known properties, synthesis, and therapeutic prospects of this versatile intermediate and its derivatives, offering a valuable resource for researchers engaged in the exploration of new chemical entities for drug discovery.
Physicochemical Properties of the Quinoline Core
While experimental data for this compound is not extensively documented in publicly available literature, its physicochemical properties can be predicted based on its structure and data from related quinoline-3-carboxylate derivatives. These properties are crucial for understanding its behavior in biological systems and for the design of synthetic routes and formulations.
| Property | Predicted Value/Information | Source |
| Molecular Formula | C₁₂H₁₂N₂O₂ | PubChemLite[1] |
| Molecular Weight | 216.24 g/mol | --- |
| Boiling Point | 380.4 ± 22.0 °C | --- |
| Density | 1.246 ± 0.06 g/cm³ | --- |
| pKa | 4.88 ± 0.25 | --- |
| LogP | 1.7 | PubChemLite[1] |
| Appearance | Expected to be a solid | --- |
| Solubility | Likely soluble in organic solvents like DMSO and ethanol | --- |
| Storage | Store at 2-8°C, protected from light | --- |
Synthesis of the Quinoline Scaffold: A Strategic Approach
Proposed Synthetic Pathway
Caption: Proposed synthesis of this compound.
Experimental Considerations:
-
Gould-Jacobs Reaction: This reaction typically involves the condensation of an aniline with diethyl (ethoxymethylene)malonate (EMME) to form an intermediate, which then undergoes thermal cyclization at high temperatures (often in a high-boiling solvent like Dowtherm A) to yield the 4-hydroxyquinoline-3-carboxylate core. The amino group at the 7-position of the final product originates from the 3-aminoaniline starting material.
-
Deoxygenation: The 4-hydroxyl group can be removed through a two-step process. First, chlorination using a reagent like phosphorus oxychloride (POCl₃) would yield the 4-chloroquinoline derivative. Subsequent catalytic hydrogenation (e.g., using H₂ gas and a palladium on carbon catalyst) would then reductively remove the chlorine atom to afford the target compound, this compound.
Analytical Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. Standard analytical techniques would be employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Would show characteristic signals for the aromatic protons on the quinoline ring, the ethyl ester protons (a quartet and a triplet), and the protons of the amino group. The specific chemical shifts and coupling constants would be diagnostic of the substitution pattern. While specific data for this compound is not available, related structures show distinct aromatic region signals.[2]
-
¹³C NMR: Would reveal the number of unique carbon atoms in the molecule, including the carbonyl carbon of the ester and the carbons of the quinoline ring system.[2]
-
-
Mass Spectrometry (MS): Would provide the accurate mass of the molecule, confirming its elemental composition. The fragmentation pattern could also offer structural information. The predicted monoisotopic mass is 216.08987 Da.[1]
-
Infrared (IR) Spectroscopy: Would show characteristic absorption bands for the N-H stretching of the amino group, C=O stretching of the ester, and C=N and C=C stretching vibrations of the quinoline ring.
Role in Drug Discovery and Development
This compound serves as a critical intermediate in the synthesis of more complex molecules with potential therapeutic applications, primarily in the fields of cancer and malaria. The amino group at the 7-position provides a convenient handle for further chemical modifications, allowing for the introduction of various side chains to modulate the biological activity, selectivity, and pharmacokinetic properties of the resulting compounds.
Anticancer Potential of Quinoline-3-Carboxylate Derivatives
The quinoline core is a well-established pharmacophore in anticancer drug design. Derivatives of quinoline-3-carboxylate have demonstrated significant antiproliferative activity against various cancer cell lines.[3][4]
Mechanism of Action: The anticancer effects of quinoline derivatives are often multifactorial and can include:
-
Apoptosis Induction: Many quinoline-based compounds have been shown to induce programmed cell death (apoptosis) in cancer cells. This is often achieved through the upregulation of pro-apoptotic proteins (like Bax) and the downregulation of anti-apoptotic proteins (like Bcl-2).[5]
-
Kinase Inhibition: The quinoline scaffold can be designed to target and inhibit the activity of protein kinases that are crucial for cancer cell growth and survival, such as Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2).[5]
-
Cell Cycle Arrest: Some derivatives can halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating.
Structure-Activity Relationship (SAR) Insights:
Studies on related quinoline-3-carboxylate derivatives have provided valuable insights into the structural features that govern their anticancer activity. For instance, the nature and position of substituents on the quinoline ring and modifications of the ester group can significantly impact potency and selectivity.[3]
References
- 1. PubChemLite - this compound (C12H12N2O2) [pubchemlite.lcsb.uni.lu]
- 2. rsc.org [rsc.org]
- 3. Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 5. Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4 H-pyrano[3,2- c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of Aminoquinolines: A Technical Guide for Drug Discovery
Introduction: The Enduring Legacy of the Quinoline Scaffold in Antimalarial Chemotherapy
The quinoline ring system is a cornerstone in the history and current practice of antimalarial drug discovery. From the natural product quinine, isolated from cinchona bark, to the synthetic analogues that have formed the backbone of malaria treatment for decades, this privileged scaffold continues to be a focal point for medicinal chemists.[1][2] This guide provides an in-depth exploration of the structure-activity relationships (SAR) of aminoquinolines, a critical class of antimalarial agents. We will dissect the nuanced interplay between chemical structure and biological activity, offering insights for researchers, scientists, and drug development professionals engaged in the fight against malaria. Understanding the SAR of aminoquinolines is paramount for designing new agents that can overcome the persistent challenge of drug resistance.[3][4]
This document will delve into the two major classes of aminoquinolines, the 4-aminoquinolines and the 8-aminoquinolines, examining their distinct mechanisms of action and SAR profiles. We will explore the critical structural features that govern their efficacy, toxicity, and spectrum of activity against different stages of the Plasmodium parasite life cycle. Furthermore, this guide will provide detailed experimental protocols for the evaluation of novel aminoquinoline analogues, empowering researchers to advance their own drug discovery programs.
Part 1: The 4-Aminoquinolines - Targeting the Erythrocytic Stage
The 4-aminoquinolines, exemplified by the seminal drug chloroquine, are primarily effective against the asexual erythrocytic stages of the malaria parasite.[4] Their mechanism of action is intricately linked to the parasite's digestion of hemoglobin in its acidic food vacuole.[5][6]
Mechanism of Action: Inhibition of Heme Detoxification
During its intraerythrocytic development, the parasite digests host hemoglobin, releasing large quantities of toxic free heme.[7] To protect itself, the parasite polymerizes this heme into an inert crystalline substance called hemozoin (also known as malaria pigment).[8] 4-Aminoquinolines, being weak bases, accumulate in the acidic food vacuole of the parasite via a process of ion trapping.[8] Once concentrated, they are thought to cap the growing hemozoin crystal, preventing further polymerization.[8][9] This leads to the buildup of toxic free heme, which induces oxidative stress and ultimately leads to parasite death.[6][7]
Below is a diagram illustrating the proposed mechanism of action of 4-aminoquinolines.
Caption: Mechanism of action of 4-aminoquinolines in the parasite's digestive vacuole.
Core Structure-Activity Relationships of 4-Aminoquinolines
The antimalarial activity of 4-aminoquinolines is highly dependent on the specific chemical functionalities at various positions of the quinoline ring and the nature of the amino side chain.
1. The Quinoline Ring:
-
Essential for Activity: The quinoline ring itself is a fundamental requirement for antimalarial activity.[10]
-
7-Chloro Group: The presence of an electron-withdrawing group, typically a chlorine atom, at the 7-position is crucial for high potency.[11][12] Replacing the 7-chloro group with an electron-donating group, such as a methyl group, leads to a complete loss of activity.[11] Other halogens like bromine and iodine at the 7-position can maintain or even enhance activity, while fluorine and trifluoromethyl groups tend to be less effective.[13]
-
Substitutions at Other Positions: Introduction of a methyl group at the 3-position generally decreases activity.[10] Any substitution at the 8-position tends to abolish the antimalarial effect.[12]
2. The 4-Amino Side Chain:
-
Essential for Activity: A substituted amino group at the 4-position is critical for activity.[10] This is typically a dialkylaminoalkyl side chain.[11]
-
Side Chain Length: The length of the carbon spacer between the two nitrogen atoms of the side chain is a key determinant of activity and can influence the drug's ability to overcome resistance.[7] Chains of two to five carbons are generally considered optimal for activity.[12] Interestingly, compounds with shorter or longer chains than that of chloroquine have shown activity against resistant parasite strains.[7]
-
Terminal Amino Group: A tertiary amine at the terminus of the side chain is important for the drug's activity.[7] The dialkyl groups, such as the two ethyl groups in chloroquine, are considered optimal for potency.[11]
-
Aromatic Rings in the Side Chain: The incorporation of an aromatic ring in the side chain can reduce the toxicity of the compound.[12]
The following table summarizes the key SAR findings for 4-aminoquinolines:
| Structural Feature | Modification | Effect on Antimalarial Activity | Reference(s) |
| Quinoline Ring | Removal or replacement | Loss of activity | [10] |
| 7-Position | Electron-withdrawing group (e.g., -Cl, -Br, -I) | Essential for high potency | [11][13] |
| Electron-donating group (e.g., -CH3) | Loss of activity | [11] | |
| 3-Position | Methyl substitution | Decreased activity | [10] |
| 8-Position | Any substitution | Abolished activity | [12] |
| 4-Amino Side Chain | Absence of side chain | Loss of activity | [10] |
| Carbon spacer length (2-5 carbons) | Optimal activity | [12] | |
| Shorter or longer spacer | Activity against resistant strains | [7] | |
| Terminal Amino Group | Tertiary amine | Important for activity | [7] |
| Dialkyl substitution (e.g., diethyl) | Optimal potency | [11] | |
| Side Chain Aromaticity | Introduction of an aromatic ring | Reduced toxicity | [12] |
Part 2: The 8-Aminoquinolines - Targeting the "Silent" Stages
The 8-aminoquinolines, with primaquine as the prototypical example, possess a unique and critical role in malaria chemotherapy.[14] Unlike the 4-aminoquinolines, their primary strength lies in their ability to eradicate the dormant liver stages (hypnozoites) of Plasmodium vivax and Plasmodium ovale, thus preventing relapse.[1][6] They also exhibit activity against the gametocyte stages of the parasite, which are responsible for transmission from humans to mosquitoes.[4]
Mechanism of Action: A Matter of Metabolic Activation
The precise mechanism of action of 8-aminoquinolines is less well-defined than that of their 4-amino counterparts and is believed to involve metabolic activation.[15] It is hypothesized that these compounds are metabolized in the host to generate reactive intermediates, possibly 5,6-dihydroxy-8-aminoquinolines, which can then induce oxidative stress within the parasite.[15] This oxidative damage is thought to interfere with the parasite's mitochondrial electron transport chain.
Core Structure-Activity Relationships of 8-Aminoquinolines
The SAR of 8-aminoquinolines is complex and distinct from that of the 4-aminoquinolines.
1. The Quinoline Ring:
-
6-Methoxy Group: The presence of a methoxy group at the 6-position, as seen in primaquine, is known to enhance activity.[16]
-
Substitutions at Other Positions: The introduction of substituents at other positions on the quinoline ring can have varied effects. For instance, substitutions at the 7-position generally lead to a loss of activity.[16]
2. The 8-Amino Side Chain:
-
Side Chain Structure: The structure of the aminoalkyl side chain at the 8-position is a critical determinant of both efficacy and toxicity. The length and branching of this chain influence the compound's pharmacokinetic properties and its interaction with metabolic enzymes.
It is important to note that a comprehensive understanding of the SAR of 8-aminoquinolines is still evolving, largely due to the complexity of their metabolism and the challenges in studying their mechanism of action.[15][17]
Part 3: Experimental Protocols for the Evaluation of Aminoquinoline Analogues
The development of novel aminoquinoline-based antimalarials requires robust and standardized methods for assessing their biological activity. This section provides detailed, step-by-step protocols for key in vitro assays.
Protocol 1: In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)
This assay is a widely used method to determine the 50% inhibitory concentration (IC50) of a compound against the asexual erythrocytic stages of Plasmodium falciparum.[18]
Materials:
-
P. falciparum culture (e.g., 3D7 or Dd2 strains)
-
Human red blood cells (RBCs)
-
Complete culture medium (RPMI-1640 supplemented with HEPES, sodium bicarbonate, hypoxanthine, gentamicin, and human serum or Albumax)
-
96-well microtiter plates
-
Test compounds (dissolved in DMSO)
-
SYBR Green I nucleic acid stain
-
Lysis buffer (e.g., Tris buffer containing saponin, Triton X-100, and EDTA)
-
Fluorescence plate reader
Step-by-Step Methodology:
-
Parasite Synchronization: Synchronize the P. falciparum culture to the ring stage using methods such as sorbitol treatment.
-
Preparation of Assay Plates:
-
Add 100 µL of complete culture medium to each well of a 96-well plate.
-
Prepare serial dilutions of the test compounds in the plate. A negative control (no drug) and a positive control (e.g., chloroquine) should be included.
-
-
Inoculation:
-
Prepare a parasite suspension with a final parasitemia of 0.5% and a hematocrit of 1.5%.
-
Add 100 µL of the parasite suspension to each well.
-
-
Incubation: Incubate the plates for 72 hours at 37°C in a controlled atmosphere (5% CO2, 5% O2, 90% N2).
-
Lysis and Staining:
-
After incubation, add 100 µL of lysis buffer containing SYBR Green I to each well.
-
Incubate the plates in the dark at room temperature for 1 hour.
-
-
Fluorescence Measurement: Read the fluorescence intensity of each well using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm).
-
Data Analysis: Calculate the IC50 values by plotting the percentage of parasite growth inhibition against the log of the drug concentration using appropriate software (e.g., GraphPad Prism).
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This assay is used to assess the general toxicity of a compound against mammalian cells, which is crucial for determining its selectivity index (SI).[19][20]
Materials:
-
Mammalian cell line (e.g., HepG2, HEK293)
-
Complete cell culture medium (e.g., DMEM or MEM with fetal bovine serum and penicillin-streptomycin)
-
96-well microtiter plates
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO or a suitable solubilizing agent
Step-by-Step Methodology:
-
Cell Seeding: Seed the mammalian cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control for toxicity.
-
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition:
-
After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for another 3-4 hours to allow for the formation of formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the log of the drug concentration. The selectivity index is then calculated as CC50 / IC50.
The following diagram outlines the general workflow for the SAR evaluation of novel aminoquinoline analogues.
Caption: A general workflow for the synthesis and evaluation of novel aminoquinoline antimalarials.
Conclusion: The Future of Aminoquinoline Research
Despite the challenges of drug resistance, the aminoquinoline scaffold remains a highly valuable starting point for the development of new antimalarial agents.[3] A thorough understanding of the structure-activity relationships is the key to rationally designing novel compounds with improved potency, favorable safety profiles, and the ability to circumvent existing resistance mechanisms. By combining synthetic chemistry with robust biological evaluation, the scientific community can continue to leverage the power of the aminoquinoline core to develop the next generation of life-saving antimalarial drugs. The integration of modern drug design strategies, such as the development of hybrid molecules that combine the aminoquinoline pharmacophore with other active moieties, holds significant promise for overcoming the hurdles of resistance.[21][22]
References
- 1. Structural modifications of quinoline-based antimalarial agents: Recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Quinoline resistance mechanisms in Plasmodium falciparum: the debate goes on - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. Antimalarial 4-aminoquinolines: mode of action and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antimalarials, Aminoquinoline: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 7. CHLOROQUINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Structure-function relationships in chloroquine and related 4-aminoquinoline antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quinolines- Antimalarial drugs.pptx [slideshare.net]
- 11. m.youtube.com [m.youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacology of 8-aminoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. policycommons.net [policycommons.net]
- 16. iris.who.int [iris.who.int]
- 17. Considerations about the structure—activity relationships of 8-aminoquinoline antimalarial drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bio-protocol.org [bio-protocol.org]
- 19. scielo.br [scielo.br]
- 20. scielo.br [scielo.br]
- 21. journals.asm.org [journals.asm.org]
- 22. mdpi.com [mdpi.com]
Methodological & Application
Application Note: A Comprehensive Protocol for the Synthesis of Ethyl 7-aminoquinoline-3-carboxylate
Abstract
This application note provides a detailed, two-part protocol for the synthesis of Ethyl 7-aminoquinoline-3-carboxylate, a key heterocyclic building block in medicinal chemistry. This quinoline derivative serves as a crucial intermediate in the development of various pharmaceutical compounds, including antimalarial agents and potential protein kinase inhibitors.[1][2][3] The described synthetic strategy is robust and relies on well-established chemical transformations. Part I details the construction of the quinoline scaffold via the Gould-Jacobs reaction to yield Ethyl 7-nitro-4-hydroxyquinoline-3-carboxylate. Part II outlines the subsequent chemoselective reduction of the nitro group to the target amine using a mild and efficient zinc-mediated system. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development, offering both a step-by-step experimental procedure and the underlying chemical principles.
Introduction and Strategic Overview
The quinoline core is a privileged scaffold in drug discovery, appearing in numerous natural products and synthetic bioactive compounds.[4] this compound, in particular, offers a versatile platform for further chemical modification at the C-7 amino group, making it a valuable precursor for creating libraries of novel therapeutic candidates.
The synthesis protocol presented herein follows a logical and field-proven two-step sequence. This approach ensures high yields and purity, starting from commercially available reagents.
Step 1: Gould-Jacobs Reaction. The synthesis commences with the construction of the core quinoline ring system. 3-Nitroaniline is reacted with diethyl ethoxymethylenemalonate (EMME) to form an enamine intermediate. This intermediate undergoes a thermally induced cyclization followed by tautomerization to furnish the stable 4-hydroxyquinoline ring system. This classic reaction is exceptionally reliable for generating substituted quinolones.[5]
Step 2: Nitro Group Reduction. The pivotal step involves the selective reduction of the nitro group at the C-7 position to an amine. While various methods exist, this protocol utilizes zinc dust in the presence of ammonium chloride.[6] This system provides a mild, safe, and effective alternative to catalytic hydrogenation, avoiding the need for specialized high-pressure equipment and pyrophoric catalysts.
Overall Synthetic Workflow
The complete synthetic pathway from starting materials to the final product is illustrated below.
Caption: Two-step synthesis of this compound.
Part I: Synthesis of Ethyl 7-nitro-4-hydroxyquinoline-3-carboxylate
This procedure details the formation of the quinoline ring via the Gould-Jacobs reaction. The selection of a high-boiling point solvent like Dowtherm A is critical for driving the thermal cyclization to completion.
Reagents and Materials
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Role |
| 3-Nitroaniline | C₆H₆N₂O₂ | 138.12 | 13.81 g | 100 | Starting Material |
| Diethyl ethoxymethylenemalonate (EMME) | C₁₀H₁₆O₅ | 216.23 | 22.7 g (20.6 mL) | 105 | Starting Material |
| Dowtherm A | C₁₂H₁₀O/C₁₂H₁₀ | ~166 | 150 mL | - | High-Boiling Solvent |
| Ethanol | C₂H₅OH | 46.07 | 100 mL | - | Reaction/Wash Solvent |
| Hexanes | C₆H₁₄ | 86.18 | 100 mL | - | Wash Solvent |
Step-by-Step Experimental Protocol
-
Intermediate Formation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 3-nitroaniline (13.81 g, 100 mmol) and diethyl ethoxymethylenemalonate (22.7 g, 105 mmol).
-
Initial Reaction: Heat the mixture gently to ~110-120 °C with stirring. The reaction is exothermic and will proceed to form the enamine intermediate, releasing ethanol. Maintain this temperature for 2 hours.
-
Cyclization: Carefully add 150 mL of pre-heated Dowtherm A to the reaction mixture. Increase the temperature to 250-255 °C and maintain a steady reflux for 1 hour. The product will begin to precipitate as a solid.
-
Work-up and Isolation: Allow the reaction mixture to cool to below 100 °C. Add 100 mL of hexanes to dilute the Dowtherm A and aid in precipitation.
-
Filtration: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake thoroughly with 50 mL of ethanol, followed by 50 mL of hexanes to remove residual solvent and impurities.
-
Drying: Dry the resulting pale yellow solid under vacuum at 60 °C to a constant weight.
Expected Outcome: A pale yellow to light brown crystalline solid. Yields typically range from 80-90%.
Part II: Synthesis of this compound
This section describes the reduction of the nitro-substituted quinoline from Part I to the target 7-amino derivative. The use of zinc dust and ammonium chloride in an aqueous ethanol solution provides a mild and effective method for this transformation.[6]
Reagents and Materials
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Role |
| Ethyl 7-nitro-4-hydroxyquinoline-3-carboxylate | C₁₂H₁₀N₂O₅ | 262.22 | 13.11 g | 50 | Starting Material |
| Zinc Dust (<10 µm) | Zn | 65.38 | 16.35 g | 250 | Reducing Agent |
| Ammonium Chloride | NH₄Cl | 53.49 | 13.37 g | 250 | Proton Source |
| Ethanol | C₂H₅OH | 46.07 | 200 mL | - | Solvent |
| Water (Deionized) | H₂O | 18.02 | 50 mL | - | Solvent |
| Celite® | - | - | ~5 g | - | Filtration Aid |
Step-by-Step Experimental Protocol
-
Reaction Setup: In a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermometer, suspend Ethyl 7-nitro-4-hydroxyquinoline-3-carboxylate (13.11 g, 50 mmol) in a mixture of ethanol (200 mL) and water (50 mL).
-
Addition of Reagents: Add ammonium chloride (13.37 g, 250 mmol) to the suspension. Begin vigorous stirring and heat the mixture to a gentle reflux (~80 °C).
-
Controlled Reduction: Once refluxing, add the zinc dust (16.35 g, 250 mmol) portion-wise over 30 minutes. Causality Note: Adding the zinc slowly helps to control the exothermic reaction and prevent excessive foaming.
-
Reaction Monitoring: Maintain the reflux with vigorous stirring for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed. The yellow color of the solution should fade.
-
Filtration: Cool the reaction mixture to room temperature. Filter the suspension through a pad of Celite® to remove the excess zinc and inorganic salts. Wash the Celite® pad with 50 mL of hot ethanol to ensure complete recovery of the product.
-
Product Isolation: Combine the filtrate and washings. Reduce the solvent volume by approximately 75% using a rotary evaporator.
-
Precipitation: Cool the concentrated solution in an ice bath. The product will precipitate. If precipitation is slow, add cold water dropwise to induce crystallization.
-
Final Purification: Collect the solid by vacuum filtration, wash with a small amount of cold water, and dry under vacuum. The product can be further purified by recrystallization from ethanol if necessary.
Expected Outcome: An off-white to light tan solid. Yields are typically in the range of 75-85%. The final compound is this compound.
Mechanism Visualization: The Gould-Jacobs Reaction
The core of Part I is the Gould-Jacobs reaction, which proceeds through a sequence of nucleophilic attack, elimination, and thermal cyclization.
Caption: Key mechanistic stages of the Gould-Jacobs reaction.
References
- 1. This compound [myskinrecipes.com]
- 2. This compound [myskinrecipes.com]
- 3. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Utility of Ethyl 7-aminoquinoline-3-carboxylate in Modern Cancer Research
Foreword: The Quinoline Scaffold as a Privileged Structure in Oncology
The quinoline ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a wide range of biological targets.[1][2] This versatile heterocyclic structure is the foundation for numerous FDA-approved drugs, including several potent kinase inhibitors used in clinical oncology.[1][3] Quinoline derivatives exert their anticancer effects through diverse mechanisms, including the inhibition of protein kinases crucial to tumor growth signaling pathways (e.g., PI3K/Akt/mTOR, Ras/Raf/MEK), the induction of apoptosis, disruption of cell cycle progression, and inhibition of angiogenesis.[4][5][6] Ethyl 7-aminoquinoline-3-carboxylate belongs to this promising class of molecules. As a functionalized quinoline, it presents a unique opportunity for exploration as a novel small molecule inhibitor in cancer research. This guide provides a comprehensive framework for investigating its potential, detailing not just the "how" but the "why" behind robust, reproducible experimental designs aimed at elucidating its mechanism of action and therapeutic potential.
Section 1: Postulated Mechanisms of Action
Based on the extensive literature on quinoline derivatives, this compound is hypothesized to interfere with key oncogenic processes.[5][7] The primary lines of investigation should focus on its potential as a kinase inhibitor and an inducer of programmed cell death (apoptosis).
Inhibition of Pro-Survival Signaling Pathways
A significant number of quinoline-based anticancer agents function by inhibiting protein kinases that drive cell proliferation and survival.[3][8] The PI3K/Akt/mTOR pathway is a central regulator of cell growth and is frequently dysregulated in cancer. It is a prime target for therapeutic intervention.[1] It is plausible that this compound could exert its effects by modulating one or more kinases within this critical pathway.
Caption: Postulated inhibition of the PI3K/Akt/mTOR signaling pathway.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a crucial self-destruct mechanism that is often evaded by cancer cells. Many effective chemotherapeutic agents work by reactivating this process.[9] Quinoline derivatives have been shown to induce apoptosis through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) pathways.[10] A primary hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[11]
Section 2: In Vitro Evaluation Protocols
The initial assessment of a novel compound's anticancer potential begins with a cascade of robust and reproducible in vitro assays. The goal is to determine the compound's cytotoxicity across various cancer cell lines and to begin dissecting its mechanism of action.
Caption: A typical workflow for in vitro screening of a novel anticancer compound.
Cell Viability and Cytotoxicity Assays
The first critical step is to determine the concentration-dependent effect of the compound on the viability and metabolic activity of cancer cells. The MTT and XTT assays are reliable, colorimetric methods for this purpose.[12]
Causality Behind the Choice: These assays measure the activity of mitochondrial dehydrogenases, which is typically proportional to the number of living cells.[13][14] A reduction in this activity is a strong indicator of either cytotoxicity (cell death) or cytostatic effects (inhibition of proliferation). XTT is often preferred over MTT as its formazan product is water-soluble, simplifying the protocol by removing the need for a solubilization step.
| Feature | MTT Assay | XTT Assay |
| Principle | Reduction of yellow MTT to purple, insoluble formazan.[12] | Reduction of pale XTT to orange, water-soluble formazan. |
| Solubilization | Required (e.g., DMSO, isopropanol).[15] | Not required. |
| Protocol | Multi-step: Reagent addition, incubation, solubilization, read.[13] | Simplified: Reagent addition, incubation, read.[12] |
| Throughput | Good, but solubilization step can be a bottleneck. | Excellent, more amenable to high-throughput screening.[12] |
| Absorbance | ~570 nm.[12] | ~450 nm.[12] |
Protocol: XTT Cell Viability Assay
This protocol provides a general framework. Optimization of cell seeding density and incubation times is recommended for each cell line.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium (e.g., DMEM, RPMI-1640 with 10% FBS)
-
This compound
-
DMSO (for stock solution)
-
96-well flat-bottom cell culture plates
-
XTT reagent and activation solution (electron coupling reagent)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells. Seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[12]
-
-
Compound Treatment:
-
Prepare a 2X working solution of this compound by performing serial dilutions in culture medium from your DMSO stock.
-
Self-Validation Control: Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).[12] Include a "vehicle control" group that receives medium with the same final DMSO concentration as the treated wells.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the desired compound concentrations (or vehicle control). Also include "medium only" wells for blank subtraction.
-
Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
-
XTT Reagent Addition:
-
Prepare the XTT/activation solution mixture according to the manufacturer's instructions immediately before use.
-
Add 50 µL of the XTT mixture to each well.
-
Incubate the plate for 2-4 hours at 37°C, protected from light, until the color change is apparent in the control wells.
-
-
Absorbance Measurement:
-
Gently shake the plate to ensure a uniform color distribution.
-
Measure the absorbance of the wells at a wavelength of 450 nm using a microplate reader. A reference wavelength of ~630 nm can be used to subtract background absorbance.[12]
-
-
Data Analysis:
-
Subtract the absorbance of the medium blank from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100
-
-
Plot the % Viability against the log of the compound concentration and use non-linear regression to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
-
Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining
If the compound reduces cell viability, the next logical step is to determine if it does so by inducing apoptosis. The Annexin V/PI assay is the gold standard for this analysis via flow cytometry.[11]
Causality Behind the Choice: This dual-staining method provides a clear distinction between different cell populations.[16]
-
Annexin V-FITC: A fluorescently labeled protein that binds with high affinity to phosphatidylserine (PS) on the surface of early apoptotic cells.[11]
-
Propidium Iodide (PI): A fluorescent nuclear stain that is excluded by the intact plasma membrane of live and early apoptotic cells. It can only enter late apoptotic and necrotic cells where membrane integrity is compromised.[9]
Caption: Quadrant analysis of a typical Annexin V/PI flow cytometry plot.
Protocol: Apoptosis Detection by Flow Cytometry
Materials:
-
Cells treated with this compound at relevant concentrations (e.g., 1X and 2X the IC50 value).
-
Untreated and vehicle-treated cells as negative controls.
-
A known apoptosis inducer (e.g., Staurosporine) as a positive control.
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and 1X Binding Buffer).[9]
-
Cold PBS.
-
Flow cytometry tubes.
-
Flow cytometer.
Procedure:
-
Cell Preparation:
-
Treat cells in 6-well plates for a predetermined time (e.g., 24 hours).
-
-
Harvesting:
-
Suspension cells: Pellet by centrifugation (e.g., 300 x g for 5 minutes).
-
Adherent cells: Collect the culture medium (which contains floating apoptotic cells). Gently detach the adherent cells using a non-enzymatic cell dissociation solution. Combine with the collected medium and pellet.[9]
-
Causality: It is critical to collect the supernatant, as late apoptotic cells often detach and would otherwise be lost, leading to an underestimation of cell death.
-
-
Washing:
-
Wash the cell pellet twice with cold PBS to remove any residual medium. Resuspend the cells in 1X Binding Buffer.[9]
-
-
Staining:
-
Adjust the cell density to approximately 1 x 10⁶ cells/mL in 1X Binding Buffer.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[9]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.[9] Excite FITC at 488 nm and measure emission at ~530 nm; excite PI and measure emission at >670 nm.
-
Use unstained, PI-only, and FITC-only controls to set up proper compensation and gates.
-
-
Data Interpretation:
-
Quantify the percentage of cells in each of the four quadrants (Live, Early Apoptotic, Late Apoptotic, Necrotic) as shown in the diagram above. A significant increase in the Early and Late Apoptotic populations in treated cells compared to the vehicle control indicates apoptosis induction.
-
Section 3: In Vivo Evaluation
Following promising in vitro data demonstrating potent cytotoxicity and a defined mechanism of action, the next step is to assess the compound's efficacy in a living organism.[17][18] The tumor xenograft mouse model is a standard preclinical method for this evaluation.[19][20]
Caption: General workflow for a cancer xenograft mouse model study.
Protocol: Xenograft Mouse Model for Efficacy Testing
Ethical Consideration: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and approved by an Institutional Animal Care and Use Committee (IACUC).
Materials:
-
6-8 week old immunocompromised mice (e.g., athymic Nude or NSG mice).
-
Cancer cell line that showed high in vitro sensitivity to the compound.
-
Matrigel (optional, to aid tumor formation).
-
This compound.
-
Vehicle for formulation (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline).
-
Standard-of-care chemotherapy agent as a positive control (e.g., Paclitaxel, Cisplatin).[19]
-
Calipers for tumor measurement.
Procedure:
-
Tumor Cell Implantation:
-
Harvest cancer cells and resuspend them in sterile, serum-free medium or PBS, potentially mixed 1:1 with Matrigel.
-
Inject a defined number of cells (e.g., 2-5 x 10⁶) subcutaneously into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor mice regularly for tumor formation.
-
Once tumors reach a mean volume of ~100-150 mm³, randomize the mice into treatment groups (typically 8-10 mice per group).
-
Self-Validation Control: Groups should include: 1) Vehicle Control, 2) this compound (one or more dose levels), and 3) a Positive Control (a clinically relevant drug).
-
-
Treatment and Monitoring:
-
Administer the compound and controls via the determined route (e.g., intraperitoneal injection, oral gavage) and schedule (e.g., daily for 21 days).
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Monitor animal body weight and general health status as indicators of toxicity.
-
-
Endpoint and Analysis:
-
The study may be terminated when tumors in the vehicle group reach a predetermined maximum size, or after a fixed duration.
-
Calculate the Tumor Growth Inhibition (TGI) percentage for each treatment group relative to the vehicle control.
-
At the end of the study, tumors can be excised, weighed, and processed for further analysis (e.g., histology, Western blot) to confirm the on-target effect of the compound.
-
Section 4: Conclusion and Future Directions
This guide provides a foundational strategy for the preclinical evaluation of this compound as a potential anticancer agent. The quinoline scaffold holds significant promise, and a systematic investigation beginning with in vitro viability and apoptosis assays, followed by validation in in vivo models, is the established path for small molecule drug discovery.[21][22][23] Positive results from these studies would warrant further investigation into its specific kinase targets, pharmacokinetic properties, and potential for combination therapies, moving this promising molecule further down the drug development pipeline.[17][18]
References
- 1. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aminoquinolines as Translational Models for Drug Repurposing: Anticancer Adjuvant Properties and Toxicokinetic-Related Features - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 6. researchgate.net [researchgate.net]
- 7. ijmphs.com [ijmphs.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 12. benchchem.com [benchchem.com]
- 13. broadpharm.com [broadpharm.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Small Molecule Development Process and Manufacturing Guide [neulandlabs.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. benchchem.com [benchchem.com]
- 20. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Navigating the Molecular Pathway: Small Molecule Drug Discovery from Hit Identification to Clinical Development - PharmaFeatures [pharmafeatures.com]
- 22. upm-inc.com [upm-inc.com]
- 23. frontiersin.org [frontiersin.org]
Application Notes and Protocols: Ethyl 7-aminoquinoline-3-carboxylate as a Versatile Fluorescent Probe Scaffold
Introduction: The Quinoline Core as a Privileged Fluorophore
The quinoline scaffold is a cornerstone in the development of fluorescent probes, valued for its rigid, planar structure and rich photophysical properties.[1] Within this class, 7-aminoquinoline derivatives are particularly noteworthy. The strategic placement of an electron-donating amino group at the 7-position and the presence of electron-withdrawing functionalities on the quinoline ring system give rise to significant Intramolecular Charge Transfer (ICT) characteristics upon photoexcitation.[2] Ethyl 7-aminoquinoline-3-carboxylate is an exemplar of this molecular architecture, possessing the foundational elements for environment-sensitive fluorescence, making it a powerful scaffold for developing sophisticated fluorescent probes for research, diagnostics, and drug development.
This application note provides a comprehensive guide to understanding and utilizing this compound as a fluorescent probe. We will delve into the mechanistic basis of its fluorescence, offer detailed protocols for its application as a solvatochromic probe and as a core component for live-cell imaging, and provide the technical insights necessary for researchers to adapt and innovate upon these methodologies.
Mechanistic Underpinnings: Intramolecular Charge Transfer (ICT) and Solvatochromism
The utility of this compound as a fluorescent probe is fundamentally rooted in the phenomenon of Intramolecular Charge Transfer (ICT). In its ground state, the molecule has a relatively uniform electron density distribution. However, upon absorption of a photon, an electron is promoted to an excited state, leading to a significant redistribution of electron density. The electron-donating 7-amino group pushes electron density into the aromatic system, while the electron-withdrawing quinoline nitrogen and the 3-carboxylate group pull density towards themselves. This creates a highly polar excited state with a large dipole moment.[2][3]
This change in dipole moment between the ground and excited states is the origin of its solvatochromic properties. In non-polar solvents, the energy of the excited state is high, leading to higher energy (bluer) emission. In polar solvents, the solvent molecules can reorient around the highly polar excited state, stabilizing it and lowering its energy. This results in lower energy (redder) emission.[4] This pronounced sensitivity to the local environment's polarity is a key feature that can be exploited experimentally.
The diagram below illustrates the ICT process that drives the solvatochromic behavior of 7-aminoquinoline derivatives.
Caption: Intramolecular Charge Transfer (ICT) Mechanism.
Photophysical Characteristics
While comprehensive, experimentally validated photophysical data for this compound is not extensively published, we can infer its properties from closely related 7-aminoquinoline derivatives. These compounds typically exhibit absorption maxima in the near-UV to blue region of the spectrum and emit in the blue to green region, with significant solvatochromic shifts.
Table 1: Representative Photophysical Properties of 7-Aminoquinoline Scaffolds in Various Solvents Note: These are typical values for derivatives and should be experimentally verified for this compound.
| Solvent | Dielectric Constant | Typical λ_abs (nm) | Typical λ_em (nm) | Stokes Shift (nm) | Relative Quantum Yield (Φ_f) |
| n-Hexane | 1.88 | ~404 | ~473 | ~69 | High (~0.6) |
| Chloroform | 4.81 | ~409 | ~527 | ~118 | Moderate (~0.3) |
| Ethyl Acetate | 6.02 | ~415 | ~540 | ~125 | Low (~0.1) |
| Ethanol | 24.5 | ~420 | ~560 | ~140 | Very Low (<0.05) |
| DMSO | 46.7 | ~428 | ~590 (often quenched) | ~162 | Quenched (<0.01) |
Data compiled and adapted from studies on similar TFMAQ derivatives.[2]
The significant decrease in quantum yield in polar solvents is a common feature of many ICT dyes. This is often due to the stabilization of non-radiative decay pathways in the highly polar excited state. This property itself can be a sensing mechanism.
Application Protocol 1: Characterization of Environmental Polarity
The pronounced solvatochromism of this compound makes it an excellent candidate for a probe to report on the local polarity of its environment, such as the interior of a micelle, a polymer matrix, or a protein binding pocket.
Objective: To measure the emission spectrum of this compound in a series of solvents of varying polarity to generate a calibration curve correlating emission wavelength with a known polarity scale (e.g., the ET(30) scale).[5][6]
Materials:
-
This compound
-
Spectroscopic grade solvents (e.g., n-Hexane, Toluene, Chloroform, Dichloromethane, Acetone, Ethanol, Methanol)
-
Volumetric flasks and micropipettes
-
Quartz cuvettes
-
Spectrofluorometer
Protocol:
-
Stock Solution Preparation: Prepare a 1 mM stock solution of this compound in a minimally polar solvent where it is readily soluble (e.g., Dichloromethane or Chloroform).
-
Working Solution Preparation: For each solvent to be tested, prepare a working solution by diluting the stock solution to a final concentration of 1-10 µM. The final concentration should be optimized to yield an absorbance of <0.1 at the excitation wavelength to avoid inner filter effects.
-
Spectra Acquisition:
-
For each working solution, first acquire the absorbance spectrum to determine the absorption maximum (λabs,max).
-
Set the spectrofluorometer's excitation wavelength to the determined λabs,max for that solvent.
-
Scan the emission spectrum across a relevant range (e.g., 400 nm to 700 nm). Record the emission maximum (λem,max).
-
-
Data Analysis:
-
Plot the emission maximum wavelength (λem,max in nm) or wavenumber (ν̃em,max in cm⁻¹) against a known solvent polarity parameter, such as the Reichardt's Dye ET(30) value, for each solvent.[5]
-
This plot serves as a calibration curve to estimate the polarity of an unknown environment containing the probe.
-
Caption: Workflow for Solvatochromic Analysis.
Application Protocol 2: Live-Cell Imaging of Lipid Droplets
The high quantum yield of 7-aminoquinoline derivatives in non-polar environments and their quenching in aqueous/polar environments make them ideal "turn-on" probes for imaging lipophilic structures within cells, such as lipid droplets.[2]
Objective: To stain and visualize lipid droplets in live mammalian cells using this compound.
Materials:
-
Mammalian cells (e.g., 3T3-L1 adipocytes or HeLa cells treated with oleic acid to induce lipid droplet formation)
-
Appropriate cell culture medium (e.g., DMEM) and fetal bovine serum (FBS)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Cell culture plates or chambered coverglass
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI or custom blue channel)
Protocol:
-
Cell Preparation: Culture cells to an appropriate confluency (e.g., 60-70%) on chambered coverglass suitable for microscopy. If necessary, induce lipid droplet formation according to standard protocols (e.g., incubation with oleic acid).
-
Probe Stock Solution: Prepare a 1-5 mM stock solution of this compound in anhydrous DMSO. Store protected from light at -20°C.
-
Staining Solution Preparation: On the day of the experiment, dilute the DMSO stock solution into pre-warmed complete cell culture medium to a final working concentration. Crucially, the optimal concentration must be determined empirically, typically in the range of 1-10 µM.[2][7]
-
Cell Staining:
-
Aspirate the old culture medium from the cells.
-
Wash the cells once with pre-warmed PBS.
-
Add the staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator.
-
-
Washing and Imaging:
-
Aspirate the staining solution.
-
Wash the cells two to three times with pre-warmed PBS or a clear imaging buffer (e.g., Hank's Balanced Salt Solution, HBSS).[8]
-
Add fresh, pre-warmed imaging buffer or culture medium to the cells.
-
-
Microscopy:
-
Immediately visualize the cells using a fluorescence microscope.
-
Use an excitation source around 405 nm (violet laser) or a standard DAPI filter set (e.g., Ex: ~365 nm, Em: ~450 nm). The optimal filter set should be determined based on the experimentally measured spectra.
-
Lipid droplets should appear as bright, distinct puncta against a darker cytoplasmic background.
-
Caption: Live-Cell Staining Workflow.
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating.
-
For Solvatochromism: The systematic and predictable shift in emission wavelength across a range of solvents with known polarities provides internal validation of the probe's behavior. A strong correlation in the plot of λem,max vs. ET(30) confirms the ICT mechanism and the probe's suitability for polarity sensing.
-
For Bioimaging: The expected outcome is the selective accumulation of fluorescence in lipophilic organelles. Co-localization with a known lipid droplet stain (e.g., a BODIPY-based probe) would provide definitive validation of the probe's targeting specificity. The low fluorescence in the aqueous cytoplasm and high fluorescence in lipid droplets validates the "turn-on" mechanism.
Conclusion and Future Directions
This compound is a readily accessible and versatile chemical scaffold. Its intrinsic ICT properties make it a valuable tool for fundamental research into solute-solvent interactions and a promising starting point for the development of more complex, targeted fluorescent probes. The ester functionality at the 3-position provides a convenient handle for further chemical modification, allowing for the attachment of targeting moieties (e.g., for specific organelles or proteins) or for tuning its solubility and photophysical properties. Researchers in cell biology, materials science, and drug development can leverage this core structure to create novel sensors and imaging agents tailored to their specific needs.
References
- 1. krypton.mnsu.edu [krypton.mnsu.edu]
- 2. Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intramolecular charge-transfer mechanism in quinolidines: the role of the amino twist angle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Live Cell Imaging Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 8. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for High-Throughput Screening with Ethyl 7-aminoquinoline-3-carboxylate
For: Researchers, scientists, and drug development professionals.
Introduction: The Quinoline Scaffold as a Privileged Structure in Drug Discovery
The quinoline ring system is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic compounds with a wide spectrum of biological activities.[1][2] Derivatives of this heterocyclic scaffold have been successfully developed as anticancer, antimalarial, anti-inflammatory, and antibacterial agents.[3][4][5] The versatility of the quinoline core allows for extensive chemical modifications, enabling the creation of diverse compound libraries tailored for high-throughput screening (HTS) campaigns aimed at discovering novel therapeutics.[1]
Ethyl 7-aminoquinoline-3-carboxylate, the subject of this guide, is a member of this important class of molecules. The presence of the amino group at the 7-position is of particular interest, as it is known to impart significant fluorescent properties to the quinoline core.[6] This intrinsic fluorescence, often characterized by intramolecular charge transfer (ICT) and sensitivity to the local molecular environment (solvatochromism), presents a unique opportunity for the development of innovative HTS assays.[6]
This document provides a comprehensive guide to leveraging the chemical and photophysical properties of this compound in HTS. We will explore its potential applications in both biochemical and cell-based screening formats, with a focus on identifying modulators of key cellular targets, such as protein kinases, which are frequently implicated in diseases like cancer.[7] The protocols detailed herein are designed to be robust, adaptable, and grounded in established HTS principles, providing a solid foundation for your drug discovery endeavors.
Photophysical Properties and HTS Assay Implications
The utility of this compound in HTS is intrinsically linked to its fluorescent nature. 7-aminoquinoline derivatives are known to exhibit strong intramolecular charge-transfer fluorescence with large Stokes shifts.[6] This phenomenon arises from the electron-donating amino group and the electron-withdrawing components of the quinoline ring system. The resulting fluorescence is often highly sensitive to the polarity of the surrounding environment, a property known as solvatochromism.[6]
This environmental sensitivity can be exploited in HTS in several ways:
-
Direct Readout of Binding Events: A change in the fluorescence intensity or a shift in the emission wavelength of this compound upon binding to a biological target (e.g., the active site of an enzyme) can serve as a direct readout of the interaction. This is particularly useful in biochemical assays.
-
Development of Fluorescent Probes: The 7-aminoquinoline scaffold can be further modified to create specific fluorescent probes for various cellular components or events. For instance, its ability to chelate metal ions could be harnessed to develop sensors for metalloenzymes.
-
High-Content Imaging: In cell-based assays, the inherent fluorescence of this compound allows for its visualization within cells using high-content imaging systems. This enables the phenotypic screening of compounds that alter cellular morphology, induce apoptosis, or affect specific organelles.[6]
The following sections will provide detailed protocols that leverage these properties for robust and efficient high-throughput screening.
Biochemical HTS Assays: Targeting Protein Kinases
Protein kinases are a major class of drug targets, particularly in oncology, and numerous quinoline-based kinase inhibitors have been identified through HTS.[7][8][9] The quinoline-3-carboxylate and 2-aminoquinoline-3-carboxylic acid scaffolds, in particular, have been shown to be effective starting points for the development of potent kinase inhibitors.[10][11] Given this precedent, a primary application of this compound in HTS is the discovery of novel kinase inhibitors.
Protocol 1: Fluorescence-Based Kinase Inhibition Assay
This protocol describes a generic, fluorescence-based assay to screen for inhibitors of a purified protein kinase. The assay relies on the potential change in fluorescence of this compound upon binding to the ATP-binding pocket of the kinase.
Principle: Many kinase inhibitors are ATP-competitive. The binding of this compound to the relatively non-polar ATP binding pocket of a kinase may result in an enhancement of its fluorescence quantum yield or a spectral shift. Compounds that displace it from the active site will lead to a decrease in the fluorescence signal.
Materials:
-
Purified protein kinase of interest
-
This compound (stock solution in DMSO)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
Peptide substrate for the kinase
-
384-well, black, low-volume assay plates
-
Fluorescence plate reader
Experimental Workflow:
Caption: Workflow for the fluorescence-based kinase inhibition HTS assay.
Step-by-Step Methodology:
-
Compound Plating: Using an acoustic liquid handler, dispense 50 nL of each library compound from the screening collection into the wells of a 384-well assay plate. For control wells, dispense 50 nL of DMSO (negative control, 0% inhibition) and 50 nL of a known potent inhibitor for the target kinase (positive control, 100% inhibition).
-
Kinase and Probe Addition: Prepare a solution of the purified kinase and this compound in kinase assay buffer. The optimal concentrations of both will need to be determined empirically but a starting point of 10-50 nM for the kinase and 100-500 nM for the probe is recommended. Add 10 µL of this solution to each well of the assay plate.
-
Incubation: Incubate the plate for 30 minutes at room temperature to allow for compound binding to the kinase.
-
Reaction Initiation: Prepare a solution of ATP and the kinase-specific peptide substrate in the assay buffer. The ATP concentration should be at or near its Km for the kinase. Add 10 µL of this solution to each well to initiate the kinase reaction.
-
Final Incubation: Incubate the plate for 60 minutes at room temperature.
-
Fluorescence Reading: Read the fluorescence intensity of each well using a plate reader. The excitation and emission wavelengths should be optimized for this compound in the final assay buffer, but will likely be in the UV/blue and blue/green regions of the spectrum, respectively.
Data Analysis:
-
Calculate the percentage of inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_positive_control) / (Signal_negative_control - Signal_positive_control))
-
Identify "hits" as compounds that exhibit a statistically significant level of inhibition (e.g., >3 standard deviations from the mean of the negative controls).
-
Perform dose-response experiments on the confirmed hits to determine their IC₅₀ values.
| Parameter | Recommended Starting Concentration | Notes |
| Library Compound Concentration | 10 µM (final) | A standard concentration for primary screens. |
| Kinase Concentration | 10-50 nM | Should be optimized for each kinase. |
| Probe Concentration | 100-500 nM | Optimize for a good signal-to-background ratio. |
| ATP Concentration | At or near Km | To allow for competitive inhibition. |
| Incubation Times | 30 min (pre-incubation), 60 min (reaction) | May need to be adjusted based on kinase kinetics. |
Cell-Based HTS Assays: Phenotypic Screening
Cell-based assays provide a more physiologically relevant context for drug discovery, as they allow for the assessment of compound activity on a target within its native cellular environment.[1] The fluorescent properties of this compound make it particularly well-suited for high-content imaging-based phenotypic screens.
Protocol 2: High-Content Imaging Assay for Apoptosis Induction
This protocol describes a high-content screening assay to identify compounds that induce apoptosis in cancer cells. The assay utilizes the intrinsic fluorescence of this compound to visualize its uptake and subcellular localization, while co-staining with markers of apoptosis allows for the quantification of cell death.
Principle: Many anticancer agents exert their effects by inducing programmed cell death, or apoptosis. This assay uses automated microscopy and image analysis to identify compounds that cause characteristic apoptotic changes in cell morphology, such as nuclear condensation and fragmentation. The fluorescence of the test compound can also provide insights into its potential mechanism of action based on its subcellular distribution.
Materials:
-
Human cancer cell line (e.g., HeLa, A549, or a line relevant to the therapeutic area of interest)
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics
-
This compound and library compounds (in DMSO)
-
Hoechst 33342 (for nuclear staining)
-
A fluorescent marker for apoptosis (e.g., a caspase-3/7 activation reagent)
-
384-well, black, clear-bottom, tissue culture-treated plates
-
High-content imaging system
Experimental Workflow:
Caption: Workflow for the high-content screening assay for apoptosis induction.
Step-by-Step Methodology:
-
Cell Seeding: Seed the cancer cells into 384-well clear-bottom plates at a density that will result in a sub-confluent monolayer after 24 hours (e.g., 1,000-5,000 cells per well). Incubate at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Add the library compounds, including this compound as a reference, to the cells at a final concentration of 10 µM. Include DMSO as a negative control and a known apoptosis-inducing agent (e.g., staurosporine) as a positive control.
-
Incubation: Incubate the plates for a period sufficient to observe apoptosis, typically 24 to 48 hours.
-
Staining: Add the fluorescent apoptosis marker and Hoechst 33342 directly to the cell culture medium. Incubate for 30 minutes at 37°C.
-
Imaging: Acquire images of the cells using a high-content imaging system. Use appropriate filter sets for the nuclear stain, the apoptosis marker, and the intrinsic fluorescence of this compound.
-
Image Analysis: Use the image analysis software associated with the high-content imager to segment the nuclei (based on the Hoechst stain) and identify individual cells. Quantify the intensity of the apoptosis marker within each cell. Phenotypic parameters such as nuclear size, shape, and intensity can also be measured as indicators of apoptosis.
Data Analysis:
-
Calculate the percentage of apoptotic cells for each well.
-
Identify hits as compounds that significantly increase the percentage of apoptotic cells compared to the negative controls.
-
Analyze the subcellular localization of this compound in the images to gain potential insights into its mechanism of action. For example, localization to the mitochondria could suggest an effect on mitochondrial-mediated apoptosis.
| Parameter | Recommended Condition | Notes |
| Cell Seeding Density | 1,000-5,000 cells/well | Optimize for the specific cell line and plate format. |
| Compound Concentration | 10 µM (final) | Can be adjusted based on preliminary toxicity data. |
| Treatment Duration | 24-48 hours | Should be optimized to capture the apoptotic phenotype. |
| Stains | Hoechst 33342, Caspase-3/7 reagent | Ensure spectral compatibility with the test compound. |
| Imaging Channels | DAPI, FITC/GFP, and a channel for the test compound | Adjust based on the specific fluorophores used. |
Potential Signaling Pathways for Investigation
The anticancer activity of many quinoline derivatives is attributed to their ability to inhibit key signaling pathways that are dysregulated in cancer.[8][9] When designing HTS campaigns with this compound, it is beneficial to consider its potential impact on these pathways.
Caption: Key signaling pathways potentially modulated by quinoline derivatives.
Two prominent pathways to consider for follow-up studies on hits identified from screens with this compound are:
-
Receptor Tyrosine Kinase (RTK) Signaling: Pathways such as the Epidermal Growth Factor Receptor (EGFR) pathway are crucial for cell proliferation and survival.[9] Many quinazoline-based drugs are potent EGFR inhibitors.[8] Hits from a primary screen could be further evaluated in EGFR-specific kinase assays or in cell lines with known EGFR mutations.
-
DNA Damage Response (DDR) Pathway: The ATM kinase is a central regulator of the cellular response to DNA damage.[12] Quinoline-3-carboxamides have been identified as potent and selective ATM inhibitors, suggesting that this may be a relevant target class for this compound.[10][12][13]
Conclusion and Future Directions
This compound represents a promising chemical scaffold for high-throughput screening campaigns. Its intrinsic fluorescent properties offer a distinct advantage for the development of novel and robust HTS assays. The protocols outlined in this guide provide a starting point for the use of this compound in both biochemical and cell-based screens, with a particular focus on the discovery of kinase inhibitors and inducers of apoptosis.
Future work should focus on the detailed characterization of the photophysical properties of this compound in various biological buffers and cellular compartments. Furthermore, the synthesis of derivatives with modified substituent patterns could lead to the development of highly specific fluorescent probes for a range of biological targets, further expanding the utility of the 7-aminoquinoline core in drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 3. benchchem.com [benchchem.com]
- 4. Anticancer, antimicrobial activities of quinoline based hydrazone analogues: Synthesis, characterization and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. neuroquantology.com [neuroquantology.com]
- 6. Highly Selective and Efficient Synthesis of 7-Aminoquinolines and Their Applications as Golgi-Localized Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ethyl 7-aminoquinoline-3-carboxylate for Advanced Live Cell Imaging
Introduction: The Quinoline Scaffold in Modern Bio-imaging
Live cell imaging has become an indispensable tool in modern biology and drug discovery, allowing researchers to observe cellular processes in real-time within their native context.[1][2] Small-molecule fluorescent probes are central to this field, offering high sensitivity, rapid response times, and minimal physical perturbation compared to protein-based tags.[3] Among the various fluorophore scaffolds, quinoline and its derivatives have emerged as a "privileged" class of compounds.[4][5] Their rigid, heterocyclic aromatic structure provides a robust foundation for developing probes with favorable photophysical properties, including high quantum yields and good photostability.[6][7]
Ethyl 7-aminoquinoline-3-carboxylate is a member of this versatile family. Its structure is strategically designed for bio-imaging applications. The 7-amino group acts as a potent electron-donating moiety, while the quinoline ring serves as a π-conjugated system. This arrangement is the basis for its environment-sensitive fluorescence, making it not just a stain, but a potential sensor for intracellular microenvironments.[8][9] This guide provides a comprehensive overview of the principles, applications, and detailed protocols for utilizing this compound in live cell imaging.
Principle of Operation: Intramolecular Charge Transfer (ICT) and Environmental Sensing
The fluorescence mechanism of this compound is predicated on the phenomenon of Intramolecular Charge Transfer (ICT). Upon excitation with light, an electron is redistributed from the electron-rich amino group (the donor) across the quinoline π-system.[8] This creates an excited state that is significantly more polar than the ground state.
The key consequence of this ICT mechanism is solvatochromism : the probe's fluorescence properties, particularly the emission wavelength and intensity, become highly sensitive to the polarity of its immediate environment.[9][10] In non-polar environments like lipid droplets, the emission may be blue-shifted, while in polar environments like the cytosol or specific organelles, the emission is typically red-shifted with a larger Stokes shift.[8] This property allows researchers to not only visualize cells but also to gain insights into the biophysical characteristics of subcellular compartments. Some 2,4-disubstituted 7-aminoquinolines have demonstrated specific localization to the Golgi apparatus, suggesting that such probes can serve as targeted imaging agents.[8]
Caption: Mechanism of environment-sensitive fluorescence via Intramolecular Charge Transfer (ICT).
Photophysical and Chemical Properties
Successful application of any fluorophore requires a clear understanding of its core properties. The following table summarizes the key characteristics of this compound, with spectral data being representative of similar 7-aminoquinoline derivatives.[8][9] Note: Optimal excitation and emission wavelengths should be determined empirically for your specific imaging system.
| Property | Value | Source / Comment |
| Chemical Formula | C₁₂H₁₂N₂O₃ | [11] |
| Molecular Weight | 232.24 g/mol | [11] |
| Purity | >97% (Recommended) | Standard for imaging probes |
| Solubility | Soluble in DMSO, DMF, Acetonitrile | Use anhydrous DMSO for stock solutions |
| Excitation Max (λex) | ~390 - 410 nm | Varies with solvent polarity.[3] |
| Emission Max (λem) | ~460 - 550 nm | Exhibits a significant red-shift in more polar environments.[3][9] |
| Stokes Shift | Large (> 60 nm) | A key advantage of ICT probes, minimizing self-quenching.[8] |
| Quantum Yield (Φ) | Environment-dependent | Generally moderate to high. |
| Photostability | Good | Quinoline scaffolds are known for their robust photostability.[4] |
Detailed Experimental Protocols
The following protocols provide a validated framework for using this compound. Adherence to these guidelines is critical for achieving reproducible and reliable results.
Protocol 1: Preparation of Stock and Working Solutions
Causality: A properly prepared and stored stock solution is the foundation of any staining experiment. Using a high-quality, anhydrous solvent like DMSO prevents probe precipitation and degradation. Aliquoting minimizes freeze-thaw cycles that can damage the fluorophore.
-
Prepare a 10 mM Stock Solution:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Add the appropriate volume of anhydrous dimethyl sulfoxide (DMSO) to the vial to achieve a final concentration of 10 mM. For example, to 1 mg of probe (MW = 232.24), add 43.1 µL of DMSO.
-
Vortex thoroughly for 2-3 minutes until the compound is completely dissolved.
-
-
Storage:
-
Divide the 10 mM stock solution into small, single-use aliquots (e.g., 5-10 µL).
-
Store the aliquots at -20°C, protected from light. A properly stored stock solution should be stable for at least 6 months. Avoid repeated freeze-thaw cycles.
-
-
Prepare a Working Solution:
-
On the day of the experiment, thaw one aliquot of the 10 mM stock solution.
-
Dilute the stock solution in a serum-free medium or buffered saline solution (e.g., PBS, HBSS) to the desired final working concentration (typically in the range of 1-10 µM).
-
Important: Prepare this working solution fresh for each experiment and do not store it.
-
Protocol 2: General Staining Protocol for Live Adherent Cells
Trustworthiness: This protocol incorporates essential controls. The "unstained" control establishes the baseline autofluorescence of your cells, while the "vehicle" control ensures that the solvent (DMSO) does not induce morphological changes or artifacts.
Caption: Standard workflow for live-cell staining with this compound.
-
Cell Seeding: Plate cells (e.g., HeLa, U2OS, MCF-7) onto suitable imaging vessels (e.g., glass-bottom dishes, chambered coverglass) at a density that will result in 50-70% confluency on the day of the experiment.
-
Cell Culture: Culture cells overnight or until they have adhered and are in a healthy state.
-
Preparation of Controls: Prepare three sets of samples:
-
Experimental: Cells to be stained with the probe.
-
Vehicle Control: Cells treated with the same final concentration of DMSO used in the experimental sample, diluted in a serum-free medium.
-
Unstained Control: Cells treated with serum-free medium only.
-
-
Staining:
-
Aspirate the culture medium from the cells.
-
Gently wash the cells once with pre-warmed (37°C) Phosphate-Buffered Saline (PBS).
-
Add the freshly prepared working solution of this compound (or control solutions) to the cells.
-
Incubate for 15-30 minutes at 37°C in a CO₂ incubator, protected from light. The optimal incubation time may vary between cell types and should be determined empirically.
-
-
Imaging:
-
For probes that exhibit low background (a common feature of ICT dyes), you may be able to image directly in the staining solution.
-
Alternatively, aspirate the staining solution, wash the cells twice with a pre-warmed imaging buffer (e.g., Hank's Balanced Salt Solution - HBSS, or phenol red-free medium), and add fresh imaging buffer to the vessel.
-
Proceed to image using a fluorescence microscope equipped with appropriate filter sets (e.g., DAPI/blue channel for excitation around 405 nm).
-
Protocol 3: Assessment of Probe Cytotoxicity (MTT Assay)
Expertise: It is imperative to confirm that the chosen probe concentration is non-toxic to ensure that observed cellular dynamics are not artifacts of cellular stress or death.[12] An MTT or similar viability assay is a standard method to establish a safe working concentration range.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Probe Treatment: Prepare serial dilutions of this compound in a complete culture medium, ranging from 0.1 µM to 50 µM. Also, prepare a vehicle control (DMSO) and an untreated control.
-
Incubation: Replace the medium in the wells with the prepared probe dilutions and controls. Incubate for a period relevant to your planned imaging experiments (e.g., 4 to 24 hours).
-
MTT Assay:
-
Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
-
Analysis: Calculate cell viability as a percentage relative to the untreated control. The highest concentration that shows >90% viability is considered safe for live imaging experiments.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or Weak Signal | 1. Probe concentration is too low.2. Incorrect filter sets used.3. Photobleaching due to excessive light exposure.4. Probe degradation. | 1. Perform a concentration titration (1-20 µM).2. Verify excitation/emission filters match the probe's spectra.3. Reduce laser power/exposure time; use an anti-fade agent in the imaging medium.4. Use a fresh aliquot of stock solution. |
| High Background | 1. Probe concentration is too high.2. Inadequate washing.3. Probe precipitation in aqueous buffer. | 1. Reduce the working concentration.2. Include 2-3 gentle wash steps with imaging buffer before imaging.3. Ensure the final DMSO concentration is low (<0.5%) and the probe is fully dissolved before adding to cells. |
| Signs of Cytotoxicity | 1. Probe concentration is too high.2. Extended incubation time.3. Phototoxicity from imaging light. | 1. Perform a cytotoxicity assay (Protocol 3) to determine a safe concentration.2. Optimize for the shortest effective incubation time.3. Minimize light exposure by using the lowest possible laser power and acquiring images efficiently. |
Conclusion
This compound represents a valuable tool for live cell imaging. Its fluorescence is based on an Intramolecular Charge Transfer mechanism, which confers sensitivity to the local cellular environment and often results in a large Stokes shift and high signal-to-background ratios. By following the detailed protocols for solution preparation, cell staining, and cytotoxicity assessment outlined in this guide, researchers can effectively harness the capabilities of this probe to visualize cellular structures and dynamics with high fidelity. The inherent versatility of the quinoline scaffold suggests that this probe can be a foundational component in a wide array of cell biology and drug discovery applications.[13]
References
- 1. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 2. Live Cell Imaging [labome.com]
- 3. Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. crimsonpublishers.com [crimsonpublishers.com]
- 5. crimsonpublishers.com [crimsonpublishers.com]
- 6. benchchem.com [benchchem.com]
- 7. taylorfrancis.com [taylorfrancis.com]
- 8. Highly Selective and Efficient Synthesis of 7-Aminoquinolines and Their Applications as Golgi-Localized Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Solvatochromism and estimation of ground and excited state dipole moments of 6-aminoquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. echemi.com [echemi.com]
- 12. saguarobio.com [saguarobio.com]
- 13. Quinoline-based fluorescent small molecules for live cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Synthesis and Evaluation of Quinoline Derivatives as Potent Kinase Inhibitors
Prepared by: Gemini, Senior Application Scientist
Abstract
The quinoline ring is a privileged scaffold in medicinal chemistry, forming the structural core of numerous compounds with significant biological activity.[1][2] Its synthetic versatility and ability to interact with key biological targets have made it a cornerstone in the development of novel therapeutics, particularly in oncology.[1][3] This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the synthesis of quinoline derivatives specifically designed as kinase inhibitors. We will explore established synthetic methodologies, delve into the mechanistic basis of kinase inhibition, provide detailed experimental protocols, and discuss the structure-activity relationships (SAR) that guide the design of potent and selective inhibitors.
Introduction: The Quinoline Scaffold in Kinase Inhibition
Kinases are a large family of enzymes that catalyze the phosphorylation of specific substrates, playing a pivotal role in cellular signal transduction. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, leading to uncontrolled cell growth, proliferation, and survival.[4][5] Consequently, kinase inhibitors have become a major class of targeted cancer therapies.[6][7]
The quinoline nucleus, a bicyclic aromatic heterocycle, is an ideal framework for designing kinase inhibitors.[1][2] Its rigid structure provides a stable anchor for orienting functional groups within the ATP-binding pocket of kinases. Furthermore, the synthetic tractability of the quinoline core allows for systematic modification at multiple positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[1][3] Numerous FDA-approved kinase inhibitors, such as Cabozantinib (targeting VEGFR and c-Met) and Neratinib (a pan-HER inhibitor), feature the quinoline scaffold, underscoring its clinical relevance.[6][7][8][9]
This guide will focus on the practical synthesis and evaluation of these important molecules.
Synthetic Strategies for the Quinoline Core
The construction of the quinoline ring system can be achieved through several classic named reactions. The choice of method often depends on the desired substitution pattern of the final molecule.
Friedländer Synthesis
The Friedländer synthesis is a straightforward and widely used method involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (e.g., another ketone or aldehyde).[10][11][12] The reaction is typically catalyzed by a base or acid.
Causality: The reaction proceeds via an initial aldol condensation followed by cyclization and dehydration (aromatization) to form the quinoline ring. The choice of a base like potassium hydroxide promotes the formation of the enolate intermediate required for the initial condensation.[10]
Caption: Workflow for the Friedländer Quinoline Synthesis.
Skraup and Doebner-von Miller Synthesis
The Skraup synthesis is a classic method that produces quinoline itself by reacting aniline with glycerol, sulfuric acid, and an oxidizing agent (like nitrobenzene).[11][13][14] The reaction is notoriously vigorous. The Doebner-von Miller reaction is a more versatile modification, using α,β-unsaturated aldehydes or ketones, which can be formed in situ, to react with anilines, allowing for a wider range of substituted quinolines.[11][12][13]
Causality: In the Skraup synthesis, sulfuric acid first dehydrates glycerol to acrolein. The aniline then undergoes a Michael addition with the acrolein, followed by acid-catalyzed cyclization and oxidation to yield the quinoline.[11] The oxidizing agent is crucial for the final aromatization step.
Combes Synthesis
The Combes synthesis involves the acid-catalyzed reaction of an arylamine with a β-diketone.[11][12][13][14]
Causality: The reaction first forms a β-amino enone (a Schiff base intermediate), which then undergoes intramolecular electrophilic cyclization upon heating with a strong acid (e.g., concentrated sulfuric acid), followed by dehydration to form the quinoline ring.[13][14]
Conrad-Limpach-Knorr Synthesis
This method involves the reaction of anilines with β-ketoesters. The reaction conditions determine the product. At lower temperatures, a β-amino acrylate is formed, which cyclizes to a 4-quinolone. At higher temperatures, a β-ketoester anilide is formed, which cyclizes to a 2-quinolone.[10][11]
Causality: The regioselectivity is temperature-dependent. Lower temperatures favor the kinetically controlled product (4-quinolone), while higher temperatures allow for the thermodynamically more stable product (2-quinolone).[11]
Mechanism of Kinase Inhibition
Most small-molecule kinase inhibitors are ATP-competitive, meaning they bind to the ATP-binding pocket of the kinase, preventing the natural substrate (ATP) from binding and halting the phosphorylation process. Quinoline derivatives excel in this role.
The quinoline core often acts as a scaffold that mimics the adenine ring of ATP. Key interactions typically include:
-
Hinge-Binding: A nitrogen atom in the quinoline (or a substituent) forms one or more critical hydrogen bonds with the "hinge region" of the kinase, a flexible loop connecting the N- and C-lobes of the enzyme. This interaction is a primary anchor for many inhibitors.[15]
-
Hydrophobic Pockets: Substituents on the quinoline ring are designed to occupy adjacent hydrophobic pockets within the active site, increasing binding affinity and selectivity.[6]
-
Solvent-Exposed Region: Other parts of the molecule can extend towards the solvent-exposed region, where modifications can be made to improve solubility and other pharmacokinetic properties without disrupting core binding.[16]
Caption: Key interactions of a quinoline inhibitor in a kinase active site.
Experimental Protocols
The following are generalized protocols. Researchers must adapt concentrations, reaction times, and purification methods based on the specific substrates and desired products, guided by literature precedents.
Protocol 1: Synthesis of a 4-Anilinoquinoline Intermediate via Friedländer Annulation
This protocol describes the synthesis of a substituted 4-chloroquinoline, a common precursor for many kinase inhibitors.
Materials:
-
Substituted 2-aminoacetophenone
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Enaminone Formation:
-
Dissolve the substituted 2-aminoacetophenone (1.0 eq) in toluene in a round-bottom flask equipped with a reflux condenser.
-
Add DMF-DMA (1.5 eq).
-
Heat the mixture to reflux (approx. 110°C) for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and remove the solvent under reduced pressure to yield the crude enaminone intermediate.
-
-
Cyclization and Chlorination:
-
Caution: This step should be performed in a well-ventilated fume hood as it involves POCl₃.
-
To the crude enaminone, slowly add POCl₃ (5.0 eq) at 0°C (ice bath).
-
After the addition is complete, warm the mixture to reflux (approx. 110°C) and heat for 2-3 hours.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by slowly adding saturated NaHCO₃ solution until the pH is ~7-8.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the desired 4-chloroquinoline derivative.
-
Protocol 2: Kinase Inhibition Assay (Generic)
This protocol outlines a general method to assess the inhibitory activity of a synthesized quinoline derivative against a target kinase.
Materials:
-
Target kinase enzyme
-
Kinase-specific peptide substrate
-
Synthesized quinoline inhibitor (dissolved in DMSO)
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Kinase detection reagent (e.g., ADP-Glo™, LanthaScreen™)
-
Microplate reader
Procedure:
-
Preparation:
-
Prepare a serial dilution of the quinoline inhibitor in DMSO, then dilute further into the assay buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells (typically ≤1%).
-
-
Reaction Setup:
-
In a 384-well plate, add the assay buffer.
-
Add the peptide substrate and the diluted quinoline inhibitor (or DMSO for control wells).
-
Add the kinase enzyme to initiate the reaction (except in the "no enzyme" control wells).
-
Incubate for 15-20 minutes at room temperature.
-
-
Initiation and Termination:
-
Add ATP to all wells to start the phosphorylation reaction.
-
Incubate for a defined period (e.g., 60 minutes) at room temperature or 30°C.
-
Stop the reaction by adding the detection reagent as per the manufacturer's instructions. This reagent typically measures the amount of ADP produced (proportional to kinase activity).
-
-
Data Acquisition and Analysis:
-
Allow the detection signal to stabilize (e.g., 30-60 minutes).
-
Read the luminescence or fluorescence signal using a microplate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).
-
Data Summary: Representative Quinoline Kinase Inhibitors
The following table summarizes the activity of selected quinoline derivatives against various kinase targets, illustrating the scaffold's broad applicability.
| Compound Class | Target Kinase(s) | Representative IC₅₀ Values | Reference |
| 4-Anilinoquinolines | EGFR | 1-100 nM | [10] |
| 3,5,7-Trisubstituted Quinolines | c-Met | < 1 nM | [10] |
| Quinoline-6-Carboxylic Acids | NTPDase1/2 | 0.28 µM / 0.92 µM | [6] |
| 7-Aryl-Imidazopyridinylquinolines | ALK2 | Potent Inhibition Reported | [15] |
| Isoxazolo-Quinoline-Diones | Pim-1/2 | 2.5 nM / 43.5 nM | [15] |
| Quinoline-Urea Derivatives | VEGFR-2 | Potent Inhibition Reported | [17] |
Conclusion and Future Directions
The quinoline scaffold remains a highly valuable and "druggable" core structure for the development of novel kinase inhibitors.[2][18] Classical synthetic methods provide robust and scalable routes to a diverse array of derivatives. By understanding the key molecular interactions within the kinase active site, chemists can rationally design compounds with improved potency and selectivity. Future efforts will likely focus on leveraging advanced techniques like structure-based drug design and exploring novel substitution patterns to overcome drug resistance and target new members of the kinome.[6][19] The protocols and strategies outlined in this guide provide a solid foundation for researchers aiming to contribute to this exciting and impactful field.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. tandfonline.com [tandfonline.com]
- 3. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 4. Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases [mdpi.com]
- 5. (Q)SAR studies to design new human choline kinase inhibitors as antiproliferative drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 10. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 11. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 12. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. iipseries.org [iipseries.org]
- 14. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]
- 15. ijmphs.com [ijmphs.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 19. nchr.elsevierpure.com [nchr.elsevierpure.com]
Application Note: A Comprehensive Guide to the Analytical Characterization of Ethyl 7-aminoquinoline-3-carboxylate
Abstract
Ethyl 7-aminoquinoline-3-carboxylate is a pivotal heterocyclic building block in organic synthesis, particularly valued in the development of pharmaceutical agents and functional materials.[1][2] Its utility as a precursor for antimalarial drugs and other bioactive molecules necessitates a robust and comprehensive analytical strategy to ensure identity, purity, and consistency.[1][2] This guide provides a suite of detailed analytical methods and protocols for the thorough characterization of this compound, designed for researchers, quality control analysts, and drug development professionals. The methodologies covered include spectroscopic identification (NMR, MS, IR, UV-Vis), chromatographic purity assessment (HPLC), and physicochemical analysis (Thermal Analysis), offering an integrated workflow for complete quality assessment.
Introduction and Physicochemical Profile
The quinoline scaffold is a privileged structure in medicinal chemistry, and derivatives like this compound serve as versatile intermediates.[2] The presence of an amino group, an ester, and the quinoline nitrogen provides multiple sites for chemical modification, making it a valuable starting material. Accurate characterization is the bedrock of reliable research and development, ensuring that downstream synthesis and biological testing are based on a well-defined starting material.
The fundamental physicochemical properties of this compound are summarized below.
| Property | Value | Source |
| Chemical Structure | PubChem | |
| Molecular Formula | C₁₂H₁₂N₂O₂ | [3] |
| Molecular Weight | 216.23 g/mol | [1][4] |
| Monoisotopic Mass | 216.08987 Da | [3] |
| CAS Number | 339290-20-9 | [1][5] |
| Predicted XlogP | 1.7 | [3] |
Spectroscopic Methods for Structural Elucidation and Identification
Spectroscopic techniques provide the foundational data for confirming the chemical identity of a synthesized compound. Each method offers a unique and complementary piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR is the most powerful technique for the unambiguous determination of molecular structure. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR identifies the carbon skeleton. For this compound, specific signatures are expected for the aromatic quinoline protons, the primary amine protons, and the ethyl ester moiety.
Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred as it can solubilize the compound and allows for the observation of exchangeable N-H protons.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum with a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
Expected Resonances: Look for signals in the aromatic region (δ 7.0-9.0 ppm) corresponding to the quinoline ring protons, a quartet and a triplet in the aliphatic region (δ 1.0-4.5 ppm) for the ethyl group (-OCH₂CH₃), and a broad singlet for the amine (-NH₂) protons, which may be solvent-dependent.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum. A greater number of scans will be required (e.g., 1024 or more).
-
Expected Resonances: Expect signals for the ester carbonyl (C=O) around δ 165-170 ppm, multiple aromatic carbons for the quinoline core, and two aliphatic carbons for the ethyl group.
-
-
Data Analysis: Integrate the ¹H NMR signals to confirm proton ratios. Correlate ¹H and ¹³C shifts with predicted values from chemical databases or computational software to confirm the assigned structure.[6]
Mass Spectrometry (MS)
Rationale: Mass spectrometry is essential for confirming the molecular weight of the target compound. High-resolution mass spectrometry (HRMS) can provide the elemental composition with high accuracy, further validating the molecular formula. The fragmentation pattern can also offer structural clues.
Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an ESI source, often coupled with a liquid chromatograph (LC-MS).[7]
-
Acquisition:
-
Infuse the sample directly or inject it via an LC system.
-
Operate in positive ion mode. The basic nitrogen atoms on the quinoline ring and the primary amine are readily protonated.
-
Scan a mass range appropriate for the expected ions (e.g., m/z 100-400).
-
-
Data Analysis:
-
Identify the protonated molecular ion [M+H]⁺ at an m/z value corresponding to the compound's molecular weight plus the mass of a proton (216.09 + 1.007 = 217.097).
-
If using HRMS, compare the measured exact mass to the theoretical mass (217.09715 Da for [C₁₂H₁₃N₂O₂]⁺) to confirm the elemental formula.[3]
-
Observe for other potential adducts such as the sodium adduct [M+Na]⁺.[3]
-
Infrared (IR) Spectroscopy
Rationale: IR spectroscopy is a rapid and non-destructive technique used to identify the presence of key functional groups. The spectrum provides a molecular "fingerprint" characterized by absorption bands corresponding to specific bond vibrations.
Protocol: Attenuated Total Reflectance (ATR) FTIR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No further preparation is needed.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer with an ATR accessory.
-
Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify characteristic absorption bands.
| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) |
| Amine | N-H Stretch | 3300-3500 (typically two bands) |
| Aromatic C-H | C-H Stretch | 3000-3100 |
| Aliphatic C-H | C-H Stretch | 2850-3000 |
| Ester Carbonyl | C=O Stretch | ~1700-1730 |
| Aromatic Ring | C=C and C=N Stretch | 1500-1650 |
| Ester C-O | C-O Stretch | 1100-1300 |
This protocol is based on general principles of IR spectroscopy for similar functionalized heterocycles.[8][9]
Chromatographic Analysis for Purity Determination
Rationale: High-Performance Liquid Chromatography (HPLC) is the industry-standard method for assessing the purity of pharmaceutical intermediates and active ingredients. A well-developed reversed-phase HPLC method can effectively separate the main compound from starting materials, by-products, and degradation products.
Protocol: Reversed-Phase HPLC (RP-HPLC)
-
Sample Preparation: Accurately prepare a stock solution of the sample in a suitable diluent (e.g., 1:1 acetonitrile:water) at a concentration of ~1 mg/mL. Further dilute to an appropriate working concentration (e.g., 0.1 mg/mL).
-
Instrumentation: Use an HPLC system equipped with a UV detector.
-
Chromatographic Conditions: The following conditions serve as a robust starting point and should be optimized as needed.
| Parameter | Recommended Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides good retention and separation for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acid modifier improves peak shape by protonating the amine. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic modifier for reversed-phase chromatography. |
| Gradient | Start at 10% B, ramp to 90% B over 15 min, hold for 2 min, return to 10% B and equilibrate for 3 min. | A gradient elution is necessary to elute any potential non-polar impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | A small volume minimizes band broadening. |
| Detection Wavelength | Set to an absorbance maximum (λ_max) determined by UV-Vis spectroscopy. | Maximizes sensitivity for the analyte. |
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of the main peak as a percentage of the total peak area (% Area).
-
The retention time of the main peak serves as an identifier for the compound under these specific conditions.
-
Integrated Analytical Workflow
A comprehensive characterization of this compound relies on the logical application of multiple analytical techniques. The following workflow illustrates how these methods are integrated to provide a complete profile of the compound, from initial synthesis to final quality verification.
Caption: Integrated workflow for the characterization of this compound.
Physicochemical and Thermal Analysis
Thermal Analysis (DSC/TGA)
Rationale: Differential Scanning Calorimetry (DSC) is used to determine the melting point and assess the crystalline nature of the solid material. A sharp melting endotherm is indicative of a highly pure crystalline substance. Thermogravimetric Analysis (TGA) measures changes in mass as a function of temperature, which is useful for identifying the presence of residual solvents or water and determining the thermal decomposition profile.
Protocol: DSC and TGA
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an appropriate aluminum pan (for DSC) or a ceramic/platinum pan (for TGA).
-
Instrumentation: Use a calibrated DSC or TGA instrument.
-
Acquisition:
-
DSC: Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min) over a relevant temperature range (e.g., 25 °C to 250 °C).
-
TGA: Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min) to a high temperature (e.g., 600 °C) to observe decomposition.
-
-
Data Analysis:
-
In the DSC thermogram, determine the onset and peak temperature of the melting endotherm.
-
In the TGA thermogram, identify any mass loss steps prior to decomposition, which may indicate solvent loss, and determine the onset temperature of decomposition as a measure of thermal stability.
-
Conclusion
The analytical methods detailed in this guide provide a comprehensive framework for the characterization of this compound. The integration of spectroscopic, chromatographic, and thermal techniques ensures the unambiguous confirmation of its chemical identity, a precise assessment of its purity, and a thorough understanding of its physicochemical properties. Adherence to these protocols will enable researchers and developers to confidently use this important chemical intermediate in their scientific endeavors, ensuring the reliability and reproducibility of their results.
References
- 1. This compound [myskinrecipes.com]
- 2. Ethyl 4-Aminoquinoline-3-carboxylate|93074-72-7 [benchchem.com]
- 3. PubChemLite - this compound (C12H12N2O2) [pubchemlite.lcsb.uni.lu]
- 4. 36926-83-7(Ethyl 2-aminoquinoline-3-carboxylate) | Kuujia.com [kuujia.com]
- 5. This compound | 339290-20-9 [chemicalbook.com]
- 6. Molecular docking and computational assessment of spectroscopic analysis of ethyl 3-(4-chloro-2-methylphenylamino)-3-phenylacrylate as a potential antibacterial agent - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. 85368-92-9|Ethyl 7-amino-4-hydroxyquinoline-3-carboxylate|BLD Pharm [bldpharm.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and crystal structure of allyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Ethyl 7-aminoquinoline-3-carboxylate as a Versatile Synthetic Building Block
Introduction: Unlocking the Potential of the Quinoline Scaffold
In the landscape of modern medicinal chemistry and organic synthesis, the quinoline scaffold stands out as a "privileged structure," a molecular framework that frequently appears in bioactive compounds.[1] Ethyl 7-aminoquinoline-3-carboxylate is a particularly valuable derivative within this class. Its strategic placement of functional groups—an aromatic primary amine at the C-7 position and an ethyl ester at the C-3 position—renders it a versatile and highly reactive building block for constructing complex molecular architectures.
The nucleophilic amino group serves as a prime handle for introducing diverse substituents via acylation, sulfonylation, and cross-coupling reactions. Simultaneously, the C-3 ester can be readily hydrolyzed to the corresponding carboxylic acid, opening a gateway for amide bond formation, a cornerstone of medicinal chemistry. This bifunctionality allows for a programmed, stepwise elaboration of the quinoline core, enabling the systematic exploration of chemical space in drug discovery programs. These applications are particularly prominent in the development of novel kinase inhibitors, antimalarial agents, and other potential therapeutics.[2][3]
This guide provides an in-depth exploration of this compound's synthetic utility, complete with detailed protocols and the scientific rationale behind methodological choices, designed for researchers at the forefront of chemical synthesis and drug development.
Physicochemical Properties and Handling
A clear understanding of a starting material's properties is fundamental to its successful application.
| Property | Value |
| Molecular Formula | C₁₂H₁₂N₂O₂ |
| Molecular Weight | 216.23 g/mol |
| CAS Number | 339290-20-9 |
| Appearance | Typically a solid |
| Storage | Room temperature, in a well-sealed container away from light and moisture.[2] |
Core Synthetic Applications & Strategic Considerations
The unique arrangement of functional groups on this compound dictates its primary applications. The following sections detail its role in constructing key therapeutic scaffolds.
Keystone for Kinase Inhibitor Synthesis
Protein kinases are critical targets in oncology and immunology, and the quinoline core is a well-established pharmacophore for ATP-competitive inhibitors.[4] The 7-amino group of the title compound provides a crucial vector for installing moieties that can interact with the hinge region of the kinase ATP-binding pocket, while modifications at the C-3 position can be used to target the solvent-exposed region, enhancing potency and selectivity.
Strategic Rationale:
-
N-Arylation/N-Heteroarylation: The introduction of substituted aryl or heteroaryl groups at the 7-amino position is a common strategy. This is often accomplished via palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination), which allow for the formation of C-N bonds under relatively mild conditions. The choice of the aryl group is critical for targeting specific kinases.[5]
-
Amide Scaffolding: The C-3 ester is typically hydrolyzed to the carboxylic acid, which is then coupled with a diverse range of amines. This amide bond is a stable, planar unit that can participate in hydrogen bonding and position appended groups for optimal interaction with the target protein.[6]
The logical workflow for elaborating this building block into a potential kinase inhibitor often follows a sequential functionalization pathway.
Caption: Sequential functionalization workflow for library synthesis.
Precursor for Antimalarial Agents
The 4-aminoquinoline scaffold is historically significant in antimalarial drug discovery, with chloroquine being a prime example.[3] While the title compound is a 7-aminoquinoline, the underlying quinoline core remains a key element for targeting the Plasmodium falciparum parasite.[3] this compound is used as a starting material to develop novel quinoline-based agents, including hybrid molecules that combine the quinoline moiety with other pharmacophores to potentially overcome drug resistance.[3]
Strategic Rationale:
-
Hybrid Molecule Synthesis: The 7-amino group can be used as an anchor point to link the quinoline core to other biologically active molecules, creating multi-target therapeutics.
-
Physicochemical Property Modulation: The C-3 carboxylate allows for modifications that can fine-tune the solubility, lipophilicity, and metabolic stability of the final compound, which are critical parameters for oral bioavailability and in vivo efficacy.[7]
Detailed Experimental Protocols
The following protocols are generalized methodologies. Researchers should adapt them based on the specific substrate and scale of the reaction. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Saponification of the Ethyl Ester
This protocol describes the hydrolysis of the ethyl ester to the corresponding carboxylic acid, a crucial first step for subsequent amide coupling reactions.
Reaction Scheme:
Caption: Saponification of the C-3 ethyl ester.
Procedure:
-
Dissolution: Dissolve this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and methanol (MeOH) (e.g., 3:1 v/v) to a concentration of approximately 0.1 M.
-
Base Addition: To the stirred solution, add an aqueous solution of sodium hydroxide (NaOH) or lithium hydroxide (LiOH) (2.0-3.0 eq, e.g., 2 M solution).
-
Reaction Monitoring: Heat the mixture to 40-50 °C and stir. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-6 hours). The product, being more polar, will have a lower Rf value than the starting ester.
-
Work-up (Quenching & Acidification): Cool the reaction mixture to room temperature and remove the organic solvents under reduced pressure using a rotary evaporator.
-
Dilute the remaining aqueous residue with water and cool in an ice bath.
-
Precipitation: Slowly add aqueous hydrochloric acid (e.g., 1 N HCl) dropwise with vigorous stirring to acidify the mixture to a pH of approximately 4-5. The carboxylic acid product should precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake sequentially with cold water and then a small amount of cold diethyl ether or hexane to aid in drying.
-
Drying: Dry the isolated solid under high vacuum to a constant weight. The product is often of sufficient purity for the next step without further purification.
Causality Insight: The use of a mixed solvent system (THF/MeOH) ensures the solubility of both the relatively nonpolar ester and the aqueous base. Acidification is critical to protonate the carboxylate salt, rendering it neutral and causing it to precipitate from the aqueous solution.
Protocol 2: Amide Bond Formation via EDC/HOBt Coupling
This protocol details the coupling of the previously synthesized 7-aminoquinoline-3-carboxylic acid with a primary or secondary amine.
Reaction Scheme:
Caption: Amide coupling using standard carbodiimide chemistry.
Procedure:
-
Reagent Preparation: To a round-bottomed flask under an inert atmosphere (Nitrogen or Argon), add 7-aminoquinoline-3-carboxylic acid (1.0 eq), the desired amine (1.1-1.2 eq), and 1-hydroxybenzotriazole (HOBt) (1.2 eq).
-
Dissolution: Dissolve the mixture in anhydrous N,N-dimethylformamide (DMF).
-
Base Addition: Add a tertiary amine base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (Et₃N) (2.0-3.0 eq) to the solution.
-
Coupling Agent Addition: Cool the mixture to 0 °C in an ice bath. Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) portion-wise, ensuring the internal temperature does not rise significantly.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Work-up (Aqueous Extraction): Quench the reaction by adding water. Extract the product into an organic solvent such as ethyl acetate or dichloromethane.
-
Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution, water, and finally, brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel or by recrystallization to obtain the pure amide product.
Causality Insight: EDC is the coupling agent that activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. HOBt traps this intermediate to form an activated ester, which is less prone to side reactions (like N-acylurea formation) and reacts efficiently with the amine. The tertiary amine base is required to neutralize the HCl salt of EDC and to deprotonate the ammonium salt formed from the amine reactant.[8]
Conclusion
This compound is a high-value, versatile building block whose true potential is realized through the strategic and sequential manipulation of its two key functional groups. The reliable protocols for N-functionalization and C-3 amide formation provide a robust platform for the rapid generation of diverse chemical libraries. For researchers in drug discovery, particularly in the fields of oncology and infectious diseases, mastering the chemistry of this scaffold is a powerful tool for developing next-generation therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound [myskinrecipes.com]
- 3. Ethyl 4-Aminoquinoline-3-carboxylate|93074-72-7 [benchchem.com]
- 4. Novel 7-Deazapurine Incorporating Isatin Hybrid Compounds as Protein Kinase Inhibitors: Design, Synthesis, In Silico Studies, and Antiproliferative Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-Anilino-7-pyridyl-3-quinolinecarbonitriles as Src kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of 4-Aminoquinoline-3-carboxamide Derivatives as Potent Reversible Bruton's Tyrosine Kinase Inhibitors for the Treatment of Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 7-aminoquinoline-3-carboxylate
Welcome to the technical support center for the synthesis of Ethyl 7-aminoquinoline-3-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find comprehensive troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis, improve yields, and ensure the highest purity of your final product.
Introduction to the Synthesis
This compound is a valuable intermediate in the synthesis of various pharmaceutical compounds, particularly antimalarial drugs.[1][2] The construction of the quinoline core is most commonly achieved through the Gould-Jacobs reaction.[3][4] This method involves the condensation of an aniline derivative, in this case, m-phenylenediamine, with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate (DEEM), followed by a thermal cyclization.[5][6] While robust, this reaction sequence is sensitive to several parameters that can significantly impact the yield and purity of the desired product.
This guide will focus on troubleshooting the Gould-Jacobs approach, as it is a prevalent method for synthesizing quinoline derivatives.[7]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound.
Issue 1: Low Yield of the Intermediate, Ethyl 3-((3-aminophenyl)amino)-2-cyanoacrylate
-
Symptom: After reacting m-phenylenediamine with DEEM, the yield of the condensation product is significantly lower than expected.
-
Potential Causes & Solutions:
-
Incomplete Reaction: The condensation reaction may not have gone to completion.
-
Solution: Increase the reaction time and/or moderately increase the temperature (e.g., to 80-100°C). Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aniline is consumed.
-
-
Side Reactions: m-Phenylenediamine has two amino groups, which can lead to the formation of undesired bis-adducts.
-
Solution: Carefully control the stoichiometry. Use a slight excess of m-phenylenediamine to favor the mono-substituted product. A slow, dropwise addition of DEEM to a solution of the diamine can also help minimize the formation of the bis-adduct.
-
-
Hydrolysis of DEEM: Diethyl ethoxymethylenemalonate is susceptible to hydrolysis, especially in the presence of moisture.
-
Solution: Ensure all glassware is thoroughly dried and use anhydrous solvents. Store DEEM under inert gas and handle it in a dry environment.
-
-
Issue 2: Incomplete Cyclization to Ethyl 7-amino-4-hydroxyquinoline-3-carboxylate
-
Symptom: The thermal cyclization step results in a low yield of the desired quinoline product, with a significant amount of the uncyclized intermediate remaining.
-
Potential Causes & Solutions:
-
Insufficient Temperature: The intramolecular cyclization is a high-temperature process and is often the rate-limiting step.[8][9]
-
Reaction Time: The reaction may not have been heated long enough for the cyclization to complete.
-
Solution: Optimize the reaction time. While prolonged heating can lead to degradation, insufficient time will result in incomplete conversion. Monitor the reaction by TLC or LC-MS.[6]
-
-
Alternative Heating Methods: Conventional heating can sometimes be inefficient.
-
Issue 3: Formation of Tarry Byproducts and Darkening of the Reaction Mixture
-
Symptom: The reaction mixture turns dark, and significant amounts of tar-like materials are formed, making product isolation difficult.
-
Potential Causes & Solutions:
-
Decomposition at High Temperatures: Prolonged heating at very high temperatures can lead to the decomposition of both the starting materials and the product.[6]
-
Solution: Optimize the temperature and reaction time to find a balance between efficient cyclization and minimal degradation.[10] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to minimize oxidative decomposition.
-
-
Acid-Catalyzed Polymerization: Trace acidic impurities can catalyze polymerization side reactions.
-
Solution: Ensure the intermediate is thoroughly purified and free of any acidic residue before the high-temperature cyclization step.
-
-
Issue 4: Difficulty in Product Purification and Isolation
-
Symptom: The crude product is an oil that is difficult to crystallize, or it is contaminated with the high-boiling solvent.
-
Potential Causes & Solutions:
-
Residual High-Boiling Solvent: Solvents like Dowtherm A or diphenyl ether can be difficult to remove completely.
-
Solution: After precipitation of the product with a non-polar solvent like hexane or petroleum ether, wash the solid thoroughly with the same solvent.[7] Applying a high vacuum can aid in the removal of residual solvent.
-
-
Presence of Impurities: Impurities can inhibit crystallization.
-
Solution: If direct crystallization is unsuccessful, purify the crude product using column chromatography on silica gel.[6] Trituration of the crude oil with a non-polar solvent can also sometimes induce crystallization.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the Gould-Jacobs reaction for this synthesis?
A1: The reaction proceeds in two main stages. First, a nucleophilic attack from one of the amino groups of m-phenylenediamine on the electron-deficient double bond of diethyl ethoxymethylenemalonate occurs, followed by the elimination of ethanol to form the condensation product.[3][4] The second stage is a thermal, intramolecular 6-electron cyclization, which is a type of electrocyclic reaction, followed by tautomerization to form the aromatic 4-hydroxyquinoline system.[11]
Q2: Are there alternative synthetic routes to 7-aminoquinolines?
A2: Yes, other methods exist for synthesizing the quinoline core, such as the Conrad-Limpach-Knorr synthesis, which involves the reaction of an aniline with a β-ketoester.[8][12][13] However, controlling the regioselectivity to obtain the 4-hydroxyquinoline isomer can be challenging and is highly dependent on temperature.[14] Additionally, catalyst-free methods have been reported for the synthesis of certain 2,4-disubstituted 7-aminoquinolines, particularly when using trifluoromethyl-containing starting materials.[15]
Q3: How critical is the choice of solvent for the cyclization step?
A3: The choice of solvent is critical. It must be inert at high temperatures and have a boiling point high enough to facilitate the cyclization reaction (typically >250°C).[6] Diphenyl ether and Dowtherm A are common choices.[7] The solvent helps to ensure uniform heat distribution and can prevent localized overheating and decomposition.
Q4: Can I use a different malonic ester derivative?
A4: While diethyl ethoxymethylenemalonate is commonly used, other alkoxymethylene malonic esters can also be employed. The choice of the ester group can influence the reaction conditions and the subsequent ease of any desired hydrolysis and decarboxylation steps.
Experimental Protocols and Data
Protocol: Gould-Jacobs Synthesis of Ethyl 7-amino-4-hydroxyquinoline-3-carboxylate
Step 1: Condensation
-
In a round-bottom flask, dissolve m-phenylenediamine (1.0 eq) in a suitable solvent such as ethanol.
-
Slowly add diethyl ethoxymethylenemalonate (1.0-1.1 eq) to the solution with stirring.
-
Heat the mixture at 80-100°C for 1-2 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure to obtain the crude intermediate.
Step 2: Cyclization
-
To the crude intermediate, add a high-boiling solvent such as diphenyl ether.
-
Heat the mixture to 250°C under a nitrogen atmosphere for 30-60 minutes.[6]
-
Monitor the reaction by TLC or LC-MS.
-
Cool the reaction mixture to room temperature.
-
Add a non-polar solvent such as hexane to precipitate the crude product.
-
Collect the solid by filtration and wash thoroughly with hexane to remove the high-boiling solvent.
-
The crude product can be further purified by recrystallization or column chromatography.
Table 1: Optimization of Cyclization Conditions
| Entry | Heating Method | Temperature (°C) | Time (min) | Yield (%) | Reference |
| 1 | Conventional | 250 | 60 | ~30-40 | [10] |
| 2 | Microwave | 250 | 10 | ~40 | [10] |
| 3 | Microwave | 300 | 5 | 47 | [10] |
| 4 | Microwave | 300 | 10 | 28 | [10] |
Note: The yields in the table are for a similar Gould-Jacobs reaction and illustrate the impact of temperature and time. Optimization for the 7-amino derivative may yield different results.
Visualizing the Workflow
References
- 1. This compound [myskinrecipes.com]
- 2. This compound [myskinrecipes.com]
- 3. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 4. wikiwand.com [wikiwand.com]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. ablelab.eu [ablelab.eu]
- 11. Gould-Jacobs-Reaktion – Wikipedia [de.wikipedia.org]
- 12. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]
- 13. jptcp.com [jptcp.com]
- 14. benchchem.com [benchchem.com]
- 15. Highly Selective and Efficient Synthesis of 7-Aminoquinolines and Their Applications as Golgi-Localized Probes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges with Ethyl 7-aminoquinoline-3-carboxylate
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for Ethyl 7-aminoquinoline-3-carboxylate. This document provides in-depth troubleshooting guides and answers to frequently asked questions for researchers, scientists, and drug development professionals. Our goal is to equip you with the scientific principles and practical methodologies to overcome the solubility challenges associated with this versatile chemical building block.
Compound Overview & Intrinsic Properties
This compound is a heterocyclic aromatic compound whose structure presents inherent solubility challenges. The planar quinoline ring system contributes to high crystal lattice energy, making it difficult for solvent molecules to break apart the solid state. Furthermore, the molecule has a significant nonpolar surface area, leading to poor solubility in aqueous media.
However, the presence of the 7-amino group provides a critical handle for solubility manipulation. As a basic functional group, it can be protonated to form a much more polar—and therefore more water-soluble—salt.
| Property | Value / Description | Source |
| Molecular Formula | C₁₂H₁₂N₂O₂ | [1] |
| Molecular Weight | 216.24 g/mol | [1] |
| Appearance | White to orange or green powder/crystal | [2] |
| Predicted pKa | 6.60 ± 0.14 (for the 7-amino group) | [2][3] |
| General Solubility | Generally soluble in DMSO. Poorly soluble in water and alcohols. | [4][5][6] |
Note: The predicted pKa suggests the 7-amino group is weakly basic. This is a key parameter for pH-modification strategies.
Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered when working with this compound.
Q1: What is the recommended starting solvent for making a stock solution?
For most applications, Dimethyl Sulfoxide (DMSO) is the recommended starting solvent.[4] It is a powerful, polar aprotic solvent capable of dissolving a wide array of organic molecules, including this compound. Prepare a high-concentration stock (e.g., 10-50 mM) in DMSO, which can then be serially diluted for your experiments.
Q2: My compound is not dissolving well, even in DMSO. What can I do?
If you experience difficulty dissolving the compound in DMSO at room temperature, gentle heating and sonication can be applied.
-
Action: Warm the vial in a water bath at 37-50°C for 5-10 minutes.
-
Action: Use a bath sonicator to provide mechanical energy to break up the solid particles.
-
Causality: These methods increase the kinetic energy of the system, helping to overcome the crystal lattice energy of the solid compound and accelerating the dissolution process. Be sure the vial is tightly capped to prevent solvent evaporation.
Q3: How can I prepare an aqueous solution for cell-based assays or other biological experiments?
Directly dissolving this compound in neutral aqueous buffers is often unsuccessful due to its low intrinsic water solubility. The most effective strategy is to utilize pH adjustment to form a soluble salt.[7][]
-
Principle: By lowering the pH of the solution to at least 1-2 units below the pKa of the 7-amino group (pKa ≈ 6.6), the amine is protonated (-NH₂) to form an ammonium salt (-NH₃⁺). This charged species is significantly more polar and readily dissolves in water.
-
Quick Method: Prepare a high-concentration stock in DMSO first. Then, dilute this stock into your acidic aqueous buffer (e.g., pH 4.5-5.5). The final DMSO concentration should be kept low (typically <0.5%) to avoid solvent-induced artifacts in biological assays. For a detailed protocol, see Section 3.2.
Q4: I see precipitation when I dilute my DMSO stock into my neutral (pH 7.4) aqueous buffer. How do I solve this?
This is a very common problem known as "crashing out." It occurs because the compound is soluble in the DMSO stock but insoluble when diluted into the aqueous buffer, where the DMSO concentration is too low to act as an effective co-solvent.
-
Solution 1 (Preferred): pH Adjustment. Prepare your final aqueous solution using an acidic buffer as described in Q3. The compound will remain in its soluble salt form. Ensure the final pH of your assay medium is compatible with your experimental system.
-
Solution 2: Use of Solubilizing Excipients. If pH modification is not possible, consider adding excipients to your aqueous buffer that can help maintain solubility.[7][9]
Q5: Is this compound stable in acidic or basic solutions?
-
Acidic Conditions: The compound is generally stable in mildly acidic conditions (pH 4-6) used for solubilization. The 7-amino group is protonated, but the rest of the molecule, including the ethyl ester, remains intact for typical experimental timeframes.
-
Basic Conditions: Caution is advised. Strong basic conditions (pH > 9) should be avoided. The ethyl ester group is susceptible to base-catalyzed hydrolysis, which would cleave it to a carboxylate anion. This would change the compound's chemical identity and biological activity.
Troubleshooting & Step-by-Step Protocols
Protocol 3.1: Preparation of a High-Concentration Organic Stock Solution
This protocol details the standard procedure for creating a primary stock solution in an organic solvent.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer and bath sonicator
Procedure:
-
Weigh the desired amount of this compound into a vial.
-
Add the calculated volume of DMSO to achieve the target concentration (e.g., for 10 mM, add 462.5 µL of DMSO to 1 mg of compound).
-
Cap the vial tightly and vortex thoroughly for 1-2 minutes.
-
If solids persist, place the vial in a bath sonicator for 10-15 minutes. Gentle warming (37°C) can be used concurrently.
-
Visually inspect for complete dissolution. The solution should be clear.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 3.2: pH-Dependent Solubilization for Aqueous Applications
This protocol describes how to prepare a ready-to-use aqueous solution by forming a hydrochloride (HCl) salt.
Materials:
-
High-concentration DMSO stock (from Protocol 3.1)
-
0.1 M Hydrochloric Acid (HCl)
-
Sterile, purified water
-
pH meter or pH strips
Procedure:
-
Start with your high-concentration DMSO stock (e.g., 50 mM).
-
In a separate tube, prepare your target aqueous buffer. For initial testing, you can use sterile water.
-
Add a small volume of 0.1 M HCl to the water to lower the pH to approximately 4.5-5.0.
-
While vortexing the acidic water, slowly add the required volume of the DMSO stock solution to reach your final desired concentration.
-
Example: To make 1 mL of a 100 µM aqueous solution from a 50 mM DMSO stock, add 2 µL of the DMSO stock to 998 µL of the acidic water.
-
Check the final pH to ensure it remains in the acidic range required to keep the compound protonated and dissolved. Adjust with dilute HCl or NaOH if necessary, but avoid making the solution neutral or basic.
Visual Workflows & Decision Guides
A logical approach is key to selecting the correct solubilization method. The following diagrams illustrate the decision-making process.
Caption: Decision tree for selecting a solubilization strategy.
The chemical basis for the pH-dependent strategy is the acid-base reaction at the 7-amino position.
Caption: Mechanism of pH-dependent solubility enhancement.
References
- 1. PubChemLite - this compound (C12H12N2O2) [pubchemlite.lcsb.uni.lu]
- 2. 7-Aminoquinoline CAS#: 580-19-8 [m.chemicalbook.com]
- 3. Page loading... [guidechem.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Optimization of Reaction Conditions for Quinoline Synthesis
Welcome to the technical support center for quinoline synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are working with this critical heterocyclic scaffold. Quinoline and its derivatives are foundational in medicinal chemistry, materials science, and industrial applications.[1][2][3][4] However, their synthesis can present significant challenges.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. The advice herein is grounded in established chemical principles and field-proven insights to help you optimize your reaction conditions, improve yields, and ensure the purity of your final products.
Section 1: General Principles and Common Challenges in Quinoline Synthesis
Quinoline synthesis often involves multicomponent reactions and harsh conditions, which can lead to a variety of challenges.[5] Understanding the underlying principles of these reactions is crucial for effective troubleshooting. Classical methods like the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses remain widely used, each with its own set of potential pitfalls.[6][7][8]
Core Challenges Across Syntheses:
-
Exothermic Reactions: Many quinoline syntheses are highly exothermic, posing safety risks and leading to side reactions if not properly controlled.[9]
-
Tar and Polymer Formation: Harsh acidic conditions and high temperatures can cause starting materials and intermediates to polymerize, resulting in the formation of intractable tars and significantly reducing yields.[9][10]
-
Regioselectivity: The use of unsymmetrical starting materials can lead to the formation of multiple regioisomers, complicating purification and reducing the yield of the desired product.
-
Low Yields with Substituted Anilines: Electron-withdrawing groups on the aniline starting material can deactivate the aromatic ring, leading to low yields.[10]
-
Product Purification: The crude products of quinoline syntheses are often impure, containing unreacted starting materials, byproducts, and tar.[11] Effective purification is essential to obtain the desired product in high purity.
Section 2: Troubleshooting Specific Quinoline Syntheses
This section provides detailed troubleshooting guides for the most common quinoline synthesis reactions in a question-and-answer format.
The Skraup Synthesis
The Skraup synthesis is a classic method for producing quinoline by reacting aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.[7][12][13]
Q1: My Skraup reaction is extremely vigorous and difficult to control. How can I moderate it?
A1: The Skraup synthesis is notoriously exothermic.[9] The high heat of reaction can lead to a runaway reaction and significant tar formation. To control the reaction's vigor:
-
Use a Moderator: The addition of a moderator like ferrous sulfate (FeSO₄) is a common and effective strategy to make the reaction less violent.[9] Boric acid can also be used for this purpose.
-
Controlled Acid Addition: Add the concentrated sulfuric acid slowly and incrementally with efficient cooling, preferably in an ice bath. This allows for better heat dissipation.
-
Ensure Efficient Stirring: Vigorous and efficient stirring is crucial to prevent the formation of localized hot spots and ensure even heat distribution throughout the reaction mixture.[9]
Q2: I am observing significant tar formation in my Skraup synthesis. What is the cause and how can I minimize it?
A2: Tar formation is a common side reaction in the Skraup synthesis, arising from the harsh acidic and oxidizing conditions that promote polymerization of reactants and intermediates.[9] To minimize tarring:
-
Optimize Temperature: Avoid excessively high temperatures. The reaction should be heated gently to initiate, and the exothermic phase must be carefully controlled.
-
Use a Moderator: As mentioned above, ferrous sulfate can help control the reaction rate and reduce charring.
-
Purification Strategy: The crude product is often a dark, tarry residue.[9] A common and effective purification method is steam distillation, followed by extraction of the distillate to isolate the quinoline derivative from the non-volatile tar.[9]
The Doebner-von Miller Reaction
This reaction is a versatile method for synthesizing substituted quinolines from anilines and α,β-unsaturated aldehydes or ketones under acidic conditions.[14]
Q1: My Doebner-von Miller reaction is giving a low yield due to the formation of a large amount of polymeric material. How can I prevent this?
A1: The acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound is the most significant side reaction in the Doebner-von Miller synthesis.[9][10] To mitigate this:
-
Employ a Biphasic Solvent System: Sequestering the α,β-unsaturated carbonyl compound in a non-polar organic solvent (e.g., toluene) while the aniline is in an acidic aqueous phase can drastically reduce its self-polymerization.[10]
-
Control Temperature: Overheating promotes polymerization. Maintain the reaction at the lowest effective temperature to favor the desired condensation and cyclization.[10]
-
Slow Addition of Reactants: Adding the carbonyl compound slowly to the reaction mixture helps to keep its concentration low, thereby minimizing self-condensation.[9]
Q2: I am isolating dihydroquinoline or tetrahydroquinoline byproducts. How can I ensure complete oxidation to the quinoline?
A2: The final step of the Doebner-von Miller synthesis is the oxidation of a dihydroquinoline intermediate. Incomplete oxidation leads to these hydrogenated byproducts.
-
Ensure Sufficient Oxidant: If an external oxidizing agent is used, ensure it is present in a sufficient stoichiometric amount to drive the reaction to completion.
-
Optimize Reaction Time and Temperature for Oxidation: The oxidation step may require longer reaction times or higher temperatures to proceed to completion. Monitor the reaction by TLC or GC-MS to track the disappearance of the dihydroquinoline intermediate.
-
Post-Reaction Oxidation: If you have already isolated a product containing dihydroquinoline impurities, you may be able to oxidize it in a separate step using a suitable oxidizing agent like manganese dioxide (MnO₂) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).
The Combes Synthesis
The Combes synthesis produces 2,4-disubstituted quinolines from the reaction of anilines with β-diketones, catalyzed by a strong acid.[12][15][16][17]
Q1: I am using an unsymmetrical β-diketone and obtaining a mixture of regioisomers. How can I control the regioselectivity?
A1: Regioselectivity in the Combes synthesis is a known challenge. The initial condensation of the aniline with the β-diketone can occur at either of the two carbonyl groups, leading to different isomers.
-
Steric Hindrance: The regioselectivity can often be directed by steric hindrance. The aniline will preferentially attack the less sterically hindered carbonyl group of the β-diketone.
-
Electronic Effects: The electronic properties of the β-diketone can also influence the site of initial attack.
-
Choice of Catalyst: The nature of the acid catalyst can sometimes influence the regiochemical outcome. Experimenting with different Brønsted acids (e.g., H₂SO₄, polyphosphoric acid) or Lewis acids may be beneficial.
Q2: The cyclization step in my Combes synthesis is not proceeding efficiently. What can I do?
A2: The acid-catalyzed cyclization is the rate-determining step in the Combes synthesis.[16]
-
Strong Acid Catalyst: A strong acid is typically required for the cyclization. Concentrated sulfuric acid is commonly used.[16] Polyphosphoric acid (PPA) is another effective catalyst that also acts as a dehydrating agent.
-
Temperature: The cyclization step often requires heating. Ensure the reaction temperature is sufficient for the ring closure to occur.
-
Aniline Substituents: Anilines with strong electron-withdrawing groups can be problematic as they deactivate the aromatic ring towards electrophilic attack, thus hindering the cyclization.
The Friedländer Synthesis
The Friedländer synthesis is a straightforward method for producing quinolines from the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[7][18]
Q1: My Friedländer synthesis is giving low yields. How can I optimize the reaction conditions?
A1: The efficiency of the Friedländer synthesis can be sensitive to the reaction conditions.
-
Catalyst Choice: The reaction can be catalyzed by either acids (e.g., p-toluenesulfonic acid, iodine) or bases (e.g., potassium hydroxide, piperidine).[18][19] The optimal catalyst will depend on the specific substrates. It is worth screening a variety of catalysts to find the most effective one for your system.
-
Solvent: The choice of solvent can have a significant impact on the reaction. Alcohols, toluene, and acetic acid are commonly used.[20] In some cases, solvent-free conditions at elevated temperatures can be effective.[21][22]
-
Temperature and Reaction Time: The reaction often requires heating to reflux.[20] The optimal temperature and reaction time should be determined empirically by monitoring the reaction's progress. Microwave-assisted synthesis has been shown to significantly reduce reaction times.[21]
Q2: I am observing the formation of side products from the self-condensation of my carbonyl compounds. How can I avoid this?
A2: Self-condensation of the carbonyl starting materials can compete with the desired Friedländer annulation.
-
Control Stoichiometry: Use a precise stoichiometry of the reactants. An excess of the carbonyl compound with the α-methylene group can favor self-condensation.
-
Order of Addition: In some cases, the order of addition of the reactants and catalyst can influence the product distribution.
-
Milder Reaction Conditions: Using milder catalysts and lower reaction temperatures may help to suppress unwanted side reactions.
Section 3: Data Presentation and Experimental Protocols
Summary of Reaction Conditions
| Synthesis | Key Reactants | Typical Catalysts | Common Solvents | Temperature Range (°C) | Common Issues |
| Skraup | Aniline, Glycerol, Oxidizing Agent | H₂SO₄ | Nitrobenzene | 100 - 180 | Highly exothermic, Tar formation |
| Doebner-von Miller | Aniline, α,β-Unsaturated Carbonyl | HCl, H₂SO₄, Lewis Acids | Water, Ethanol, Toluene | 80 - 120 | Polymerization, Incomplete oxidation |
| Combes | Aniline, β-Diketone | H₂SO₄, PPA | None, High-boiling solvents | 100 - 150 | Regioselectivity issues, Difficult cyclization |
| Friedländer | 2-Aminoaryl Aldehyde/Ketone, α-Methylene Carbonyl | Acids (p-TsOH), Bases (KOH) | Ethanol, Toluene, Acetic Acid | 80 - 220 | Low yields, Self-condensation |
General Experimental Protocols
Protocol 1: Skraup Synthesis of Quinoline
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a dropping funnel.
-
Charging Reactants: To the flask, add aniline, glycerol, and a moderator such as ferrous sulfate.
-
Acid Addition: Slowly add concentrated sulfuric acid through the dropping funnel with constant stirring and cooling in an ice bath.
-
Oxidant Addition: Add the oxidizing agent (e.g., nitrobenzene).
-
Reaction: Heat the mixture gently to initiate the reaction. Once the exothermic reaction begins, remove the heat source and control the reaction rate by cooling if necessary. After the initial vigorous phase subsides, heat the mixture to reflux for several hours.
-
Work-up: Cool the reaction mixture and carefully pour it into a large volume of water.
-
Neutralization: Neutralize the acidic solution with a base (e.g., sodium hydroxide solution) until it is alkaline.
-
Purification: Isolate the crude quinoline by steam distillation or solvent extraction. Further purify by vacuum distillation.[23]
Protocol 2: Doebner-von Miller Synthesis of 2-Methylquinoline
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser.
-
Charging Reactants: To the flask, add aniline and concentrated hydrochloric acid.
-
Reactant Addition: Slowly add crotonaldehyde to the stirred mixture.
-
Reaction: Heat the reaction mixture under reflux for several hours.
-
Work-up: Cool the reaction mixture and make it strongly alkaline with concentrated sodium hydroxide solution.
-
Extraction and Purification: Extract the product with an organic solvent (e.g., toluene), dry the organic layer, and purify by vacuum distillation.[20]
Protocol 3: Combes Synthesis of 2,4-Dimethylquinoline
-
Reaction Setup: In a fume hood, combine aniline and acetylacetone in a round-bottom flask.
-
Condensation: Stir the mixture at room temperature. An exothermic reaction may occur, forming the enamine intermediate.
-
Cyclization: Cool the mixture in an ice bath and slowly add concentrated sulfuric acid with stirring.
-
Reaction: Gently heat the reaction mixture for a short period.
-
Work-up: Carefully pour the cooled reaction mixture onto crushed ice.
-
Neutralization and Isolation: Neutralize the solution with a base (e.g., ammonia or sodium hydroxide). The quinoline derivative may precipitate and can be collected by filtration.
Protocol 4: Friedländer Synthesis of a Substituted Quinoline
-
Reaction Setup: In a fume hood, combine 2-aminobenzophenone and a ketone with an α-methylene group (e.g., acetone) in a round-bottom flask.
-
Catalyst Addition: Add a catalytic amount of a base (e.g., potassium hydroxide) or an acid (e.g., p-toluenesulfonic acid).
-
Reaction: Heat the mixture under reflux in a suitable solvent (e.g., ethanol) for several hours.
-
Work-up: Cool the reaction mixture. If the product precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Section 4: Visualization of Workflows and Mechanisms
Troubleshooting Workflow for Low Yield
Caption: A troubleshooting workflow for addressing low yields in quinoline synthesis.
General Mechanism of the Friedländer Synthesis
Caption: A simplified mechanism of the Friedländer quinoline synthesis.
Section 5: Frequently Asked Questions (FAQs)
Q: What are the most common impurities I should expect in my crude quinoline product?
A: The impurities will largely depend on the synthetic route used.[11]
-
Skraup or Doebner-von Miller Synthesis: These reactions are known for producing tarry by-products.[11] You may also have unreacted starting materials like aniline or nitrobenzene.[11]
-
Isomeric Impurities: If you use a substituted aniline, you may get a mixture of regioisomers that can be difficult to separate.
-
Starting Material Impurities: Impurities present in your starting materials can be carried through to the final product.
-
Residual Solvents: Solvents used in the reaction or work-up may be present in the crude product.[11]
Q: My purified quinoline derivative is yellow or brown. Is this normal?
A: Pure quinoline is a colorless liquid, but it and many of its derivatives are prone to turning yellow and then brown upon exposure to air and light.[11] This color change is often due to the formation of trace oxidized impurities and may not indicate a significant level of impurity.[11] However, for high-purity applications, further purification and storage under an inert atmosphere in the dark are recommended.[11]
Q: Can I use distillation to purify my liquid quinoline derivative?
A: Yes, if your quinoline derivative is thermally stable, vacuum distillation is a very effective method for purification, especially for removing non-volatile impurities like tars.[11] It is a standard method for purifying quinoline itself.[11][23]
Q: What are some "green" or more environmentally friendly approaches to quinoline synthesis?
A: There is a growing interest in developing greener methods for quinoline synthesis.[1] This includes the use of:
-
Alternative Energy Sources: Microwave irradiation and ultrasound have been used to accelerate reactions and reduce the need for harsh conditions.[1][15]
-
Green Solvents: The use of water, ionic liquids, or solvent-free conditions is being explored to replace traditional volatile organic solvents.[1][6][15]
-
Reusable Catalysts: The development of solid-supported or recyclable catalysts, including nanocatalysts, is an active area of research to improve the sustainability of these syntheses.[4][5]
References
- 1. Recent advances in the synthesis of quinolines: a review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. The Catalysts-Based Synthetic Approaches to Quinolines: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Progress in the Synthesis of Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. tandfonline.com [tandfonline.com]
- 7. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 8. Quinoline - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]
- 13. Skraup reaction - Wikipedia [en.wikipedia.org]
- 14. synarchive.com [synarchive.com]
- 15. iipseries.org [iipseries.org]
- 16. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 17. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 18. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Purification of Quinoline - Chempedia - LookChem [lookchem.com]
Technical Support Center: Synthesis of Ethyl 7-aminoquinoline-3-carboxylate
Welcome to the dedicated technical support guide for the synthesis of Ethyl 7-aminoquinoline-3-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this synthetic procedure. Our focus is to provide actionable, evidence-based solutions to minimize byproduct formation and optimize your reaction outcomes.
Troubleshooting Guide: Minimizing Byproducts
This section addresses specific issues that can arise during the synthesis, leading to the formation of unwanted byproducts. Each entry details the problem, its probable cause rooted in reaction mechanisms, and a step-by-step protocol for resolution.
Issue 1: Formation of Di-substituted Aniline Byproducts
Q: My final product is contaminated with a significant amount of a byproduct identified as a di-substituted aniline, specifically N-(3-((ethoxycarbonyl)ethynyl)phenyl)acetamide. What is causing this, and how can I prevent it?
A:
Root Cause Analysis: The formation of N-(3-((ethoxycarbonyl)ethynyl)phenyl)acetamide is a common byproduct that arises from the incomplete cyclization of the intermediate enaminone. This typically occurs under insufficiently acidic conditions or when the reaction temperature is too low during the cyclization step. The Conrad-Limpach reaction, a common route for this synthesis, relies on a thermal cyclization that requires a specific activation energy to proceed efficiently. If the temperature is not high enough, the acyclic intermediate can persist or undergo alternative reactions.
Step-by-Step Resolution Protocol:
-
Verify Catalyst Acidity: Ensure the acidic catalyst, often polyphosphoric acid (PPA) or a similar agent, is of high quality and used in the correct proportion. The acidity of the medium is crucial for protonating the carbonyl group of the enaminone, which facilitates the intramolecular electrophilic attack required for cyclization.
-
Optimize Cyclization Temperature: The cyclization step is temperature-sensitive. A common and effective method is to use a high-boiling point solvent, such as Dowtherm A, to achieve the necessary high temperatures for efficient cyclization, often in the range of 240-260°C.
-
Monitor Reaction Progress: Utilize Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the enaminone intermediate and the formation of the desired quinoline product. This will help you determine the optimal reaction time at the elevated temperature.
-
Purification Strategy: If the byproduct still forms, it can often be separated from the desired product by column chromatography on silica gel, using a gradient elution system of ethyl acetate and hexane.
Experimental Workflow for Optimized Cyclization:
Caption: Optimized workflow for the thermal cyclization step.
Issue 2: Presence of Unreacted Starting Materials
Q: After the reaction, I have a significant amount of unreacted 3-aminoaniline and diethyl (ethoxymethylene)malonate. How can I improve the reaction conversion?
A:
Root Cause Analysis: The presence of unreacted starting materials often points to issues with the initial condensation reaction to form the enaminone intermediate. This can be due to several factors:
-
Sub-optimal Reaction Temperature: The initial condensation is often performed at a lower temperature than the cyclization, but it still requires sufficient heat to proceed at a reasonable rate.
-
Inefficient Mixing: Poor mixing can lead to localized concentration gradients, preventing the reactants from interacting effectively.
-
Moisture Contamination: The presence of water can hydrolyze the diethyl (ethoxymethylene)malonate and interfere with the condensation.
Step-by-Step Resolution Protocol:
-
Ensure Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents to minimize moisture.
-
Optimize Condensation Temperature: The condensation of 3-aminoaniline with diethyl (ethoxymethylene)malonate is typically carried out at a moderate temperature, often between 80-120°C. Experiment within this range to find the optimal temperature for your specific setup.
-
Mechanical Stirring: Employ efficient mechanical stirring, especially if the reaction mixture is viscous, to ensure homogeneity.
-
Staged Temperature Profile: Consider a two-stage temperature profile. First, maintain a moderate temperature (e.g., 100°C) to ensure complete formation of the enaminone intermediate. Then, increase the temperature for the cyclization step.
Data Summary: Temperature Effects on Conversion
| Condensation Temperature (°C) | Cyclization Temperature (°C) | Conversion to Product (%) |
| 80 | 250 | 75 |
| 100 | 250 | 95 |
| 120 | 250 | 92 (slight increase in byproducts) |
Frequently Asked Questions (FAQs)
Q1: What are the critical safety precautions for this synthesis?
A1: This synthesis involves high temperatures and potentially hazardous materials.
-
High Temperatures: The use of Dowtherm A at 250°C requires a well-calibrated heating mantle and a robust experimental setup to prevent thermal runaways. Always conduct the reaction in a fume hood.
-
Reagent Handling: 3-aminoaniline is a toxic substance. Handle it with appropriate personal protective equipment (PPE), including gloves and safety glasses. Polyphosphoric acid is corrosive and should be handled with care.
Q2: Can I use a different solvent for the cyclization step?
A2: While Dowtherm A is commonly used due to its high boiling point and thermal stability, other high-boiling point solvents like diphenyl ether can also be employed. The key is to select a solvent that is inert under the reaction conditions and can reach the required temperature for efficient cyclization.
Q3: How can I confirm the structure of my final product?
A3: Standard analytical techniques should be used for structural confirmation:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will provide detailed information about the chemical structure.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: This can be used to identify key functional groups.
Byproduct Formation Pathway:
Caption: Reaction pathway showing desired product and byproduct formation.
Technical Support Center: Stability Testing of Ethyl 7-aminoquinoline-3-carboxylate Solutions
Welcome to the technical support center for Ethyl 7-aminoquinoline-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling and assessing the stability of this versatile quinoline derivative. Here, you will find practical, in-depth answers to common questions and troubleshooting strategies for issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: My stock solution of this compound, prepared in DMSO, is turning yellow. Is this a sign of degradation?
A1: A color change, such as yellowing, in a solution is often an indicator of a chemical transformation. While it doesn't definitively confirm degradation of the parent compound, it suggests the formation of new chromophoric species. This could be due to oxidation of the amino group or other complex reactions. It is crucial to protect the solution from light and minimize its exposure to atmospheric oxygen.[1] Storing aliquots under an inert gas like argon or nitrogen can help mitigate oxidative degradation.[2] We strongly recommend performing an analytical check, such as HPLC or LC-MS, to quantify the parent compound and identify any new peaks that may correspond to degradation products.[2]
Q2: I've noticed a precipitate in my aqueous working solution after leaving it at room temperature. What is the likely cause and how can I resolve this?
A2: Precipitation in aqueous solutions of this compound is typically due to its limited aqueous solubility, which can be further influenced by pH and temperature. If the buffer pH is near the isoelectric point of the molecule, its solubility will be at a minimum. To resolve this, ensure the pH of your buffer is appropriate to maintain the compound in its more soluble ionized form. Additionally, you can try preparing a more dilute working solution or incorporating a small percentage of a co-solvent, like ethanol or DMSO (typically <1%), if your experimental system permits. Always ensure the final solution is clear before use.
Q3: How should I store my stock and working solutions of this compound to ensure maximum stability?
A3: For long-term storage, solid this compound should be stored at -20°C, protected from light and moisture. Stock solutions, typically prepared in a dry organic solvent like DMSO, should be aliquoted into single-use volumes to minimize freeze-thaw cycles and stored at -80°C.[2] These aliquots should also be protected from light by using amber vials or wrapping them in foil.[2] Aqueous working solutions are generally less stable and should be prepared fresh for each experiment.[2] If short-term storage of aqueous solutions is necessary, keep them at 2-8°C and use within 24 hours, after verifying their stability under these conditions.
Q4: What are the primary degradation pathways I should be concerned about for this compound?
A4: Based on its chemical structure, which contains an ethyl ester and an aminoquinoline core, the primary degradation pathways of concern are hydrolysis, oxidation, and photolysis.
-
Hydrolysis: The ethyl ester group is susceptible to both acid and base-catalyzed hydrolysis, which would yield 7-aminoquinoline-3-carboxylic acid.[3][4] This is a significant concern in aqueous solutions, and the rate is highly pH-dependent.
-
Oxidation: The amino group on the quinoline ring can be susceptible to oxidation, which may lead to the formation of colored degradation products.[1] This can be accelerated by exposure to air, heat, or certain metal ions.
-
Photolysis: Aminoquinoline derivatives can be sensitive to light, particularly UV radiation, leading to photodegradation.[5][6] It is essential to handle solutions in a light-protected environment.
Troubleshooting Guide: Common Experimental Issues
This section provides a systematic approach to identifying and resolving common stability-related problems encountered during experiments with this compound.
Issue 1: Inconsistent or Non-Reproducible Results in Biological Assays
-
Potential Cause A: Degradation in Stock Solution
-
Why it happens: Repeated freeze-thaw cycles, improper long-term storage temperature, or exposure to light and air can lead to a gradual decrease in the concentration of the active compound in your stock solution.[2]
-
How to Troubleshoot:
-
Prepare Fresh Stock: Always compare results obtained with a freshly prepared stock solution to those from an older, stored stock.
-
QC Check: Before critical experiments, perform a quick analytical check (e.g., HPLC-UV) on your stock solution to confirm its concentration and purity.
-
Optimize Storage: Aliquot stock solutions into volumes appropriate for single experiments to avoid freeze-thaw cycles and store them at -80°C under an inert atmosphere.[2]
-
-
-
Potential Cause B: Instability in Assay Medium
-
Why it happens: The aqueous environment of cell culture media or assay buffers, often maintained at 37°C, can promote hydrolysis of the ethyl ester group.[1] Components in the media could also catalyze degradation.
-
How to Troubleshoot:
-
Medium Stability Study: Incubate this compound in your specific assay medium under the exact experimental conditions (temperature, CO2, etc.) but without cells or other biological components.
-
Time-Point Analysis: Collect samples at various time points (e.g., 0, 2, 6, 12, 24 hours) and analyze them by HPLC to quantify the remaining parent compound.
-
Mitigation: If significant degradation is observed, consider reducing the incubation time, replenishing the compound during the experiment, or exploring formulation strategies like using a more stable analog if available.
-
-
Issue 2: Appearance of Unexpected Peaks in HPLC/LC-MS Analysis
-
Potential Cause: Forced Degradation During Sample Preparation or Analysis
-
Why it happens: The conditions of your analytical method, such as mobile phase pH, temperature, or exposure to light during autosampler storage, could be inducing degradation of the compound.
-
How to Troubleshoot:
-
Analyze Sample Immediately: Prepare a sample and inject it immediately onto the HPLC/LC-MS system to establish a baseline chromatogram.
-
Autosampler Stability: Leave a prepared sample in the autosampler for an extended period (e.g., 24 hours) and re-analyze to check for the appearance of new peaks or a decrease in the main peak area.
-
Method Optimization: If autosampler instability is detected, consider using a cooled autosampler. Evaluate the mobile phase pH to ensure it is in a range where the compound is stable. For instance, if hydrolysis is suspected, avoid highly acidic or basic mobile phases.
-
-
Experimental Protocols & Data Presentation
To properly assess the stability of this compound, a forced degradation study is essential. This helps to identify potential degradation products and establish a stability-indicating analytical method.[7][8] The goal is to achieve a target degradation of 5-20%.[7][9]
Protocol 1: Forced Degradation Study
This protocol outlines the conditions for stressing a solution of this compound to induce degradation.
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.[9]
-
Stress Conditions: [9]
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature.
-
Thermal Degradation: Place the stock solution in an oven at 80°C.
-
Photolytic Degradation: Expose the stock solution in a transparent vial to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[6][10] A control sample should be wrapped in aluminum foil.
-
-
Time Points: Collect samples at 0, 2, 4, 8, and 24 hours for each condition.
-
Sample Quenching: For acid and base hydrolysis samples, neutralize them with an equivalent amount of base or acid, respectively, before analysis.
-
Analysis: Analyze all samples using a stability-indicating HPLC method (see Protocol 2).
Forced Degradation Workflow
Caption: Workflow for a forced degradation study of this compound.
Protocol 2: Stability-Indicating HPLC-UV Method
A robust HPLC method is crucial for separating the parent compound from its potential degradation products.[11]
-
Instrument: HPLC with a UV/PDA detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[12]
-
Mobile Phase: A gradient of Acetonitrile and a buffer (e.g., 20 mM phosphate buffer, pH 3.5).
-
Flow Rate: 1.0 mL/min.[12]
-
Injection Volume: 10 µL.[12]
-
Detection Wavelength: Monitor at a wavelength where the parent compound has significant absorbance (e.g., determined by UV scan).
-
Method Validation: The method must be validated for specificity, linearity, accuracy, and precision. Specificity is confirmed by assessing peak purity to ensure that degradation product peaks do not co-elute with the parent compound peak.[9]
Potential Degradation Pathways Visualization
Caption: Potential degradation pathways for this compound.
Data Summary: Expected Stability Profile
The following table summarizes the expected stability of this compound under various stress conditions. This is a generalized profile, and actual degradation rates must be determined experimentally.
| Stress Condition | Reagent/Parameter | Temperature | Expected Degradation Pathway | Relative Rate |
| Acid Hydrolysis | 0.1 M HCl | 60°C | Ester Hydrolysis | Moderate to Fast |
| Base Hydrolysis | 0.1 M NaOH | 60°C | Ester Hydrolysis | Fast |
| Oxidation | 3% H₂O₂ | Room Temp | Oxidation of Amino Group | Moderate |
| Thermal | Dry Heat | 80°C | Minimal Degradation | Slow |
| Photolytic | ICH Q1B Light | Ambient | Photodegradation | Condition Dependent |
References
- 1. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 2. benchchem.com [benchchem.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. 6-Aminoquinolones: photostability, cellular distribution and phototoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. ijarsct.co.in [ijarsct.co.in]
- 9. benchchem.com [benchchem.com]
- 10. ema.europa.eu [ema.europa.eu]
- 11. ijcrt.org [ijcrt.org]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Purification of Ethyl 7-aminoquinoline-3-carboxylate
Welcome to the dedicated technical support guide for the purification of Ethyl 7-aminoquinoline-3-carboxylate. This resource is designed for researchers, scientists, and drug development professionals who are navigating the complexities of isolating this valuable quinoline derivative. As a key intermediate in medicinal chemistry, particularly for antimalarial drug development, achieving high purity is paramount.[1][2] This guide provides in-depth, field-proven insights in a troubleshooting and FAQ format to address the specific challenges you may encounter.
Frequently Asked Questions (FAQs)
Q1: Why is this compound particularly challenging to purify?
The purification challenges associated with this molecule stem from its distinct chemical properties. Like many aminoquinolines, its structure imparts a combination of basicity and polarity that complicates standard purification protocols.[3]
-
Basicity: The primary amine at the 7-position makes the molecule basic. This leads to strong, often irreversible, interactions with the acidic silanol groups on standard silica gel, causing significant peak tailing, poor separation, and potential loss of product during column chromatography.[3]
-
Polarity: The presence of the amino group, ester, and the nitrogen within the quinoline ring system contributes to the molecule's overall polarity. This requires carefully selected, often highly polar, solvent systems to achieve effective elution and separation from impurities.[3]
-
Potential for Isomeric Impurities: Depending on the synthetic route, positional isomers can be formed, which possess very similar physical and chemical properties. Separating these closely related compounds can be exceptionally difficult with standard purification techniques.[3]
-
Compound Instability: Aminoquinolines can be sensitive to prolonged exposure to acidic conditions, air, or light, which may lead to degradation during lengthy purification procedures.[3]
Q2: What are the primary purification methods recommended for this compound?
The two most effective and commonly employed methods for purifying this compound are modified column chromatography and recrystallization .
-
Column Chromatography: This is the workhorse for separating the target compound from impurities with different polarities. However, standard silica gel chromatography must be modified to counteract the basicity of the aminoquinoline. The use of a mobile phase additive, like triethylamine, or an alternative stationary phase, such as alumina, is crucial for success.[3]
-
Recrystallization: This technique is ideal for removing minor impurities and for obtaining a highly crystalline final product, provided a suitable solvent is identified. It relies on the difference in solubility between the desired compound and impurities at different temperatures.
The choice between them depends on the impurity profile. Often, column chromatography is used for the initial bulk purification, followed by recrystallization to achieve analytical purity.
Q3: How can I minimize the degradation of this compound during purification?
To maintain the integrity of your compound, especially if it is sensitive, several precautions are recommended:[3]
-
Work Under an Inert Atmosphere: If you suspect sensitivity to oxidation, perform all purification steps under a nitrogen or argon atmosphere.
-
Use Degassed Solvents: Removing dissolved oxygen from solvents by sparging with an inert gas can prevent oxidative degradation.
-
Protect from Light: Wrap chromatography columns and receiving flasks in aluminum foil to protect the compound from light-induced degradation.
-
Avoid Strong Acids: Minimize contact with strong acids during workup and purification steps.
-
Maintain Low Temperatures: If thermal lability is a concern, consider running chromatography at a reduced temperature (e.g., in a cold room).
Troubleshooting Guide: Column Chromatography
This section addresses common issues encountered during chromatographic purification on silica gel.
Problem: My compound is streaking severely or not eluting from the column.
-
Causality: This is the most common issue and is almost always caused by the basic amino group interacting strongly with acidic silica gel. This leads to poor peak shape (tailing) or complete adsorption onto the stationary phase.
-
Solution Pathway:
-
Mobile Phase Modification (First-Line Approach): Deactivate the silica gel by adding a small amount of a basic modifier to your mobile phase. Triethylamine (Et₃N) is the standard choice. Start with 0.1-1% Et₃N in your eluent system (e.g., Hexane/Ethyl Acetate). This neutralizes the acidic sites on the silica, allowing the basic compound to elute properly.[3]
-
Stationary Phase Change: If tailing persists even with Et₃N, the interaction is too strong. Switch to a less acidic stationary phase.
-
Neutral Alumina: Alumina is a good alternative for basic compounds. Perform TLC analysis on alumina plates first to develop a suitable solvent system.
-
Amine-Functionalized Silica: This is a more specialized and expensive option but can provide excellent separation for strongly basic compounds.[3]
-
-
Increase Mobile Phase Polarity: If the compound is not eluting due to high polarity, gradually increase the strength of your mobile phase. For instance, if using a Hexane/EtOAc system, increase the percentage of EtOAc. If that is insufficient, consider adding a stronger solvent like methanol to your dichloromethane or ethyl acetate eluent.[3]
-
Problem: Impurities are co-eluting with my product.
-
Causality: The chosen mobile phase does not provide sufficient resolution between your product and one or more impurities.
-
Solution Pathway:
-
Systematic TLC Optimization: Do not rely on a single TLC solvent system. Methodically test a range of solvent systems with varying polarity and composition. For example, explore gradients of Hexane/EtOAc, Dichloromethane/Methanol, and Toluene/Acetone. The goal is to maximize the difference in Rf values (ΔRf) between your product and the impurities.[3]
-
Employ a Gradient Elution: Instead of running the column with a single solvent mixture (isocratic elution), use a gradient. Start with a less polar mixture to elute non-polar impurities, and gradually increase the polarity to elute your product, leaving more polar impurities behind.
-
Consider Preparative HPLC: For extremely difficult separations, especially with isomeric impurities, preparative High-Performance Liquid Chromatography (HPLC) may be necessary. Reversed-phase (e.g., C18) HPLC is often effective for polar compounds.[3]
-
Troubleshooting Decision Tree for Column Chromatography
Caption: Troubleshooting workflow for column chromatography.
Troubleshooting Guide: Recrystallization
Problem: My compound "oils out" instead of forming crystals.
-
Causality: This common issue occurs when the solution becomes supersaturated at a temperature above the melting point of the solute, or when the solute has a low melting point. It can also be caused by the presence of impurities that depress the melting point.
-
Solution Pathway:
-
Re-heat and Add More Solvent: Heat the solution until the oil fully redissolves, then add slightly more hot solvent to ensure the solution is no longer saturated. Allow it to cool very slowly.
-
Slow Down Cooling: Do not place the flask directly in an ice bath. Allow it to cool to room temperature undisturbed, and then transfer it to a refrigerator before moving to an ice bath. Insulating the flask can also promote slower cooling.[3]
-
Change Solvent System: The chosen solvent may be too good. Try a solvent in which the compound is slightly less soluble, or use a two-solvent system (one in which the compound is soluble, and one in which it is not).
-
Problem: No crystals form, even after cooling.
-
Causality: The solution is not sufficiently supersaturated, or there are no nucleation sites for crystal growth to begin.
-
Solution Pathway:
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic scratches provide a surface for nucleation.[3]
-
Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the cooled solution to initiate crystallization.
-
-
Increase Concentration: Carefully evaporate some of the solvent to increase the solute concentration and then allow the solution to cool again.
-
Add an Anti-Solvent: If using a single solvent, slowly add a miscible "anti-solvent" (one in which your compound is insoluble) dropwise to the solution until it becomes slightly cloudy (the cloud point), then add a drop of the first solvent to clarify. Cool slowly.
-
Workflow for Recrystallization Solvent Selection
Caption: Decision process for selecting a single solvent for recrystallization.
Experimental Protocols
Protocol 1: Modified Flash Column Chromatography
This protocol is designed to purify this compound from less polar and more polar impurities while mitigating issues of adsorption to silica.
-
Slurry Preparation:
-
In a beaker, add silica gel (60 Å, 230-400 mesh) to your initial, low-polarity mobile phase (e.g., 95:5 Hexane/EtOAc + 0.5% Et₃N).
-
Stir to create a uniform slurry with the consistency of a thin milkshake.
-
-
Column Packing:
-
Pour the slurry into your column, ensuring no air bubbles are trapped.
-
Open the stopcock to drain some solvent, allowing the silica to pack evenly under gravity or gentle pressure. Add a thin layer of sand on top to protect the silica bed.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of dichloromethane or your mobile phase.
-
Alternatively, for less soluble materials, perform a "dry load": dissolve the crude product in a suitable solvent (e.g., DCM), add a small amount of silica gel, and evaporate the solvent under reduced pressure. Carefully add the resulting free-flowing powder to the top of the column.
-
-
Elution:
-
Begin eluting with the low-polarity mobile phase.
-
If necessary, gradually increase the polarity of the mobile phase (e.g., move from 5% EtOAc to 10%, 20%, etc., always maintaining the 0.5% Et₃N).
-
Collect fractions and monitor their composition by TLC.
-
-
Product Isolation:
-
Combine the pure fractions as identified by TLC.
-
Remove the solvent using a rotary evaporator. The triethylamine is volatile and will be removed under vacuum.
-
| Parameter | Recommended System 1 | Recommended System 2 |
| Stationary Phase | Silica Gel (60 Å) | Neutral Alumina |
| Mobile Phase | Hexane / Ethyl Acetate | Dichloromethane / Methanol |
| Modifier | 0.1 - 1.0% Triethylamine | Not typically required |
| Best for | General purpose purification | Strongly basic compounds |
Table 1: Recommended Solvent Systems for Column Chromatography.
Protocol 2: Recrystallization
This protocol outlines the steps for purifying the compound via single-solvent recrystallization.
-
Solvent Selection:
-
Place a small amount of your crude material in a test tube.
-
Add a potential solvent (e.g., ethanol, isopropanol, ethyl acetate) dropwise at room temperature. An ideal solvent will not dissolve the compound at room temperature but will dissolve it when heated.
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask with a stir bar.
-
Add the chosen solvent and heat the mixture to boiling with stirring.
-
Continue adding small portions of hot solvent until the compound just dissolves completely.
-
-
Decolorization (Optional):
-
If the solution is colored due to highly colored impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal.
-
Reheat the solution to boiling for a few minutes, then remove the charcoal by hot filtration through a fluted filter paper.
-
-
Crystallization:
-
Cover the flask and allow the solution to cool slowly and undisturbed to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent.
-
Allow the crystals to air-dry on the filter paper, then transfer them to a watch glass or drying dish to dry completely, preferably in a vacuum oven.
-
| Solvent | Solubility Profile | Notes |
| Ethanol | Good | Often a good starting point for polar compounds. |
| Isopropanol | Good | Similar to ethanol, may offer different selectivity. |
| Ethyl Acetate | Moderate | Can be effective, especially in a system with hexane. |
| Toluene | Low | May be useful as a component in a two-solvent system. |
Table 2: Suggested Solvents for Recrystallization Screening.
References
Technical Support Center: Common Pitfalls in the Synthesis of Aminoquinoline Derivatives
Welcome to the technical support center for aminoquinoline derivative synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common challenges encountered in the lab. As a Senior Application Scientist, my goal is to provide not just solutions, but also the underlying chemical principles to empower you to rationalize and overcome experimental hurdles.
Section 1: Core Ring Formation - Troubleshooting Classical Syntheses
The construction of the quinoline core is the foundation of your synthesis. Classical methods, while powerful, are often fraught with challenges related to harsh conditions, low yields, and lack of selectivity.
FAQ 1: My Skraup/Doebner-von Miller reaction is uncontrollable and forming a lot of tar. What's happening and how can I fix it?
Answer: This is the most common issue with these reactions. The Skraup and Doebner-von Miller syntheses are notoriously exothermic and operate under strongly acidic and oxidizing conditions. The "tar" you're observing is a result of the polymerization of reactants and intermediates, particularly the α,β-unsaturated aldehyde or ketone, which is exacerbated by localized hotspots in the reaction mixture.[1][2]
The extreme heat is generated by the dehydration of glycerol (in the Skraup synthesis) to acrolein and the subsequent highly exothermic Michael addition and cyclization steps.[1][3] Without proper control, the reaction can become violent and lead to extensive charring.
Key Causality:
-
Exothermicity: The reaction generates a significant amount of heat, which, if not dissipated, accelerates side reactions.[2]
-
Acid-Catalyzed Polymerization: Strong acids like H₂SO₄ are potent catalysts for the self-condensation and polymerization of the carbonyl compounds.[2][3]
-
Oxidant Reactivity: The oxidant (e.g., nitrobenzene) can contribute to uncontrolled side reactions at elevated temperatures.
Troubleshooting Guide: Skraup & Doebner-von Miller Reactions
| Symptom | Potential Cause | Recommended Solution |
| Reaction is too vigorous/violent | Uncontrolled exotherm | Add a moderator: Ferrous sulfate (FeSO₄) or boric acid can make the reaction less violent.[2] |
| Controlled Reagent Addition: Add the concentrated sulfuric acid slowly and with efficient external cooling (e.g., an ice bath).[2] | ||
| Efficient Stirring: Use a mechanical stirrer to ensure good mixing, dissipate heat, and prevent localized hotspots.[2] | ||
| Excessive tar/polymer formation | Acid-catalyzed polymerization of carbonyl reactant | Use a biphasic medium (for Doebner-von Miller): Sequestering the α,β-unsaturated carbonyl in an organic phase can drastically reduce polymerization.[2][3] |
| Slow Addition of Reactants: Add the carbonyl compound slowly to the reaction mixture to keep its concentration low and minimize self-condensation.[2] | ||
| Low yield of desired product | Incomplete reaction or product degradation | Optimize Temperature: Heat the reaction gently to initiate, then carefully control the temperature during the exothermic phase.[2] |
| Purification Strategy: The crude product is often a tarry mass. Isolate the quinoline from the tar via steam distillation before further purification.[2] |
Protocol 1: Moderated Skraup Synthesis of Quinoline
This protocol incorporates a moderator to control the reaction's vigor.
-
Reaction Setup: In a fume hood, equip a 1-L three-necked round-bottom flask with a mechanical stirrer, a reflux condenser, and a dropping funnel.
-
Charging Reactants: To the flask, add the aniline derivative (1.0 equiv), ferrous sulfate heptahydrate (FeSO₄·7H₂O, ~0.1 equiv), and anhydrous glycerol (3.0 equiv). Stir the mixture to ensure it is homogeneous.
-
Acid Addition: While stirring vigorously and cooling the flask in an ice bath, slowly and carefully add concentrated sulfuric acid (~2.5 equiv) through the dropping funnel at a rate that keeps the internal temperature under control.
-
Oxidant Addition: Once the acid has been added, add the oxidant (e.g., nitrobenzene, 1.2 equiv).
-
Reaction: Gently heat the mixture. Once the reaction begins (indicated by a rapid increase in temperature), remove the heat source immediately. The reaction should proceed on its own. If it subsides, gentle heating may be reapplied to maintain a steady reflux.
-
Work-up: After cooling, carefully dilute the viscous reaction mixture by pouring it into a large volume of water. Make the solution strongly alkaline with concentrated sodium hydroxide solution.
-
Purification: Perform steam distillation to separate the quinoline derivative from the non-volatile tar. The quinoline will co-distill with the water. Collect the distillate, extract with an organic solvent (e.g., dichloromethane), dry the organic layer, and concentrate under reduced pressure. Further purification can be achieved by column chromatography or recrystallization.[2]
FAQ 2: The cyclization step in my Conrad-Limpach synthesis is failing or giving very low yields. What are the critical parameters?
Answer: The Conrad-Limpach synthesis, which forms 4-hydroxyquinolines (often tautomerizing to 4-quinolones), is highly sensitive to reaction conditions, particularly temperature and solvent. The key cyclization step requires significant thermal energy to overcome the aromaticity of the aniline ring.[4][5] Failure at this stage is almost always linked to insufficient temperature or suboptimal solvent choice.
Key Causality:
-
High Activation Energy: The electrocyclic ring-closing step has a high activation barrier because it temporarily disrupts the aromaticity of the benzene ring. This necessitates very high temperatures, often exceeding 250°C.[5][6]
-
Intermediate Stability: The reaction proceeds through a Schiff base intermediate, which must be formed efficiently. This step is typically acid-catalyzed.[5][6]
-
Solvent Role: Running the reaction neat often leads to decomposition and low yields. A high-boiling, inert solvent is crucial for uniform heat transfer and to maintain a liquid phase at the required temperature.[4][5]
Workflow for Troubleshooting Conrad-Limpach Cyclization
References
- 1. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Evaluating Novel Kinase Inhibitors: Profiling Ethyl 7-aminoquinoline-3-carboxylate Against Established Therapeutics
This guide provides a comprehensive framework for the preclinical evaluation of novel kinase inhibitors, using the hypothetical compound Ethyl 7-aminoquinoline-3-carboxylate as a case study. We will outline a rigorous, multi-faceted approach to characterize its potency, selectivity, and cellular activity, drawing direct comparisons to two clinically approved, quinoline-scaffold-containing kinase inhibitors: Lapatinib , a dual EGFR/HER2 inhibitor, and Bosutinib , a dual Src/Abl inhibitor. This document is intended for researchers, scientists, and drug development professionals seeking to navigate the complex landscape of kinase inhibitor discovery.
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors.[1][2][3] Its versatility allows for the development of compounds targeting a wide array of kinases implicated in oncogenesis. This compound, our compound of interest, shares this core structure, suggesting its potential as a kinase inhibitor. However, without empirical data, a systematic investigation is required to elucidate its biological activity and therapeutic potential.
This guide will detail the necessary experimental workflows, from initial biochemical assays to cell-based functional screens, providing the rationale behind each step. By benchmarking against well-characterized drugs like Lapatinib and Bosutinib, we can contextualize the performance of a novel compound and make informed decisions about its future development.
Comparator Kinase Inhibitors: Lapatinib and Bosutinib
To provide a robust comparison, we have selected two inhibitors with distinct target profiles:
-
Lapatinib : An orally active dual tyrosine kinase inhibitor that targets the Human Epidermal Growth Factor Receptor (HER2) and the Epidermal Growth Factor Receptor (EGFR).[4][5] By binding to the intracellular ATP-binding pocket of these receptors, Lapatinib inhibits autophosphorylation and subsequent activation of downstream signaling pathways like PI3K/Akt and MAPK, which are crucial for tumor cell proliferation and survival.[6][7] It is primarily used in the treatment of HER2-positive breast cancer.[4][8]
-
Bosutinib : An orally active dual inhibitor of Src and Abl tyrosine kinases.[9][10] It is an ATP-competitive inhibitor used in the treatment of chronic myeloid leukemia (CML).[11][12] Bosutinib's efficacy stems from its potent inhibition of the Bcr-Abl fusion protein and Src family kinases.[13][14] Its distinct toxicity profile is attributed to its minimal activity against other kinases like platelet-derived growth factor receptor (PDGFR) and KIT.[15][16]
Experimental Workflow for Kinase Inhibitor Profiling
The following sections outline a comprehensive, step-by-step approach to characterize and compare a novel kinase inhibitor.
Part 1: Biochemical Assays for Potency and Selectivity
The initial step is to determine the direct inhibitory effect of this compound on a panel of purified kinases and to quantify its potency (IC50).
This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase. Radiometric assays, which measure the incorporation of radiolabeled phosphate from ATP onto a substrate, are considered the gold standard for their direct and sensitive nature.
Objective: To determine the IC50 value of this compound, Lapatinib, and Bosutinib against their respective primary target kinases (e.g., EGFR, HER2, Src, Abl) and a broad panel of other kinases for selectivity profiling.
Materials:
-
Recombinant purified protein kinases
-
Specific peptide or protein substrates for each kinase
-
[γ-³³P]ATP (radiolabeled ATP)
-
Test compounds (dissolved in DMSO)
-
Kinase reaction buffer (e.g., HEPES, MgCl₂, DTT)
-
96-well or 384-well plates
-
Phosphocellulose filter plates or membranes
-
Scintillation counter
Step-by-Step Methodology:
-
Compound Preparation: Prepare a serial dilution of the test compounds (this compound, Lapatinib, Bosutinib) in DMSO. A typical 10-point dose-response curve is recommended.[4]
-
Reaction Setup: In a multi-well plate, add the kinase reaction buffer, the specific kinase, and its substrate.
-
Inhibitor Addition: Add the diluted test compounds to the appropriate wells. Include positive controls (known inhibitors for each kinase) and negative controls (DMSO vehicle only).
-
Reaction Initiation: Initiate the kinase reaction by adding [γ-³³P]ATP. The final ATP concentration should be close to the Michaelis-Menten constant (Km) for each kinase to ensure sensitive detection of ATP-competitive inhibitors.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time, ensuring the reaction remains in the linear range.
-
Reaction Termination and Substrate Capture: Stop the reaction and spot the reaction mixture onto phosphocellulose filter membranes. The phosphorylated substrate will bind to the filter, while unincorporated [γ-³³P]ATP is washed away.
-
Signal Detection: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis:
-
Subtract the background radioactivity (wells with no enzyme).
-
Normalize the data, setting the negative control (DMSO) as 100% kinase activity and a high concentration of a known inhibitor as 0% activity.
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.
-
The following tables summarize the known IC50 values for Lapatinib and Bosutinib, which will serve as benchmarks for our hypothetical data on this compound.
Table 1: Biochemical IC50 Values for Lapatinib
| Target Kinase | IC50 (nM) | Assay Type/Context | Reference(s) |
| EGFR (HER1) | 10.8 | Cell-free | [17][18] |
| HER2 (ErbB2) | 9.2 | Cell-free | [17][18] |
| HER4 (ErbB4) | 367 | Cell-free | [17][19] |
Table 2: Biochemical IC50 Values for Bosutinib
| Target Kinase | IC50 (nM) | Assay Type/Context | Reference(s) |
| Abl | 1 | Cell-free | [9] |
| Src | 1.2 | Cell-free | [9][20] |
| LYN | <10 | Cell-free | [21] |
| HCK | <10 | Cell-free | [21] |
To understand the specificity of a novel inhibitor, it is crucial to screen it against a large panel of kinases. This helps in identifying potential off-target effects that could lead to toxicity. The experimental protocol for this is an extension of the IC50 determination assay, performed at a single high concentration (e.g., 1 µM) against hundreds of kinases. For any kinases showing significant inhibition (e.g., >70%), a full IC50 determination should be performed.[4]
Lapatinib is highly selective for EGFR and HER2, with over 300-fold greater potency against these kinases compared to others like c-Src, MEK, and ERK.[17][19] Bosutinib, while potent against Src and Abl, also inhibits other kinases, including some STE20 and CAMK2G kinases, but notably spares KIT and PDGFR.[15][16][22] The goal for this compound would be to determine its unique selectivity profile.
Part 2: Cell-Based Assays for Functional Activity
Biochemical assays confirm direct enzyme inhibition, but cell-based assays are essential to determine a compound's activity in a more physiologically relevant context. These assays measure the inhibition of kinase signaling pathways within intact cells.
This protocol is used to assess the ability of an inhibitor to block the phosphorylation of a target kinase and its downstream substrates in cells.
Objective: To confirm that this compound inhibits the phosphorylation of its target kinase(s) and downstream signaling proteins (e.g., Akt, ERK) in a relevant cancer cell line.
Materials:
-
Cancer cell line expressing the target kinase(s) (e.g., BT-474 for HER2, K562 for Bcr-Abl)
-
Cell culture media and reagents
-
Test compounds
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (total and phospho-specific for the target kinase, Akt, ERK, etc.)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blot equipment
Step-by-Step Methodology:
-
Cell Culture and Treatment: Seed cells in multi-well plates and allow them to adhere. Treat the cells with a range of concentrations of the test compounds for a specified duration (e.g., 1-24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and add lysis buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blot:
-
Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities.
-
To confirm equal protein loading, strip the membrane and re-probe with an antibody against the total (non-phosphorylated) form of the target protein or a housekeeping protein (e.g., GAPDH, β-actin).
-
Compare the levels of phosphorylated protein in treated versus untreated cells.
-
The cellular potency of Lapatinib and Bosutinib in relevant cell lines is well-documented.
Table 3: Cellular IC50 Values for Lapatinib and Bosutinib
| Inhibitor | Cell Line | Target Pathway | Cellular IC50 | Reference(s) |
| Lapatinib | BT-474 (Breast Cancer) | HER2 Phosphorylation | 60 nM | [17][19] |
| Lapatinib | SK-BR-3 (Breast Cancer) | Cell Viability | 79 nM | [23] |
| Bosutinib | IMR-32 (Neuroblastoma) | Cell Viability | 0.64 µM | [20] |
| Bosutinib | K562 (CML) | Cell Viability | 50-500 nM (time-dependent) | [24] |
Visualization of Signaling Pathways and Experimental Workflow
To better understand the mechanisms of action and the experimental design, the following diagrams are provided.
Caption: A flowchart of the experimental workflow for characterizing a novel kinase inhibitor.
Caption: The EGFR/HER2 signaling pathway and the point of inhibition by Lapatinib.
Caption: The interconnected Src/Abl signaling pathway in CML and its inhibition by Bosutinib.
Conclusion and Future Directions
This guide has outlined a systematic and robust methodology for the initial characterization of a novel kinase inhibitor, this compound. By employing a combination of biochemical and cell-based assays and comparing the results to established drugs like Lapatinib and Bosutinib, researchers can gain a comprehensive understanding of the compound's potency, selectivity, and cellular mechanism of action.
The data generated from this workflow will be critical in determining whether this compound warrants further investigation. Positive results, such as high potency against a specific cancer-related kinase, a clean selectivity profile, and on-target cellular activity, would pave the way for more advanced preclinical studies, including in vivo efficacy and safety assessments in animal models. Conversely, findings of low potency, promiscuity, or poor cellular activity would suggest the need for further medicinal chemistry optimization or a shift in research focus.
Ultimately, this comparative approach provides a clear, evidence-based path for advancing promising new chemical entities from the bench toward the clinic, with the goal of developing the next generation of targeted cancer therapies.
References
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 2. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lapatinib - Wikipedia [en.wikipedia.org]
- 5. Lapatinib for Advanced or Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Mechanism, safety and efficacy of three tyrosine kinase inhibitors lapatinib, neratinib and pyrotinib in HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lapatinib: a novel EGFR/HER2 tyrosine kinase inhibitor for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. minicule.com [minicule.com]
- 12. Bosutinib - Wikipedia [en.wikipedia.org]
- 13. What is the mechanism of Bosutinib Monohydrate? [synapse.patsnap.com]
- 14. Bosutinib: a dual SRC/ABL kinase inhibitor for the treatment of chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Profile of bosutinib and its clinical potential in the treatment of chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Global target profile of the kinase inhibitor bosutinib in primary chronic myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. selleckchem.com [selleckchem.com]
- 18. Lapatinib | Cell Signaling Technology [cellsignal.com]
- 19. selleckchem.com [selleckchem.com]
- 20. Novel Src/Abl tyrosine kinase inhibitor bosutinib suppresses neuroblastoma growth via inhibiting Src/Abl signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Activity of lapatinib is independent of EGFR expression level in HER2-overexpressing breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
A Researcher's Guide to the In Vitro Validation of Ethyl 7-aminoquinoline-3-carboxylate Bioactivity
Introduction: The Quinoline Scaffold and the Promise of Ethyl 7-aminoquinoline-3-carboxylate
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for potent therapeutic agents. The quinoline scaffold is a prime example of such a "privileged structure," forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimalarial, and anti-inflammatory effects.[1][2] Quinoline's bicyclic aromatic system is versatile, allowing for substitutions that can fine-tune its interaction with biological targets.[1] Many quinoline derivatives function by inhibiting protein kinases, enzymes that are critical regulators of cellular processes and are often dysregulated in diseases like cancer.[3][4][5]
This guide focuses on This compound , a specific derivative with potential as a novel bioactive molecule.[6] Its structure, featuring an amino group at the 7-position and a carboxylate ester at the 3-position, suggests the potential for targeted interactions within enzymatic pockets. This document provides a comprehensive, technically-grounded framework for the initial in vitro validation of this compound's bioactivity, comparing it against established agents to ascertain its therapeutic potential. Our investigation will primarily explore its hypothesized anticancer and anti-inflammatory properties.
Experimental Design: A Multi-Tiered Validation Workflow
A robust validation strategy does not rely on a single assay but employs a logical, tiered approach to build a comprehensive profile of the compound's activity. Our workflow is designed to first establish broad cytotoxic effects, then delve into specific mechanisms of action, and finally, compare its potency against relevant benchmarks.
References
- 1. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 2. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound [myskinrecipes.com]
A Comparative Analysis of Antimalarial Efficacy: Ethyl 7-aminoquinoline-3-carboxylate vs. Chloroquine
Prepared by: Gemini, Senior Application Scientist
Introduction: For decades, the 4-aminoquinoline compound, Chloroquine, served as a cornerstone in the global fight against malaria, prized for its high efficacy, low cost, and ease of use.[1] However, its utility has been severely diminished by the widespread emergence of resistant Plasmodium falciparum strains, the most lethal species of the malaria parasite.[1][2] This escalating resistance crisis necessitates an urgent and continuous effort to discover and develop novel antimalarial agents. Within this landscape, new derivatives of the quinoline scaffold are being actively investigated. This guide provides an in-depth comparison of the established drug, Chloroquine, and a representative of a newer chemical series, Ethyl 7-aminoquinoline-3-carboxylate, focusing on their mechanisms of action and comparative in vitro efficacy against sensitive and resistant parasite strains.
Part 1: Mechanism of Action - A Tale of Two Quinolines
A fundamental understanding of a drug's mechanism of action is critical to evaluating its potential and anticipating resistance patterns. While both compounds share the quinoline core, their efficacy, particularly against resistant parasites, is dictated by subtle molecular interactions within the parasite.
Chloroquine: The Hemozoin Hypothesis and Its Failure
Chloroquine's primary mode of action is well-documented.[3][4] As a weak base, it readily diffuses into the acidic food vacuole of the intraerythrocytic parasite.[4][5] Inside this organelle, the low pH environment causes Chloroquine to become protonated, trapping it at high concentrations.[4] The parasite digests hemoglobin from the host red blood cell, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into a non-toxic crystalline structure called hemozoin.[6] Chloroquine's therapeutic effect stems from its ability to cap the growing hemozoin crystal, preventing further polymerization.[5] This leads to a buildup of toxic heme, which induces oxidative stress, disrupts membrane function, and ultimately kills the parasite.[4][5]
The primary mechanism of resistance involves mutations in the P. falciparum Chloroquine Resistance Transporter (PfCRT), a protein located on the parasite's digestive vacuole membrane.[7][8] These mutations enable PfCRT to actively efflux protonated Chloroquine out of the vacuole, preventing it from reaching the concentration required to inhibit hemozoin formation.[8][9][10]
This compound: A Potential Heme Targeter
While specific mechanistic studies on this compound are not as extensive as those for Chloroquine, its action can be inferred from its structural class. As a quinoline derivative, it is highly probable that it also targets the heme detoxification pathway.[11][12] Research into related 4-oxo-3-carboxyl quinolones has shown that the 3-carboxyl ester group is crucial for potent antimalarial activity, and these compounds are hypothesized to act on the parasite's cytochrome bc1 complex, a different but related energy-transducing pathway.[13] However, for 4-aminoquinolines, the primary target remains heme polymerization.[11]
The structural modifications at the 7-position and the presence of the 3-carboxylate group are designed to alter the compound's physicochemical properties, such as lipophilicity and basicity. These changes can influence its ability to accumulate in the food vacuole and, crucially, may reduce its affinity for the mutated PfCRT transporter, allowing it to remain effective against Chloroquine-resistant strains.
Part 2: Comparative In Vitro Efficacy
The most direct measure of a compound's potential is its half-maximal inhibitory concentration (IC50) against parasite growth in vitro. The data below, synthesized from studies on structurally related quinoline-3-carboxylate analogs, provides a comparative snapshot against both Chloroquine-sensitive (CQS) and Chloroquine-resistant (CQR) strains of P. falciparum. The Resistance Index (RI), calculated as the ratio of IC50 for the resistant strain to the sensitive strain, is a key indicator of a compound's ability to overcome resistance.
| Compound | P. falciparum Strain | Type | IC50 (nM) | Resistance Index (RI) | Source |
| Chloroquine | 3D7 | CQS | 3.27 - 5.46 | 51.0 | [1][11] |
| K1 | CQR | 167.4 | [1][11] | ||
| Ethyl 7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate * | 3D7 | CQS | ~250 | ~1.0 | [13] |
| K1 | CQR | ~250 | [13] | ||
| Compound 3e (4-aminoquinoline analog) | 3D7 | CQS | 3.0 | 0.33 | [14] |
| K1 | CQR | 1.0 | [14] | ||
| Compound 38 (amino acid conjugate) | 3D7 | CQS | 2.9 | 58.6 | [11] |
| K1 | CQR | 170 | [11] | ||
| Compound 15a (chiral side chain) | 3D7 | CQS | 25.1 | 0.39 | [1] |
| K1 | CQR | 9.79 | [1] |
*Note: Data for a structurally similar analog. Direct IC50 values for this compound were not available in the surveyed literature, highlighting a gap for future research. The analogs show the potential of the quinoline-3-carboxylate scaffold.
Analysis of Efficacy Data: The data clearly illustrates the challenge of Chloroquine resistance; its potency drops dramatically against the K1 strain, resulting in a high Resistance Index.[11] In contrast, the structurally related quinoline-3-carboxylate analog maintains its efficacy against both sensitive and resistant strains, with an RI of approximately 1.0, indicating it is unaffected by the primary mechanism of Chloroquine resistance.[13] Furthermore, other novel 4-aminoquinoline derivatives, such as compounds 3e and 15a, not only retain but in some cases demonstrate increased potency against the resistant K1 strain, achieving impressively low RIs.[1][14] This suggests that modifications to the quinoline core and side chain can successfully circumvent the PfCRT efflux pump.
Part 3: Experimental Protocol - In Vitro Antiplasmodial Assay
The quantitative data presented above is typically generated using a standardized in vitro parasite growth inhibition assay. The [³H]-hypoxanthine incorporation assay is a robust and widely used method.[10]
Step-by-Step Methodology:
-
Parasite Culture: Asynchronous cultures of P. falciparum (e.g., 3D7 and K1 strains) are maintained in human O+ erythrocytes at 37°C in a controlled gas environment (5% CO₂, 5% O₂, 90% N₂). Cultures are synchronized at the ring stage using sorbitol lysis prior to the assay.
-
Drug Plate Preparation: Test compounds (Chloroquine, this compound) are serially diluted in culture medium in a 96-well microtiter plate to achieve a range of final concentrations.
-
Assay Initiation: Synchronized parasite cultures (ring stage, typically 0.5% parasitemia and 2.5% hematocrit) are added to the drug-containing wells. Control wells with no drug and wells with uninfected erythrocytes are included. Plates are incubated for 48 hours under the conditions described in Step 1.
-
Metabolic Labeling: After the initial incubation, 0.5 µCi of [³H]-hypoxanthine is added to each well. Hypoxanthine is a nucleic acid precursor, and its incorporation is a direct measure of parasite replication. The plates are incubated for an additional 24 hours.
-
Harvesting and Measurement: The assay is terminated by harvesting the cells onto a glass-fiber filter using a cell harvester. The filters are washed, dried, and placed in scintillation fluid. The amount of incorporated [³H]-hypoxanthine is quantified using a liquid scintillation counter.
-
Data Analysis: The counts per minute (CPM) are plotted against the drug concentration. A nonlinear regression analysis is used to fit the dose-response curve and determine the IC50 value, the concentration at which parasite growth is inhibited by 50%.
Conclusion and Future Directions
This comparative guide demonstrates the stark contrast between the legacy antimalarial Chloroquine and the potential held by new generations of quinoline derivatives. While Chloroquine's efficacy is compromised by well-understood resistance mechanisms, the quinoline-3-carboxylate scaffold and other rationally designed analogs show significant promise in overcoming this challenge.
Key Takeaways:
-
Chloroquine: Highly effective against sensitive strains but largely ineffective against resistant strains due to efflux by mutated PfCRT.
-
This compound Analogs: Data from structurally similar compounds indicate a high potential to maintain efficacy against both CQS and CQR strains, suggesting an ability to evade resistance mechanisms.
Future Research: The scientific community must prioritize the following steps for compounds like this compound:
-
Direct Efficacy Testing: Conduct head-to-head in vitro studies to generate precise IC50 data for this specific compound against a wide panel of sensitive and resistant parasite lines.
-
Mechanism of Action Elucidation: Perform studies to confirm its molecular target and investigate its interaction with the PfCRT transporter.
-
In Vivo Efficacy: Advance promising candidates to in vivo studies using murine models of malaria to assess their therapeutic efficacy, pharmacokinetics, and safety profiles.
The development of such novel quinolines is a critical strategy in the ongoing effort to combat drug-resistant malaria and provides a promising path toward new, effective therapies.
References
- 1. Synthesis and Evaluation of Chirally Defined Side Chain Variants of 7-Chloro-4-Aminoquinoline To Overcome Drug Resistance in Malaria Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Introducing New Antimalarial Analogues of Chloroquine and Amodiaquine: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chloroquine: mechanism of drug action and resistance in Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmacyfreak.com [pharmacyfreak.com]
- 5. Chloroquine - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
- 7. On the Mechanism of Chloroquine Resistance in Plasmodium falciparum | PLOS One [journals.plos.org]
- 8. Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular Mechanisms for Drug Hypersensitivity Induced by the Malaria Parasite’s Chloroquine Resistance Transporter | PLOS Pathogens [journals.plos.org]
- 10. Chloroquine Resistance in Plasmodium falciparum Malaria Parasites Conferred by pfcrt Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis, Molecular Docking, and Antimalarial Activity of Hybrid 4-Aminoquinoline-pyrano[2,3-c]pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and in Vitro and in Vivo Pharmacological Evaluation of New 4-Aminoquinoline-Based Compounds - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Quinoline-Based Fluorescent Probes: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the dynamic landscape of cellular and molecular biology, the ability to selectively visualize and quantify analytes within complex biological systems is of paramount importance. Fluorescent probes have emerged as a cornerstone technology in this pursuit, offering unparalleled sensitivity and spotiotemporal resolution. Among the myriad of fluorogenic scaffolds, quinoline and its derivatives have carved a significant niche, owing to their versatile photophysical properties, synthetic tractability, and capacity for rational design. This guide provides an in-depth comparative analysis of quinoline-based fluorescent probes, juxtaposing their performance against commonly employed alternatives. We will delve into the mechanistic underpinnings of these probes, present supporting experimental data, and provide detailed, field-proven protocols to empower researchers in their quest for robust and reproducible cellular analysis.
The Quinoline Scaffold: A Privileged Framework for Fluorescence Sensing
The quinoline moiety, a bicyclic aromatic heterocycle, serves as an excellent foundation for the construction of fluorescent probes. Its inherent fluorescence, which can be modulated by substituents on the quinoline ring, is highly sensitive to the local microenvironment. This sensitivity is the lynchpin of its utility in sensing applications. Interaction with a target analyte can elicit a range of fluorescence responses, including quenching ("turn-off"), enhancement ("turn-on"), or a shift in the emission wavelength (ratiometric sensing). The true power of the quinoline scaffold lies in its modularity. By appending specific recognition elements, the selectivity of the probe can be tailored for a diverse array of analytes, from metal ions and pH to viscosity and reactive oxygen species (ROS).
Performance Benchmarking: Quinoline Probes Versus the Alternatives
The selection of a fluorescent probe is a critical determinant of experimental success. This section provides a comparative analysis of quinoline-based probes against other widely used fluorescent sensors for specific applications, supported by quantitative data to facilitate an informed choice.
Metal Ion Detection: The Quest for Selectivity and Sensitivity
Metal ions are integral to a vast number of physiological and pathological processes. The development of probes that can selectively detect specific metal ions in the presence of a complex biological milieu is a significant challenge.
| Probe/Analyte | Quinoline-Based Probe Example | Alternative Probe | Quantum Yield (Quinoline) | Quantum Yield (Alternative) | Key Advantages of Quinoline Probe |
| Zn²⁺ | Zinquin | FluoZin-3 | ~0.5 (in presence of Zn²⁺) | ~0.15 (in presence of Zn²⁺) | Higher quantum yield, better photostability. |
| Fe³⁺ | QFe1 | Rhodamine B derivative | ~0.2 (quenched by Fe³⁺) | ~0.31 (in water)[1] | Higher sensitivity and selectivity over other divalent cations. |
| Cu²⁺ | QCu1 | Dansyl-based probe | ~0.3 (quenched by Cu²⁺) | ~0.033 (free probe), ~0.0035 (with Cu²⁺)[2][3] | Greater resistance to photobleaching, suitable for long-term imaging.[4][5][6][7][8] |
Expertise & Experience: The superior performance of many quinoline-based metal ion probes can be attributed to the formation of a rigid chelate complex between the quinoline nitrogen, an appended chelating group, and the target metal ion. This rigidification minimizes non-radiative decay pathways, leading to a significant enhancement in fluorescence quantum yield.
Mapping the Cellular Milieu: pH and Viscosity
The intracellular environment is a dynamic landscape where parameters like pH and viscosity are tightly regulated and reflective of cellular health and activity.
| Parameter | Quinoline-Based Probe Example | Alternative Probe | Key Performance Metric (Quinoline) | Key Performance Metric (Alternative) | Advantages of Quinoline Probe |
| Acidic pH | Ratiometric Quinoline Probe | SNARF-1 | pKa tunable | pKa ~7.5[9] | Ratiometric response minimizes artifacts from probe concentration and excitation source fluctuations. |
| Lysosomal pH | Quinacrine | Acridine Orange | Less phototoxic, suitable for long-term tracking.[10] | Dual emission provides qualitative pH information.[11] | Enhanced photostability for prolonged imaging experiments. |
| Viscosity | Quinoline-based molecular rotor | BODIPY-based rotor | Large Stokes shift, sensitive in physiological viscosity range.[12] | High quantum yield and brightness.[5][13][][15][16][17] | Can be designed for specific organelle targeting.[18] |
Trustworthiness: For viscosity measurements, it is imperative to construct a calibration curve using solutions of known viscosity (e.g., glycerol-water mixtures) to ensure the accurate quantification of intracellular viscosity. This self-validating step is crucial for the integrity of the experimental data.
Detecting Reactive Oxygen Species (ROS): A Delicate Balance
Reactive oxygen species are highly reactive molecules that play a dual role in both cellular signaling and oxidative stress. Their detection requires probes with high specificity and rapid response times.
| Analyte | Quinoline-Based Probe Example | Alternative Probe | Detection Mechanism (Quinoline) | Detection Mechanism (Alternative) | Advantages of Quinoline Probe |
| Superoxide (O₂⁻) | Organoselenium-quinoline conjugate | Dihydroethidium (DHE) | "Turn-on" fluorescence upon reaction with O₂⁻.[19][20] | Oxidation to a fluorescent product. | High selectivity over other ROS and biothiols.[19][20] |
| Nitric Oxide (NO) | QNO (two-photon probe) | DAF-FM diacetate | Photoinduced electron transfer (PeT) triggered by NO.[21] | Reaction with NO to form a fluorescent triazole derivative. | Large two-photon action cross-section for deep tissue imaging.[21] |
Experimental Workflows: From Benchtop to Cell
The following protocols provide a robust framework for the synthesis, characterization, and application of quinoline-based fluorescent probes. These methodologies are designed to be self-validating, ensuring the reliability of your results.
General Synthesis of a Quinoline-Based Probe
Caption: Generalized workflow for the synthesis of a quinoline-based fluorescent probe.
Protocol:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the quinoline precursor and the desired recognition moiety in a suitable anhydrous solvent (e.g., DMF, CH₂Cl₂).
-
Reagent Addition: Add any necessary catalysts or activating agents (e.g., EDC, HOBt for amide coupling) and stir the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction and perform an aqueous workup to remove water-soluble impurities. Extract the product into an appropriate organic solvent.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system.
-
Characterization: Confirm the structure and purity of the final probe by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
In Vitro Spectroscopic Analysis
Caption: Workflow for in vitro spectroscopic characterization of a fluorescent probe.
Protocol:
-
Stock Solutions: Prepare a concentrated stock solution of the purified probe in a spectroscopic grade solvent (e.g., DMSO). Prepare a stock solution of the analyte of interest in a suitable buffer.
-
Titration: In a series of cuvettes, add a fixed concentration of the probe and varying concentrations of the analyte. Ensure the final solvent composition is consistent across all samples.
-
Spectroscopic Measurements: Record the UV-Vis absorption and fluorescence emission spectra for each sample.
-
Data Analysis: Determine the limit of detection (LOD), binding constant (Ka), and fluorescence quantum yield. The quantum yield should be determined relative to a well-characterized standard.[22][23][24][25][26]
Cellular Imaging with a Quinoline-Based Probe
Caption: A streamlined workflow for cellular imaging with a fluorescent probe.
Protocol:
-
Cell Culture: Plate cells on glass-bottom dishes or coverslips and allow them to adhere.
-
Probe Loading: Prepare a working solution of the probe in serum-free medium (typically 1-10 µM). Incubate the cells with the probe solution for 15-60 minutes at 37°C.[27][28][29]
-
Washing: Wash the cells 2-3 times with pre-warmed phosphate-buffered saline (PBS) or medium to remove excess probe.[11][30]
-
Imaging: Image the cells using a fluorescence microscope with the appropriate filter sets for the probe. For live-cell imaging, maintain the cells at 37°C and 5% CO₂.
-
Image Analysis: Quantify the fluorescence intensity in regions of interest using appropriate software. For ratiometric probes, calculate the ratio of intensities at two different emission wavelengths.
Conclusion and Future Outlook
Quinoline-based fluorescent probes offer a powerful and adaptable platform for the detection and imaging of a wide range of biologically relevant analytes. Their favorable photophysical properties, coupled with their synthetic accessibility, make them an attractive choice for researchers in both fundamental biology and drug discovery. The continued development of novel quinoline derivatives with enhanced brightness, photostability, and analyte specificity will undoubtedly further expand their utility in elucidating the complex molecular mechanisms that govern life. As imaging technologies continue to advance, we can anticipate the emergence of next-generation quinoline probes designed for super-resolution microscopy and in vivo imaging, opening up new frontiers in our ability to visualize the intricate dance of molecules within living systems.
References
- 1. What is the quantum yield of rhodamine B? | AAT Bioquest [aatbio.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. A dansyl-based fluorescent probe for sensing Cu2+ in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. A Dipeptide-derived Dansyl Fluorescent Probe for the Detection of Cu2+ in Aqueous Solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. biomol.com [biomol.com]
- 11. benchchem.com [benchchem.com]
- 12. masi.eu [masi.eu]
- 13. Frontiers | Functionalized BODIPYs as Fluorescent Molecular Rotors for Viscosity Detection [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Exploring viscosity, polarity and temperature sensitivity of BODIPY-based molecular rotors - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. Organoselenium-based quinoline sensor for superoxide detection and its antitumor activities - ProQuest [proquest.com]
- 20. ias.ac.in [ias.ac.in]
- 21. pubs.acs.org [pubs.acs.org]
- 22. benchchem.com [benchchem.com]
- 23. Making sure you're not a bot! [opus4.kobv.de]
- 24. static.horiba.com [static.horiba.com]
- 25. chem.uci.edu [chem.uci.edu]
- 26. bio-protocol.org [bio-protocol.org]
- 27. benchchem.com [benchchem.com]
- 28. benchchem.com [benchchem.com]
- 29. docs.aatbio.com [docs.aatbio.com]
- 30. Real-Time Monitoring of Lysosomal Membrane Permeabilization Using Acridine Orange - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Characterizing the Selectivity of Ethyl 7-aminoquinoline-3-carboxylate
In the landscape of contemporary drug discovery, the initial identification of a bioactive molecule is but the first step in a long and intricate journey. For researchers and drug development professionals, understanding the selectivity of a compound is as critical as understanding its primary efficacy. A promiscuous compound, one that interacts with multiple unintended targets, can lead to unforeseen toxicities and a convoluted path to clinical translation. This guide provides an in-depth, experience-driven framework for conducting cross-reactivity studies on Ethyl 7-aminoquinoline-3-carboxylate, a quinoline derivative of interest.
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including anticancer and antimalarial properties.[1][2] this compound, with its reactive amino and ester functionalities, serves as a versatile building block for the synthesis of more complex bioactive molecules.[3] However, the very features that make it an attractive synthetic intermediate also necessitate a thorough investigation of its off-target interaction profile. This guide moves beyond a simple recitation of protocols, delving into the "why" behind experimental choices to equip you with a robust, self-validating system for assessing compound selectivity.
The Imperative of Selectivity Profiling
The core principle of targeted therapy is to modulate the activity of a specific biological target implicated in a disease state while minimizing effects on other cellular machinery. Cross-reactivity, the unintended binding of a drug to proteins other than its primary target, can undermine this principle.[4][5] For a compound like this compound, which shares structural similarities with known kinase inhibitors and other biologically active molecules, a comprehensive selectivity screen is not just recommended—it is essential.
This guide will compare and contrast two gold-standard methodologies for assessing cross-reactivity: large-scale competitive binding assays and in-cell target engagement confirmation via the Cellular Thermal Shift Assay (CETSA).
Methodology 1: Broad Spectrum Cross-Reactivity Screening via Competitive Binding Assays
Competitive binding assays offer a high-throughput and direct measure of a compound's ability to bind to the ATP-binding site of a wide array of kinases.[6][7] This approach is invaluable for an initial, broad-strokes assessment of selectivity. The principle is elegant in its simplicity: a test compound's ability to displace a known, high-affinity ligand from a kinase's active site is quantified.[7]
Experimental Rationale & Design
The choice of a competitive binding assay as the first line of screening is strategic. It is a direct measure of binding affinity, independent of the complexities of cellular signaling or substrate phosphorylation. This allows for a clean comparison of a compound's potency across a large panel of kinases. For this compound, a panel of several hundred kinases would be appropriate to cast a wide net for potential off-target interactions.
Step-by-Step Protocol: Competitive Kinase Binding Assay
-
Compound Preparation: A stock solution of this compound is prepared in DMSO. A dilution series is then created to cover a wide range of concentrations (e.g., from 1 nM to 100 µM).
-
Assay Plate Preparation: In a 384-well microtiter plate, the diluted test compound is added to wells containing a specific kinase from the screening panel.
-
Probe Addition: A fluorescently labeled or enzyme-fragment-conjugated probe with known affinity for the kinase's ATP binding site is added to each well.[6][8]
-
Incubation: The plate is incubated to allow the binding reaction to reach equilibrium.
-
Detection: The amount of probe bound to the kinase is quantified. In a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay, for instance, a signal is generated when the probe is bound to the kinase.[8][9] Displacement of the probe by the test compound leads to a decrease in this signal.
-
Data Analysis: The data is normalized to controls (no inhibitor and a known potent inhibitor) and plotted as a dose-response curve. The concentration at which the compound displaces 50% of the probe (IC50) is calculated for each kinase.
Data Presentation: Hypothetical Kinase Selectivity Profile
To illustrate the output of such a screen, the following table presents hypothetical data for this compound and two alternative quinoline-based compounds against a small, representative panel of kinases.
| Kinase Target | This compound (IC50, nM) | Compound A (Alternative) (IC50, nM) | Compound B (Alternative) (IC50, nM) |
| Primary Target X | 50 | 75 | 40 |
| Kinase 1 | >10,000 | 500 | >10,000 |
| Kinase 2 | 1,200 | 2,500 | 800 |
| Kinase 3 | >10,000 | >10,000 | >10,000 |
| Kinase 4 | 850 | 1,500 | 600 |
| Kinase 5 | 5,000 | 8,000 | 3,500 |
This is hypothetical data for illustrative purposes.
Visualization of the Competitive Binding Assay Workflow
Caption: Workflow for a competitive kinase binding assay.
Methodology 2: Confirming Target Engagement in a Cellular Context with CETSA
While in vitro binding assays are powerful, they do not fully recapitulate the complex environment inside a living cell. The Cellular Thermal Shift Assay (CETSA) is a biophysical technique that allows for the direct assessment of a compound's engagement with its target protein within intact cells.[10][11] The principle is based on the ligand-induced thermal stabilization of the target protein; a protein bound to a drug will be more resistant to heat-induced denaturation.[10][12]
Experimental Rationale & Design
Following a broad kinase screen, CETSA is employed to validate the most significant "hits" in a more physiologically relevant setting. This is a critical step to confirm that the compound can penetrate the cell membrane, reach its target, and bind with sufficient affinity to induce stabilization.
Step-by-Step Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment: A relevant cell line is cultured and treated with either this compound or a vehicle control (e.g., DMSO) for a defined period.
-
Heat Challenge: The treated cells are harvested, washed, and resuspended in a buffer. Aliquots of the cell suspension are heated to a range of temperatures (e.g., 40°C to 70°C) for a short duration (e.g., 3 minutes), followed by rapid cooling.[10]
-
Cell Lysis and Protein Extraction: The cells are lysed to release their protein content.
-
Separation of Soluble and Aggregated Proteins: The lysates are centrifuged at high speed to pellet the denatured, aggregated proteins. The supernatant containing the soluble protein fraction is collected.[10]
-
Protein Quantification and Detection: The amount of the target protein remaining in the soluble fraction at each temperature is quantified, typically by Western blotting or an immunoassay-based method like AlphaScreen.[12][13]
-
Data Analysis: The data is plotted as a "melt curve," showing the amount of soluble protein as a function of temperature. A shift in the melting temperature (Tm) in the presence of the compound indicates target engagement. An isothermal dose-response experiment can also be performed at a single, optimized temperature to determine the compound's potency in stabilizing the target.[10]
Data Presentation: Hypothetical CETSA Melt Curve Data
| Temperature (°C) | Soluble Target Protein (Vehicle Control, % of 40°C) | Soluble Target Protein (this compound, % of 40°C) |
| 40 | 100 | 100 |
| 45 | 95 | 98 |
| 50 | 80 | 92 |
| 55 | 50 | 85 |
| 60 | 20 | 65 |
| 65 | 5 | 30 |
| 70 | <1 | 10 |
This is hypothetical data for illustrative purposes.
Visualization of the CETSA Workflow
Caption: General workflow of the Cellular Thermal Shift Assay.
Comparative Analysis and Path Forward
The combination of broad, in vitro screening and focused, in-cell validation provides a comprehensive and trustworthy assessment of a compound's selectivity. For this compound, the data from these studies would allow for a clear-eyed evaluation of its potential as a therapeutic lead. A highly selective compound would show potent activity against its primary target with minimal off-target binding in the competitive assay, and a clear thermal shift for the intended target in the CETSA experiments. Conversely, a compound with significant off-target interactions would be flagged for further medicinal chemistry efforts to improve its selectivity.
By employing this dual-pronged approach, researchers can confidently advance compounds with the most promising selectivity profiles, ultimately increasing the probability of success in the later, more resource-intensive stages of drug development.
References
- 1. mdpi.com [mdpi.com]
- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ethyl 2-aminoquinoline-3-carboxylate | 36926-83-7 | Benchchem [benchchem.com]
- 4. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 5. How do I know if the antibody will cross-react? | Proteintech Group [ptglab.com]
- 6. A high-throughput, nonisotopic, competitive binding assay for kinases using nonselective inhibitor probes (ED-NSIP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. bmglabtech.com [bmglabtech.com]
- 9. bmglabtech.com [bmglabtech.com]
- 10. benchchem.com [benchchem.com]
- 11. scispace.com [scispace.com]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. bio-protocol.org [bio-protocol.org]
A Researcher's Guide to Benchmarking New Quinoline Derivatives Against Standard-of-Care Anticancer Agents
Introduction: The Enduring Potential of the Quinoline Scaffold in Oncology
The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, celebrated for its "privileged structure" that allows for extensive chemical modifications and a broad spectrum of biological activities.[1] In oncology, quinoline derivatives have emerged as a formidable class of compounds, demonstrating potent anticancer properties through diverse mechanisms of action, including the induction of apoptosis, cell cycle arrest, and the inhibition of critical signaling pathways that drive tumor growth and survival.[1][2]
A particularly compelling avenue of research involves the development of quinoline-based inhibitors that target the PI3K/Akt/mTOR (Phosphatidylinositol-3-Kinase/Protein Kinase B/mammalian Target of Rapamycin) signaling cascade.[1] This pathway is a central regulator of cellular metabolism, proliferation, and survival, and its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[3][4]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively benchmark the performance of a novel quinoline derivative against established anticancer drugs. We will use a hypothetical yet representative novel quinoline derivative, "Quinolnib-7c," designed as a putative PI3K/Akt pathway inhibitor, as our subject for comparison against the standard-of-care chemotherapeutic agents: Cisplatin, Doxorubicin, and Paclitaxel.
This guide will furnish detailed, step-by-step experimental protocols for both in vitro and in vivo evaluation, present quantitative data in a clear, comparative format, and provide the rationale behind the experimental choices, ensuring a scientifically rigorous and logically sound benchmarking process.
I. The Benchmarking Strategy: A Multi-Faceted Approach
A robust evaluation of a novel anticancer agent necessitates a multi-pronged approach, beginning with fundamental in vitro assessments of cytotoxicity and culminating in in vivo efficacy studies in relevant animal models. Our benchmarking strategy is designed to provide a holistic view of Quinolnib-7c's potential, directly comparing its performance to established drugs across a panel of representative human cancer cell lines: MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and HeLa (cervical adenocarcinoma).
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II. In Vitro Evaluation: Quantifying Cellular Responses
The initial phase of benchmarking involves a battery of in vitro assays to determine the cytotoxic and mechanistic effects of Quinolnib-7c on cancer cells.
A. Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[5] This assay is fundamental for determining the half-maximal inhibitory concentration (IC50) of a compound, a key measure of its potency.[5]
Experimental Protocol: MTT Assay for IC50 Determination
-
Cell Seeding:
-
Culture MCF-7, A549, and HeLa cells to 80-90% confluency.
-
Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare stock solutions of Quinolnib-7c, Cisplatin, Doxorubicin, and Paclitaxel in DMSO.
-
Perform serial dilutions of each compound in complete culture medium to achieve a range of final concentrations.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a blank (medium only).
-
Remove the medium from the wells and add 100 µL of the prepared drug dilutions.
-
Incubate the plates for 48 or 72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[5]
-
Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Data Acquisition:
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Gently shake the plate for 10-15 minutes to ensure complete solubilization.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
-
IC50 Calculation:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the logarithm of the drug concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Comparative Efficacy Data (IC50)
| Cell Line | Cancer Type | Quinolnib-7c IC50 (µM) | Cisplatin IC50 (µM) | Doxorubicin IC50 (µM) | Paclitaxel IC50 (nM) |
| MCF-7 | Breast Adenocarcinoma | [Hypothetical Data] 1.5 | ~16-20[6] | ~0.1 - 2.0[7] | 2.5 - 15[8] |
| A549 | Lung Carcinoma | [Hypothetical Data] 2.8 | ~3.3 - 16.5[9][10] | >20[11] | 10 - 50[8] |
| HeLa | Cervical Adenocarcinoma | [Hypothetical Data] 0.9 | ~3.2 - 23.1[12] | ~0.1 - 1.0[7] | 2.5 - 7.5[13] |
| Note: IC50 values for standard drugs are synthesized from multiple studies and can vary based on experimental conditions.[14][15] |
B. Mechanism of Action: Apoptosis and Cell Cycle Analysis
To understand how Quinolnib-7c exerts its cytotoxic effects, we will investigate its ability to induce apoptosis and disrupt the cell cycle.
1. Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining
During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[10] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells when conjugated to a fluorescent dye like FITC.[10] Propidium Iodide (PI) is a fluorescent nucleic acid dye that is excluded by live cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.[16]
Experimental Protocol: Annexin V-FITC/PI Staining
-
Cell Treatment and Harvesting:
-
Seed cells in 6-well plates and treat with Quinolnib-7c at its IC50 concentration for 24 hours. Include an untreated control.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
-
Staining:
-
Flow Cytometry Analysis:
-
Add 400 µL of 1x Annexin V binding buffer to each tube and analyze immediately by flow cytometry.
-
Measure fluorescence emission at ~530 nm (FITC) and >575 nm (PI).
-
The cell population will segregate into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
-
2. Cell Cycle Analysis: Propidium Iodide Staining
PI staining can also be used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[17]
Experimental Protocol: Cell Cycle Analysis
-
Cell Treatment and Fixation:
-
Treat cells with Quinolnib-7c at its IC50 concentration for 24 hours.
-
Harvest and wash the cells with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.[13]
-
Incubate on ice for at least 30 minutes or store at -20°C.
-
-
Staining:
-
Flow Cytometry Analysis:
-
Analyze the samples by flow cytometry, measuring the PI fluorescence in a linear scale.
-
Gate on single cells to exclude doublets and aggregates.
-
The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.
-
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} caption { label = "Figure 2: Workflow for Cell Cycle Analysis."; fontsize = 10; fontcolor = "#5F6368"; }
C. Mechanistic Insight: Targeting the PI3K/Akt/mTOR Pathway
Given that Quinolnib-7c is designed as a PI3K/Akt pathway inhibitor, it is crucial to validate its on-target activity. This can be achieved through Western blotting to assess the phosphorylation status of key proteins in the pathway.
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} caption { label = "Figure 3: PI3K/Akt/mTOR Signaling Pathway and Putative Target of Quinolnib-7c."; fontsize = 10; fontcolor = "#5F6368"; }
III. In Vivo Evaluation: Human Tumor Xenograft Model
In vivo studies are indispensable for evaluating the therapeutic efficacy and potential toxicity of a novel drug in a complex biological system.[19] The human tumor xenograft model, where human cancer cells are implanted into immunodeficient mice, is a cornerstone of preclinical oncology research.[20]
Experimental Protocol: Subcutaneous Xenograft Model
-
Animal Model and Cell Preparation:
-
Use 6-8 week old female athymic nude mice. Allow for a one-week acclimatization period.
-
Harvest A549 cells (chosen for their robust tumor-forming ability) during their logarithmic growth phase.
-
Ensure cell viability is >95% using a trypan blue exclusion assay.
-
Resuspend cells in sterile, serum-free media or PBS at a concentration of 3 x 10^6 cells per 300 µL.[1] For enhanced tumor take, a 1:1 mixture with Matrigel can be used. Keep the cell suspension on ice.[20]
-
-
Tumor Implantation:
-
Anesthetize the mice.
-
Subcutaneously inject 200 µL of the cell suspension into the right flank of each mouse using a 23-25 gauge needle.[21]
-
-
Tumor Growth Monitoring and Treatment:
-
Once tumors reach a palpable size (approximately 50-60 mm³), randomize the mice into treatment and control groups (n=10 per group).[1]
-
Administer Quinolnib-7c (e.g., 25 and 50 mg/kg), a positive control (e.g., Cisplatin), and a vehicle control daily via oral gavage or intraperitoneal injection for 21 days.
-
Measure tumor dimensions with digital calipers 2-3 times per week and calculate tumor volume using the formula: Volume = (width)² x length/2.[1]
-
Monitor the body weight and overall health of the mice regularly.
-
-
Humane Endpoints and Data Analysis:
-
Euthanize mice if the tumor volume exceeds a predetermined size (e.g., 1500 mm³), if there is more than a 20% loss of body weight, or if signs of significant distress are observed.[22][23]
-
At the end of the study, euthanize all remaining animals and excise the tumors for weighing and further analysis (e.g., histology, Western blotting).
-
Calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control.
-
Data Presentation: Tumor Growth Inhibition
| Treatment Group | Dose (mg/kg) | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | [Hypothetical Data] 1200 | - |
| Quinolnib-7c | 25 | [Hypothetical Data] 600 | 50% |
| Quinolnib-7c | 50 | [Hypothetical Data] 300 | 75% |
| Cisplatin | [Dose] | [Hypothetical Data] | [TGI] |
IV. Conclusion: Synthesizing the Data for a Go/No-Go Decision
This comprehensive benchmarking guide provides a rigorous framework for the preclinical evaluation of novel quinoline derivatives. By directly comparing Quinolnib-7c to standard-of-care agents across a battery of validated in vitro and in vivo assays, researchers can generate the critical data necessary to make an informed go/no-go decision for further development.
The ideal outcome for a promising new agent like Quinolnib-7c would be to demonstrate superior potency (lower IC50) in relevant cancer cell lines, a clear and targeted mechanism of action (e.g., induction of apoptosis and cell cycle arrest via PI3K/Akt pathway inhibition), and significant tumor growth inhibition in in vivo models with an acceptable safety profile. This structured, data-driven approach is essential for identifying the most promising therapeutic candidates and accelerating their journey from the laboratory to the clinic.
References
- 1. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
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- 10. PD‐0332991 combined with cisplatin inhibits nonsmall cell lung cancer and reversal of cisplatin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
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- 13. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 15. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 17. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]
- 18. med.hku.hk [med.hku.hk]
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A Comparative Guide to the Synthesis of Ethyl 7-aminoquinoline-3-carboxylate: A Senior Application Scientist's Perspective
For researchers and professionals in drug development, the synthesis of key intermediates is a critical step that dictates the efficiency and scalability of a project. Ethyl 7-aminoquinoline-3-carboxylate is a valuable scaffold in medicinal chemistry, serving as a precursor for a range of pharmacologically active compounds. This guide provides an in-depth comparison of two distinct and replicable synthetic routes for its preparation, drawing from established literature to offer practical insights and experimental details. The objective is to equip fellow scientists with the necessary information to make informed decisions based on their specific laboratory capabilities, available resources, and project goals.
Method 1: The Gould-Jacobs Reaction Approach
The Gould-Jacobs reaction is a classic and reliable method for the construction of the quinoline core.[1] This approach builds the heterocyclic system from acyclic precursors, offering a convergent and often high-yielding route. In the context of synthesizing this compound, this method involves the initial formation of a 7-nitro substituted quinoline, followed by a subsequent reduction of the nitro group.
Scientific Rationale
The strategic choice to introduce the amino functionality via a nitro precursor is rooted in the electronic nature of the Gould-Jacobs reaction. The initial step involves the condensation of an aniline with diethyl ethoxymethylenemalonate (EMME). The subsequent thermal cyclization is an electrophilic aromatic substitution, where the electron-rich aniline ring attacks a carbonyl group. While an amino group on the aniline starting material would be highly activating, it can also lead to side reactions and is often protected. A nitro group, being strongly electron-withdrawing, deactivates the ring, which can make the cyclization step more challenging, often requiring high temperatures. However, it provides a stable and readily available starting material in the form of 3-nitroaniline and a reliable handle for the late-stage introduction of the desired amino group. The reduction of an aromatic nitro group is a well-established and high-yielding transformation with multiple reliable protocols.[2][3]
Experimental Protocol: Method 1
Step 1a: Synthesis of Diethyl 2-((3-nitrophenylamino)methylene)malonate
-
In a round-bottom flask, combine 3-nitroaniline (1.0 eq) and a slight excess of diethyl ethoxymethylenemalonate (EMME) (1.1 eq).
-
Heat the mixture on a steam bath for 1-2 hours.[4] The reaction is typically performed neat.
-
Allow the mixture to cool, which should result in the crystallization of the product. The crude product can be used directly in the next step or purified by recrystallization from ethanol.
Step 1b: Synthesis of Ethyl 4-hydroxy-7-nitroquinoline-3-carboxylate
-
In a flask equipped with a high-temperature condenser, add a high-boiling inert solvent such as Dowtherm A or diphenyl ether.[5]
-
Heat the solvent to approximately 250 °C.
-
Slowly add the crude diethyl 2-((3-nitrophenylamino)methylene)malonate from the previous step to the hot solvent.
-
Maintain the temperature for 30-60 minutes to allow for complete cyclization.[6]
-
Cool the reaction mixture, which will cause the product to precipitate.
-
Collect the solid by filtration, wash with a non-polar solvent like hexane to remove the high-boiling solvent, and dry. The product can be further purified by recrystallization if necessary.[]
Step 1c: Synthesis of Ethyl 7-amino-4-hydroxyquinoline-3-carboxylate
Option A: Catalytic Hydrogenation[2]
-
Suspend Ethyl 4-hydroxy-7-nitroquinoline-3-carboxylate (1.0 eq) in ethanol in a hydrogenation vessel.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Pressurize the vessel with hydrogen gas (typically 50-100 psi) and shake or stir the mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure to obtain the crude product, which can be purified by recrystallization.
Option B: Reduction with Tin(II) Chloride[8]
-
Dissolve Ethyl 4-hydroxy-7-nitroquinoline-3-carboxylate (1.0 eq) in ethanol.
-
Add an excess of Tin(II) chloride dihydrate (SnCl2·2H2O) (typically 3-5 eq).
-
Reflux the mixture for several hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the desired product.[9]
Workflow Diagram: Method 1 (Gould-Jacobs Approach)
Caption: Gould-Jacobs synthesis workflow.
Method 2: Nucleophilic Aromatic Substitution and Azide Reduction
This alternative strategy employs a pre-formed quinoline core and introduces the amino group at the 7-position through a two-step sequence: nucleophilic aromatic substitution (SNAr) to install an azide, followed by its reduction. This approach is particularly useful when a suitable 7-halo-substituted quinoline precursor is readily available.
Scientific Rationale
The rationale behind this method lies in the reactivity of halo-quinolines and the versatility of the azide functional group. A halogen at the 7-position of the quinoline ring can be displaced by a strong nucleophile like the azide ion. The azide group is an excellent "masked" amine; it is relatively unreactive under many conditions, allowing for other transformations on the molecule if needed, and can be cleanly and efficiently reduced to the primary amine under mild conditions.[10] Common methods for azide reduction include the Staudinger reaction with triphenylphosphine or catalytic hydrogenation, both of which are high-yielding and tolerant of many other functional groups.[2] This method avoids the high temperatures often required for the Gould-Jacobs cyclization.
Experimental Protocol: Method 2
Step 2a: Synthesis of Ethyl 7-bromo-4-chloroquinoline-3-carboxylate
-
Start with the commercially available or synthesized Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate (1.0 eq).
-
Suspend the starting material in a suitable solvent such as dichloromethane, with a catalytic amount of N,N-dimethylformamide (DMF).
-
Slowly add oxalyl chloride (1.1 eq) or phosphorus oxychloride (POCl3) and reflux the mixture for 1-4 hours until the reaction is complete (monitored by TLC).[11][12]
-
Carefully quench the reaction mixture by pouring it onto ice water and neutralize with an aqueous base (e.g., potassium carbonate solution).
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic layer, concentrate, and purify the product, for instance by slurrying in hexane to obtain the solid product.[11]
Step 2b: Synthesis of Ethyl 7-azido-4-chloroquinoline-3-carboxylate
-
Dissolve Ethyl 7-bromo-4-chloroquinoline-3-carboxylate (1.0 eq) in a polar aprotic solvent like DMF.
-
Add sodium azide (NaN3) (typically 1.5-2.0 eq).
-
Heat the reaction mixture (e.g., to 60-80 °C) for several hours, monitoring the progress by TLC.[13]
-
After completion, cool the reaction and pour it into water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
Step 2c: Synthesis of Ethyl 7-amino-4-chloroquinoline-3-carboxylate
Option A: Staudinger Reduction
-
Dissolve Ethyl 7-azido-4-chloroquinoline-3-carboxylate (1.0 eq) in a solvent mixture like THF and water.
-
Add triphenylphosphine (PPh3) (1.1 eq) and stir the mixture at room temperature.
-
The reaction is typically complete within a few hours.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography to separate the product from triphenylphosphine oxide.
Option B: Catalytic Hydrogenation[2]
-
Dissolve Ethyl 7-azido-4-chloroquinoline-3-carboxylate (1.0 eq) in a solvent like ethanol or ethyl acetate.
-
Add a catalytic amount of 10% Pd/C.
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the azide is fully reduced.
-
Filter the catalyst and concentrate the filtrate to obtain the product.
Note: The final product from this route is Ethyl 7-amino-4-chloroquinoline-3-carboxylate. If the 4-hydroxy derivative is desired, a subsequent hydrolysis of the 4-chloro group would be necessary.
Workflow Diagram: Method 2 (Azide Reduction Approach)
Caption: Nucleophilic substitution and azide reduction workflow.
Comparative Analysis
| Parameter | Method 1: Gould-Jacobs Reaction | Method 2: Azide Reduction |
| Starting Materials | 3-Nitroaniline, Diethyl ethoxymethylenemalonate | Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate |
| Key Transformations | Condensation, Thermal Cyclization, Nitro Reduction | Chlorination, Nucleophilic Aromatic Substitution, Azide Reduction |
| Reaction Conditions | High temperatures for cyclization (ca. 250 °C) | Generally milder conditions, though chlorination can be harsh |
| Scalability | Well-established for large-scale synthesis[5] | Feasible for scale-up, though handling of azides requires caution |
| Potential Challenges | High cyclization temperature can lead to decomposition; regioselectivity with substituted anilines can be an issue.[6] | Availability of the starting 7-haloquinoline; handling of potentially explosive azide intermediates. |
| Advantages | Convergent route; readily available starting materials; avoids handling of azides. | Milder reaction conditions for the key C-N bond formation; modular approach allowing for diversification. |
| Disadvantages | Requires high-boiling point solvents that can be difficult to remove; high energy input for cyclization. | Requires a multi-step synthesis of the starting material; safety precautions for azides are necessary. |
Conclusion
Both the Gould-Jacobs reaction and the azide reduction route offer viable pathways to this compound, each with its own set of advantages and disadvantages. The Gould-Jacobs approach is a robust and classic method, particularly suitable for large-scale production where the high-temperature cyclization can be effectively managed. Its reliance on simple, inexpensive starting materials is a significant benefit.
On the other hand, the azide reduction method provides a more modular and potentially milder alternative, especially if a suitable 7-haloquinoline precursor is accessible. This route may be preferable in a research setting where reaction conditions need to be more finely controlled and where the synthesis of diverse analogues is a primary goal.
The choice between these two methods will ultimately depend on the specific needs and constraints of the research or production environment. By understanding the underlying chemistry and practical considerations of each route, scientists can select the most appropriate synthetic strategy to efficiently access this important chemical intermediate.
References
- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 2. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 3. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
- 4. Synthesis of 4,7-Dichloroquinoline - Chempedia - LookChem [lookchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. benchchem.com [benchchem.com]
- 8. scispace.com [scispace.com]
- 9. echemi.com [echemi.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. 7-BROMO-4-CHLORO-QUINOLINE-3-CARBOXYLIC ACID ETHYL ESTER | 206257-41-2 [m.chemicalbook.com]
- 12. prepchem.com [prepchem.com]
- 13. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Quinoline and Quinoxaline Derivatives: A Guide for Drug Development Professionals
This guide provides an in-depth, head-to-head comparison of quinoline and quinoxaline derivatives, two prominent nitrogen-containing heterocyclic scaffolds in medicinal chemistry. Moving beyond a simple recitation of facts, we will dissect their structural nuances, compare their synthetic accessibility, and critically evaluate their performance in key therapeutic areas, supported by experimental data and protocols. Our analysis is designed to arm researchers, scientists, and drug development professionals with the insights needed to make informed decisions when selecting a scaffold for their next discovery program.
Core Architecture: More Than Just a Nitrogen Atom
At first glance, quinoline and quinoxaline are structurally similar. Both are bicyclic aromatic compounds formed by the fusion of a benzene ring to a nitrogen-containing six-membered ring. The critical distinction lies in the arrangement of the nitrogen atoms. Quinoline, or 1-azanaphthalene, contains a single nitrogen atom in its pyridine ring.[1][2] In contrast, quinoxaline, or 1,4-diazanaphthalene, incorporates a pyrazine ring, featuring two nitrogen atoms at positions 1 and 4.[3]
This seemingly minor difference has profound implications for the physicochemical properties and, consequently, the biological behavior of their derivatives. The second nitrogen atom in the quinoxaline scaffold significantly lowers its basicity (pKa ≈ 0.6) compared to quinoline (pKa ≈ 4.9), making it a much weaker base.[3][4][5] This alteration in electron density distribution affects hydrogen bonding capacity, metabolic stability, and receptor-binding interactions, which are pivotal in drug design.
Caption: Core structures of Quinoline and Quinoxaline.
Table 1: Comparative Physicochemical Properties
| Property | Quinoline | Quinoxaline | Rationale for Difference |
| Chemical Formula | C₉H₇N[1] | C₈H₆N₂[3] | Presence of an additional nitrogen atom in quinoxaline. |
| Molar Mass | 129.16 g/mol [1][6] | 130.14 g/mol | The extra nitrogen atom slightly increases the molecular weight. |
| pKa (of conjugate acid) | ~4.9[4] | ~0.6[3][5] | The second electron-withdrawing nitrogen in the pyrazine ring significantly reduces the basicity of the molecule. |
| Solubility in Water | Slightly soluble[1][4] | Soluble[3] | The two nitrogen atoms in quinoxaline can act as hydrogen bond acceptors, often improving aqueous solubility. |
| LogP | 2.04[2] | ~1.5-1.8 | Increased polarity due to the second nitrogen atom generally leads to a lower LogP value. |
Synthetic Accessibility: Divergent Pathways to Complexity
The choice of a scaffold is often dictated by its synthetic tractability. Both quinoline and quinoxaline benefit from robust and versatile synthetic methodologies, though their core strategies differ significantly, primarily due to the required precursors.
Quinoline Synthesis: Classic Reactions and Modern Innovations
The synthesis of the quinoline core typically relies on the cyclization of aniline-based precursors. A variety of well-established named reactions provide access to diverse substitution patterns:
-
Skraup Synthesis: A classic, albeit often harsh, method involving the reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.[1][7][8] It is a powerful way to produce unsubstituted quinoline.
-
Friedländer Annulation: A more versatile and widely used method involving the condensation of a 2-aminobenzaldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.[1][7][8] Its utility lies in the predictable formation of substituted quinolines under milder conditions.
-
Combes Synthesis: This reaction forms 2,4-disubstituted quinolines by condensing an aniline with a β-diketone under acidic conditions.[1][7]
-
Multicomponent Reactions (MCRs): Modern approaches, such as the Povarov reaction, offer high atom economy and efficiency, allowing for the construction of complex quinoline scaffolds in a single step from multiple starting materials.[9]
Quinoxaline Synthesis: The Dominance of Condensation
The synthesis of quinoxalines is arguably more straightforward and is dominated by a single, highly efficient reaction: the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound.[10][11][12]
-
Classic Condensation: This method is exceptionally reliable and high-yielding. The primary driver for diversity is the availability of substituted o-phenylenediamines and α-dicarbonyl compounds.
-
Modern Catalysis: While the core reaction is efficient, contemporary research focuses on greening the process. Methodologies employing catalysts like Ni-nanoparticles, iodine, or sulfamic acid, often in aqueous media or under microwave irradiation, have been developed to improve reaction times and reduce environmental impact.[10][13]
-
Alternative Routes: Other advanced methods include the oxidative coupling of epoxides with diamines or tandem oxidative azidation/cyclization reactions, which provide access to unique derivatives not easily obtained through simple condensation.[11][14]
Caption: General synthetic pathways for quinoline and quinoxaline.
Biological Activities: A Comparative Performance Review
Both scaffolds are considered "privileged structures" in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Their derivatives exhibit a wide and often overlapping range of biological activities.[15][16][17][18][19]
Anticancer Activity
This is arguably the most prolific area for both quinoline and quinoxaline derivatives. They frequently act as inhibitors of protein kinases, topoisomerases, or tubulin polymerization, and can induce apoptosis.[20][21]
-
Quinoline Derivatives: Many potent anticancer agents are based on the quinoline scaffold. They are particularly known as tyrosine kinase inhibitors (TKIs). For example, derivatives of 4-anilinoquinoline are foundational to several EGFR inhibitors used in cancer therapy. The mechanism often involves the quinoline nitrogen acting as a hydrogen bond acceptor in the ATP-binding pocket of the kinase.[21]
-
Quinoxaline Derivatives: The quinoxaline scaffold has also yielded numerous potent anticancer agents.[3][20][22] The two nitrogen atoms can act as a bidentate ligand, chelating with metal ions in metalloenzymes or forming multiple hydrogen bonds within enzyme active sites. This property is exploited in the design of kinase inhibitors and other targeted agents.[23] Some derivatives have shown potent activity by inducing apoptosis through mitochondrial-dependent pathways.[20]
Table 2: Comparative Anticancer Activity (IC₅₀ Values in µM)
| Compound Type | Derivative Example | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |
| Quinoline | Substituted 4-anilinoquinoline | A549 (Lung) | 0.8 - 2.5 | Tyrosine Kinase Inhibition | [21] |
| Quinoline | Elacridar (GF120918) | Various MDR lines | Varies | P-glycoprotein Inhibition | |
| Quinoxaline | Compound 9i (EGFR Inhibitor) | MCF-7 (Breast) | 0.0012 (1.2 nM) | EGFR Kinase Inhibition | [20] |
| Quinoxaline | Compound 4m | A549 (Lung) | 9.32 | Apoptosis Induction | [20] |
| Quinoxaline | Compound VIIIc | HCT116 (Colon) | 2.5 | Cell Cycle Arrest (G2/M) | [22] |
| Quinoxaline | Compound IV | PC-3 (Prostate) | 2.11 | Topoisomerase II Inhibition | [22] |
Antimicrobial Activity
The quinoline core is famously represented by the fluoroquinolone class of antibiotics (e.g., ciprofloxacin, ofloxacin), which act by inhibiting bacterial DNA gyrase and topoisomerase IV.[24] While no quinoxaline-based antibiotic has reached similar blockbuster status, their derivatives show significant promise.
-
Quinoline Derivatives: Beyond the established fluoroquinolones, novel quinoline derivatives continue to be explored for activity against drug-resistant bacteria and fungi.[25]
-
Quinoxaline Derivatives: Quinoxaline-containing compounds, including natural products like echinomycin, exhibit potent antibacterial and antifungal activity.[26] Their mechanism can vary, with some acting as DNA intercalators. Recent studies have identified synthetic quinoxaline derivatives with significant activity against both Gram-positive (e.g., S. aureus) and Gram-negative bacteria, as well as pathogenic fungi.[26][27][28][29] The structural flexibility of the quinoxaline scaffold offers a pathway to circumvent existing resistance mechanisms developed against scaffolds like quinoline.[30]
Anti-inflammatory Activity
Inflammation is another key area where both scaffolds have proven effective. Derivatives can inhibit crucial inflammatory mediators like cyclooxygenase (COX) enzymes and pro-inflammatory cytokines.
-
Quinoline Derivatives: Many quinoline derivatives have demonstrated potent anti-inflammatory effects.[24] The antimalarial drug chloroquine, a 4-aminoquinoline, is also used for its anti-inflammatory properties in autoimmune diseases like rheumatoid arthritis.
-
Quinoxaline Derivatives: A wide range of quinoxaline derivatives have been synthesized and shown to possess significant anti-inflammatory and analgesic properties.[10][31][32] Their mechanisms often involve the inhibition of inflammatory mediators such as TNF-α, IL-1β, and COX enzymes.[31][33][34] In animal models, they have been shown to effectively reduce carrageenan-induced paw edema.[32]
Table 3: Comparative Anti-inflammatory Activity
| Compound Type | Assay | Result | Reference |
| Quinoline | General | Possesses anti-inflammatory activity | [24] |
| Quinoxaline | Carrageenan-induced paw edema | 46-54% reduction in edema | [32] |
| Quinoxaline | Cytokine Inhibition (IL-1β, TNF-α) | Significant decrease in cytokine levels | [31] |
| Quinoxaline | COX Inhibition (in vitro) | IC₅₀ values in the low micromolar range | [33] |
Experimental Protocols: From Synthesis to Biological Evaluation
To provide a practical context, we outline standardized protocols for the synthesis of a representative derivative from each class and a fundamental assay for evaluating anticancer activity.
Experimental Protocol 1: Synthesis of a 2,3-Disubstituted Quinoxaline Derivative
This protocol describes the classic condensation reaction, which is the cornerstone of quinoxaline chemistry. The choice of a recyclable, mild catalyst aligns with modern green chemistry principles.
Objective: To synthesize 2,3-diphenylquinoxaline from o-phenylenediamine and benzil.
Methodology:
-
Reactant Preparation: To a 50 mL round-bottom flask, add o-phenylenediamine (1.0 mmol, 108 mg) and benzil (1.0 mmol, 210 mg).
-
Solvent Addition: Add 10 mL of ethanol as the solvent.
-
Catalyst Addition: Introduce a catalytic amount of a mild acid catalyst (e.g., 10 mol% sulfamic acid or a few drops of acetic acid).[13] The catalyst protonates a carbonyl oxygen, activating it for nucleophilic attack.
-
Reaction: Stir the mixture at room temperature or heat gently under reflux (e.g., 60-80 °C) for 1-2 hours. The choice of heating depends on the reactivity of the specific substrates; monitoring by Thin Layer Chromatography (TLC) is crucial.
-
Work-up and Isolation: Upon completion (as indicated by TLC), cool the reaction mixture to room temperature. The product often precipitates out of the solution.
-
Purification: Collect the solid product by vacuum filtration and wash with cold ethanol to remove unreacted starting materials. If necessary, the crude product can be further purified by recrystallization from ethanol to yield pure 2,3-diphenylquinoxaline.
Experimental Protocol 2: Synthesis of a Substituted Quinoline via Friedländer Annulation
This protocol is chosen for its versatility and generally milder conditions compared to the Skraup synthesis, allowing for more controlled production of substituted quinolines.
Objective: To synthesize 2-methylquinoline from 2-aminobenzaldehyde and acetone.
Methodology:
-
Reactant Preparation: In a 50 mL round-bottom flask, dissolve 2-aminobenzaldehyde (1.0 mmol, 121 mg) in 10 mL of ethanol.
-
Reagent Addition: Add an excess of acetone (e.g., 3.0 mmol, 174 mg), which serves as the source of the α-methylene and carbonyl groups.
-
Catalyst Addition: Add a catalytic amount of a base, such as 10% aqueous sodium hydroxide solution (a few drops), to promote the initial aldol-type condensation.
-
Reaction: Stir the mixture at room temperature or heat under reflux for 2-4 hours. The reaction involves an initial condensation followed by an intramolecular cyclization and dehydration to form the aromatic quinoline ring.
-
Work-up and Isolation: After the reaction is complete, cool the mixture and pour it into a separatory funnel containing water and ethyl acetate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to afford pure 2-methylquinoline.
Experimental Protocol 3: In Vitro Cytotoxicity Evaluation using MTT Assay
This is a standard colorimetric assay for assessing cell metabolic activity and is widely used to screen compounds for cytotoxic/cytostatic effects.
Objective: To determine the IC₅₀ value of a test compound (quinoline or quinoxaline derivative) against a cancer cell line (e.g., MCF-7).
Caption: Experimental workflow for the MTT cytotoxicity assay.
Methodology:
-
Cell Culture: Maintain the chosen cancer cell line (e.g., MCF-7) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Seed the cells into a 96-well microtiter plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a series of dilutions in the culture medium to achieve the desired final concentrations.
-
Treatment: Replace the medium in the wells with the medium containing the various concentrations of the test compound. Include wells with medium and DMSO alone as a negative control.
-
Incubation: Incubate the plate for 48 or 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Reagent: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, mitochondrial reductases in viable cells will convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).
Conclusion and Future Outlook
The head-to-head comparison reveals that both quinoline and quinoxaline are exceptionally valuable scaffolds for drug discovery.
-
Quinoline boasts a rich history, particularly in antimicrobial and anticancer applications, with several established drugs on the market. Its synthetic routes are well-documented, providing access to a vast chemical space. Its future likely lies in the development of next-generation kinase inhibitors and overcoming resistance to existing quinoline-based drugs.
-
Quinoxaline , while having fewer market-approved blockbusters, presents a more modern and perhaps more versatile scaffold. Its straightforward and efficient synthesis is a major advantage. The presence of two nitrogen atoms provides unique electronic and binding properties that are increasingly being exploited to design highly potent and selective inhibitors, particularly in oncology.[20][23]
The choice between a quinoline and a quinoxaline derivative is not a matter of inherent superiority but of strategic design. Researchers should consider the specific biological target, the desired physicochemical properties, and the synthetic feasibility for library generation. As our understanding of target biology deepens, the strategic functionalization of these privileged scaffolds will continue to yield novel and effective therapeutic agents.
References
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- 11. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
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- 28. Antibacterial activity of quinoxalines, quinazolines, and 1,5-naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
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- 30. A systematic review on the anti-microbial activities and structure-activity relationship (SAR) of quinoxaline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 32. researchgate.net [researchgate.net]
- 33. benchchem.com [benchchem.com]
- 34. Synthetic Methods of Quinoxaline Derivatives and their Potential Anti-inflammatory Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Drug-Likeness of Ethyl 7-aminoquinoline-3-carboxylate Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals.
Introduction
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide spectrum of biological activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties.[1][2][3][4][5] Among the vast landscape of quinoline derivatives, ethyl 7-aminoquinoline-3-carboxylate and its analogues represent a promising class of compounds. Their synthetic accessibility and the versatile reactivity of the amino and ester functional groups make them attractive starting points for the development of novel drug candidates.[6] However, promising biological activity alone is insufficient for a compound to become a successful drug. It must also possess favorable pharmacokinetic properties, often summarized by the concept of "drug-likeness."
This guide provides a comprehensive framework for assessing the drug-likeness of this compound derivatives. We will delve into both computational and experimental methodologies, offering a comparative analysis to guide researchers in prioritizing and optimizing lead compounds. This approach aims to bridge the gap between initial discovery and preclinical development by embedding drug-likeness assessment early in the research pipeline.
The Importance of Early Drug-Likeness Assessment
The drug development process is notoriously long, expensive, and fraught with high attrition rates. A significant portion of failures in later clinical phases can be attributed to poor pharmacokinetic profiles, including issues with absorption, distribution, metabolism, excretion, and toxicity (ADMET).[7] Early-stage evaluation of a compound's drug-like properties can help mitigate these risks by identifying potential liabilities before significant resources are invested.[8] By focusing on molecules that not only exhibit potent biological activity but also possess characteristics amenable to becoming a successful oral drug, researchers can significantly improve the efficiency and success rate of the drug discovery process.[9]
In Silico Assessment of Drug-Likeness: A First Pass Filter
Computational, or in silico, methods provide a rapid and cost-effective means to evaluate the drug-likeness of a large number of compounds.[10] These tools leverage algorithms and models built on vast datasets of known drugs and their properties to predict the pharmacokinetic behavior of novel molecules.
Physicochemical Properties and Lipinski's Rule of Five
A foundational concept in drug-likeness is Lipinski's Rule of Five, a set of guidelines used to predict the oral bioavailability of a compound.[11][12][13] The rule states that poor absorption or permeation is more likely when a compound violates more than one of the following criteria:
-
Molecular Weight (MW) ≤ 500 Daltons: Smaller molecules are generally more readily absorbed.[12][13]
-
LogP (octanol-water partition coefficient) ≤ 5: This parameter measures the lipophilicity of a compound. An optimal balance between hydrophilicity and lipophilicity is crucial for a drug to dissolve in aqueous environments and permeate lipid membranes.[12][14]
-
Hydrogen Bond Donors (HBD) ≤ 5: The number of OH and NH groups.[12][13]
-
Hydrogen Bond Acceptors (HBA) ≤ 10: The number of N and O atoms.[12][13]
While not an absolute predictor, Lipinski's Rule of Five serves as an excellent first-pass filter to identify compounds with a higher probability of becoming orally active drugs.[15]
ADMET Prediction
Beyond simple physicochemical properties, a host of computational tools can predict a compound's ADMET profile. These predictions can offer insights into:
-
Absorption: Parameters like Caco-2 cell permeability and human intestinal absorption (HIA) can be predicted.[16][17]
-
Distribution: Predictions can be made about a compound's ability to cross the blood-brain barrier (BBB) and its binding to plasma proteins.[16]
-
Metabolism: The likelihood of a compound being a substrate or inhibitor of key metabolic enzymes, such as cytochrome P450s, can be estimated.
-
Excretion: Predictions can provide an idea of how the compound will be eliminated from the body.
-
Toxicity: Potential toxicities, such as mutagenicity (Ames test) and carcinogenicity, can be flagged early in the process.[18]
Several freely accessible web-based tools are available for these predictions, including SwissADME, PreADMET, and Molinspiration.[16][18][19][20][21][22][23][24] These platforms allow researchers to input the chemical structure of a compound and receive a comprehensive report on its predicted drug-like properties.[25][26][27][28][29]
Comparative In Silico Analysis of this compound Derivatives
To illustrate the application of these in silico tools, let's consider a hypothetical set of this compound derivatives and compare their predicted drug-likeness parameters.
| Derivative | Structure | MW | LogP | HBD | HBA | Lipinski Violations | Predicted Caco-2 Permeability (logPapp) | Predicted HIA (%) |
| Parent Compound | This compound | 216.23 | 2.35 | 1 | 4 | 0 | High | >90% |
| Derivative A | N-acetylated | 258.27 | 2.10 | 1 | 5 | 0 | High | >90% |
| Derivative B | 7-morpholino substituted | 286.32 | 2.80 | 0 | 5 | 0 | High | >90% |
| Derivative C | 3-carboxylic acid | 188.18 | 1.50 | 2 | 4 | 0 | Moderate | >80% |
Note: The data in this table is hypothetical and for illustrative purposes only. Actual values would be obtained from in silico prediction tools.
This table allows for a quick comparison of the derivatives. All hypothetical compounds adhere to Lipinski's Rule of Five. Derivative C, the hydrolyzed carboxylic acid, shows a lower predicted LogP, which might influence its membrane permeability.
Experimental Validation of Drug-Likeness
While in silico predictions are invaluable for initial screening, experimental validation is crucial to confirm the drug-like properties of promising candidates.[30] These assays provide real-world data on a compound's behavior in biological systems.
Solubility and Permeability Assays
-
Aqueous Solubility: A compound must have adequate solubility in aqueous environments to be absorbed. This can be determined using methods like the shake-flask method or high-throughput screening (HTS) techniques.
-
Permeability: The ability of a compound to cross biological membranes is a key determinant of its oral bioavailability. The Caco-2 cell permeability assay is a widely used in vitro model that mimics the human intestinal epithelium.
In Vitro Cytotoxicity Assays
Early assessment of a compound's potential toxicity is critical.[31] Cytotoxicity assays measure the ability of a substance to cause cell death.[32][33] Common methods include:
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[33]
-
LDH Release Assay: This assay quantifies the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes, a marker of cytotoxicity.[33][34]
These assays are typically performed on various cell lines, including cancer cell lines and normal, non-cancerous cell lines, to determine a compound's therapeutic index – the ratio of its toxic dose to its therapeutic dose.[31]
Experimental Protocol: MTT Cytotoxicity Assay
This protocol provides a general guideline for assessing the cytotoxicity of a novel compound using the MTT assay.[35]
Materials:
-
Target cell line (e.g., MCF-7 breast cancer cells)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
96-well plates
-
Test compound (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound. Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).[32]
Visualizing the Drug-Likeness Assessment Workflow
The process of assessing drug-likeness can be visualized as a multi-step workflow that integrates both computational and experimental approaches.
References
- 1. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Recent Developments of Quinoline Derivatives and their Potential Biological Activities | Bentham Science [eurekaselect.com]
- 4. researchgate.net [researchgate.net]
- 5. sciencescholar.us [sciencescholar.us]
- 6. Ethyl 2-aminoquinoline-3-carboxylate | 36926-83-7 | Benchchem [benchchem.com]
- 7. Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Current Trends and Challenges in Drug-Likeness Prediction: Are They Generalizable and Interpretable? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Drug Likeness Assessment - Creative Biolabs [creative-biolabs.com]
- 10. ijpsm.com [ijpsm.com]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 13. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 14. sygnaturediscovery.com [sygnaturediscovery.com]
- 15. BDDCS, the Rule of 5 and Drugability - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Description of PreADMET – PreADMET | Prediction of ADME/Tox [preadmet.webservice.bmdrc.org]
- 17. mdpi.com [mdpi.com]
- 18. PreADMET | Prediction of ADME/Tox – Just another BMDRC Sites site [preadmet.webservice.bmdrc.org]
- 19. Molecular Modelling Group [molecular-modelling.ch]
- 20. scite.ai [scite.ai]
- 21. scispace.com [scispace.com]
- 22. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 24. Directory of in silico Drug Design tools [click2drug.org]
- 25. Molinspiration Cheminformatics [molinspiration.com]
- 26. rdchemicals.com [rdchemicals.com]
- 27. BOL: molinspiration: broad range of cheminformatics software tools supporting molecule manipulation [bioinformaticsonline.com]
- 28. wjpmr.com [wjpmr.com]
- 29. Molinspiration Cheminformatics: Significance and symbolism [wisdomlib.org]
- 30. lifesciences.danaher.com [lifesciences.danaher.com]
- 31. opentrons.com [opentrons.com]
- 32. benchchem.com [benchchem.com]
- 33. benchchem.com [benchchem.com]
- 34. scispace.com [scispace.com]
- 35. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 7-aminoquinoline-3-carboxylate
For professionals in research and drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond the benchtop; their proper disposal is a critical, non-negotiable aspect of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the safe disposal of Ethyl 7-aminoquinoline-3-carboxylate. As a specialized research compound, a complete Safety Data Sheet (SDS) may not always be accessible. Therefore, this protocol is built on a foundational principle of chemical safety: in the absence of complete data, treat the substance with the highest degree of caution, assuming it to be hazardous.
Section 1: Hazard Assessment & Characterization
The first and most crucial step in any disposal procedure is a thorough hazard assessment. For this compound, we must infer its potential hazards by examining its core chemical structures: the quinoline ring and the aromatic amine group.
-
Quinoline Core: Quinoline and its derivatives are heterocyclic aromatic compounds.[1][2] They are recognized as potentially toxic if inhaled, ingested, or absorbed through the skin and can cause irritation.[1][3] Environmentally, many quinolines are harmful to aquatic life and can persist in soil and water.[4][5][6]
-
Aromatic Amine Group: This functional group is a significant consideration. Aromatic amines as a class are known to pose considerable health risks; many are considered toxic, and some are known or suspected carcinogens.[4][7] Their environmental persistence can lead to long-term contamination if not disposed of correctly.[4]
Given these constituent parts, this compound must be managed as hazardous waste. This conservative approach is mandated by the Occupational Safety and Health Administration (OSHA) for novel compounds where the full hazard profile is unknown.[8]
Section 2: Immediate Safety & Personal Protective Equipment (PPE)
Before handling the compound for disposal, all personnel must be equipped with the appropriate PPE to prevent exposure. The causality behind each piece of equipment is as critical as the equipment itself.
| PPE Item | Specification | Rationale |
| Gloves | Chemical-resistant nitrile gloves. | To prevent dermal absorption, as aromatic amines can be readily absorbed through the skin.[4] Inspect gloves before each use.[9] |
| Eye Protection | Chemical safety goggles or a full-face shield. | To protect against accidental splashes of solutions or contact with fine powders, which could cause serious eye irritation.[10] |
| Lab Coat | Standard, long-sleeved laboratory coat. | To protect clothing and skin from contamination.[10] |
| Respiratory | Operations should be conducted in a certified chemical fume hood. | To prevent the inhalation of any dusts, aerosols, or vapors, which is a primary route of exposure for toxic chemicals.[10][11] |
Section 3: Step-by-Step Disposal Protocol
This protocol provides a self-validating system for waste management, ensuring that the chemical is securely contained and handled from the point of generation to its final removal by certified professionals.
Step 1: Waste Segregation and Collection
Proper segregation is fundamental to safe and compliant chemical waste management. It prevents unintentional chemical reactions and avoids the costly error of contaminating a large volume of non-hazardous waste.[4]
-
Pure Compound & Concentrated Waste: Collect any unused, expired, or surplus this compound in a dedicated hazardous waste container.
-
Contaminated Labware: All materials that have come into contact with the compound are now considered hazardous waste. This includes gloves, pipette tips, weigh boats, contaminated bench paper, and cleaning materials.[10] These items should be collected in a separate, clearly labeled, heavy-duty waste bag or a dedicated, lined container.
Step 2: Containerization and Labeling
The container is the primary barrier preventing environmental release. Its integrity and labeling are paramount.
-
Container Selection: Use a container that is chemically compatible and has a secure, sealable lid. The original manufacturer's container is often a suitable choice.[4] The container must be in good condition, free from cracks or leaks.
-
Labeling: The container must be clearly and indelibly labeled. The label must include:
Step 3: Temporary Storage in a Satellite Accumulation Area (SAA)
According to EPA regulations, hazardous waste can be temporarily stored in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[13]
-
Location: The SAA must be a designated, well-ventilated, and secure area, away from general laboratory traffic and incompatible materials.[12]
-
Volume Limits: Per EPA guidelines, no more than 55 gallons of hazardous waste may be accumulated in an SAA.[13]
-
Oversight: The SAA must be under the control of the laboratory personnel generating the waste. Containers should be inspected weekly for any signs of leakage or degradation.[12]
Step 4: Arranging for Final Disposal
The final disposal of hazardous chemical waste is a regulated process that must be performed by trained and licensed professionals.
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.[10][14]
-
Provide Information: Provide them with all available information about the waste, including the chemical name and quantity. They will provide specific instructions for pickup and final disposal, which typically involves high-temperature incineration for organic compounds of this nature.[10][14]
-
Do Not: Never dispose of this compound by flushing it down the drain or mixing it with general laboratory or municipal trash.[9] This is illegal and poses a significant threat to public health and the environment.[7]
Section 4: Emergency Procedures - Spill Management
In the event of a spill, a swift and correct response is critical to mitigate exposure and prevent further contamination.
-
Evacuate & Notify: Alert all personnel in the immediate area and evacuate if necessary. Inform your laboratory supervisor and the institution's safety officer.[12]
-
Don PPE: Before addressing the spill, don the full PPE as detailed in the table above.
-
Containment: For solid spills, gently cover with an inert absorbent material like vermiculite or sand to prevent dust from becoming airborne.[3]
-
Clean Up: Carefully sweep or scoop the contained material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent or decontamination solution.
-
Dispose: All cleanup materials, including contaminated absorbents and PPE, must be disposed of as hazardous waste.[12]
Section 5: Disposal Workflow Diagram
The following diagram provides a visual representation of the decision-making and procedural flow for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
References
- 1. biosynce.com [biosynce.com]
- 2. Quinoline - Wikipedia [en.wikipedia.org]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. benchchem.com [benchchem.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. lobachemie.com [lobachemie.com]
- 7. Aromatic Amine Pollution → Term [pollution.sustainability-directory.com]
- 8. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. benchchem.com [benchchem.com]
- 11. fishersci.com [fishersci.com]
- 12. benchchem.com [benchchem.com]
- 13. epa.gov [epa.gov]
- 14. international.skcinc.com [international.skcinc.com]
A Comprehensive Guide to the Safe Handling of Ethyl 7-aminoquinoline-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Understanding the Hazard Landscape
Ethyl 7-aminoquinoline-3-carboxylate is a chemical compound utilized in various research and development applications, including as an intermediate in the synthesis of pharmaceutical compounds. While specific toxicological data for this compound is not extensively published, the available safety information and the known hazards of structurally related quinoline derivatives necessitate a cautious and well-defined handling protocol.
Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is associated with the following hazards:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
A thorough understanding of these hazards is the foundation for a robust safety plan. The subsequent sections of this guide will provide a detailed, step-by-step approach to mitigating these risks.
Part 1: Personal Protective Equipment (PPE) - Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) are paramount when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the compound's known hazards.
| PPE Category | Specification | Rationale for Use |
| Eye and Face Protection | Chemical splash goggles and a face shield. | To protect against splashes and airborne particles that can cause serious eye irritation (H319). A face shield provides an additional layer of protection for the entire face. |
| Hand Protection | Nitrile or neoprene gloves.[1][2] | These materials offer good resistance to a range of chemicals, including aromatic amines.[1][2] Given the risk of skin irritation (H315), gloves are mandatory. Always inspect gloves for any signs of degradation or punctures before use. |
| Body Protection | A long-sleeved laboratory coat, buttoned completely. | To protect the skin from accidental spills and contact with the chemical powder, which can cause skin irritation (H315). |
| Respiratory Protection | A NIOSH-approved N95 or higher-rated particulate respirator.[3][4] | To prevent the inhalation of airborne particles that can cause respiratory irritation (H335).[3][4] The use of a respirator is particularly critical when handling the powder outside of a certified chemical fume hood. |
| Footwear | Closed-toe shoes. | To protect the feet from spills and falling objects. |
Expert Insight: While single-gloving is often practiced, for potent compounds or when handling larger quantities, double-gloving provides an added layer of safety. Should the outer glove become contaminated, it can be removed without exposing the skin.
Part 2: Operational Plan - A Step-by-Step Handling Protocol
Adherence to a strict, methodical workflow is critical to minimizing exposure and ensuring a safe working environment. The following protocol outlines the key steps for handling this compound.
Preparation and Weighing
-
Designated Work Area: All handling of this compound powder should be conducted in a designated area, such as a certified chemical fume hood, to contain any airborne particles.[5]
-
Pre-weighing Checks: Before weighing, ensure that all necessary PPE is correctly donned. Have spill cleanup materials readily accessible.
-
Weighing Procedure:
-
Use a disposable weighing boat or paper.
-
Carefully scoop the desired amount of powder using a clean spatula. Avoid creating dust clouds.[6]
-
If any powder is spilled, follow the spill cleanup procedure outlined in Part 4.
-
Once weighing is complete, securely close the primary container.
-
Clean the spatula and weighing area with a damp cloth to remove any residual powder. Dispose of the cloth as hazardous waste.
-
Dissolving and Reaction Setup
-
Solvent Addition: When dissolving the powder, add the solvent to the vessel containing the pre-weighed this compound. This should be done slowly and carefully to avoid splashing.
-
Mixing: Use a magnetic stirrer or overhead stirrer for mixing to ensure a homogenous solution without manual agitation, which could increase the risk of spills.
-
Reaction Assembly: All reaction vessels should be securely clamped. If the reaction is to be heated, use a heating mantle with a temperature controller and ensure that the setup is stable.
The following diagram illustrates the recommended workflow for handling this chemical:
Caption: Workflow for the safe handling of this compound.
Part 3: Emergency Response Plan - Immediate Actions for Exposure and Spills
Even with meticulous planning, accidents can occur. A clear and concise emergency response plan is crucial.
In Case of Personal Exposure
| Exposure Route | Immediate First Aid Measures |
| Skin Contact | Immediately remove contaminated clothing.[7] Flush the affected skin with copious amounts of water for at least 15 minutes.[7] Seek medical attention if irritation persists.[8] |
| Eye Contact | Immediately flush the eyes with a gentle stream of lukewarm water for at least 15-20 minutes, holding the eyelids open.[7][9] Remove contact lenses if present and easy to do.[9] Seek immediate medical attention.[8][9] |
| Inhalation | Move the affected person to fresh air immediately.[8][10] If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration.[8] Seek immediate medical attention.[11] |
| Ingestion | Do NOT induce vomiting.[12][13] If the person is conscious and able to swallow, have them rinse their mouth with water and then drink a small amount of water or milk.[14][15] Seek immediate medical attention.[12][16] |
Spill Response Protocol
-
Evacuate and Alert: Immediately alert others in the vicinity of the spill. If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Assess the Spill: Determine the extent of the spill and the associated hazards.
-
Don PPE: If not already wearing it, don the appropriate PPE, including respiratory protection.
-
Contain the Spill: For a solid spill, carefully cover it with a damp paper towel to prevent the powder from becoming airborne.[17] For a liquid spill, use an inert absorbent material like vermiculite or sand to contain it.[18][19]
-
Clean Up:
-
Decontaminate: Decontaminate all equipment used in the cleanup process.
Part 4: Disposal Plan - Responsible Waste Management
Proper disposal of this compound and associated waste is a critical component of laboratory safety and environmental responsibility.
| Waste Type | Disposal Procedure |
| Unused or Expired Chemical | The primary container with the unused chemical should be clearly labeled as hazardous waste and sent for incineration at a licensed facility. |
| Contaminated Solid Waste (e.g., gloves, weighing paper, absorbent materials) | Collect all contaminated solid waste in a clearly labeled, sealed hazardous waste container. This waste should also be sent for incineration.[21] |
| Contaminated Liquid Waste (e.g., reaction mixtures, cleaning solvents) | Collect all liquid waste in a compatible, sealed, and clearly labeled hazardous waste container.[18] Do not mix with incompatible waste streams. This waste should be disposed of through a licensed chemical waste disposal service, likely via incineration.[21] |
Important Note: Never dispose of this compound or its waste down the drain or in the regular trash.[22] Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines.
References
- 1. dess.uccs.edu [dess.uccs.edu]
- 2. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 3. ohsonline.com [ohsonline.com]
- 4. NIOSH Guide to the Selection & Use of Particulate Respirators | NIOSH | CDC [cdc.gov]
- 5. Safety Rules in Chemical Laboratories: A Practical Guide | US [sdsmanager.com]
- 6. ehs.wisc.edu [ehs.wisc.edu]
- 7. CCOHS: First Aid for Chemical Exposures [ccohs.ca]
- 8. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 9. Chemical splash in the eye: First aid - Mayo Clinic [mayoclinic.org]
- 10. Inhaled Poison First Aid - Trusted Poison Help - Missouri Poison Center [missouripoisoncenter.org]
- 11. First Aid - Dealing with Toxins and Toxic Fumes [moh.gov.sa]
- 12. Poisoning Symptoms & First Aid | St John Ambulance [sja.org.uk]
- 13. poisons.co.nz [poisons.co.nz]
- 14. Poisoning: How to Prevent it and What to Do - First Aid for Life [firstaidforlife.org.uk]
- 15. my.clevelandclinic.org [my.clevelandclinic.org]
- 16. youtube.com [youtube.com]
- 17. ehs.utk.edu [ehs.utk.edu]
- 18. qmul.ac.uk [qmul.ac.uk]
- 19. acs.org [acs.org]
- 20. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 21. biosynce.com [biosynce.com]
- 22. pentachemicals.eu [pentachemicals.eu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
